Technical Documentation Center

3-(2-Chlorophenoxy)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Chlorophenoxy)azetidine
  • CAS: 954222-94-7

Core Science & Biosynthesis

Foundational

3-(2-Chlorophenoxy)azetidine chemical properties

An In-Depth Technical Guide to 3-(2-Chlorophenoxy)azetidine: Properties, Synthesis, and Application in Modern Drug Discovery Foreword The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Chlorophenoxy)azetidine: Properties, Synthesis, and Application in Modern Drug Discovery

Foreword

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a highly sought-after motif in drug design.[1][2] This guide focuses on a specific, functionalized example: 3-(2-Chlorophenoxy)azetidine . We will move beyond a simple cataloging of data to provide a Senior Application Scientist’s perspective on its properties, synthesis, and strategic deployment in drug discovery programs, emphasizing the causal logic behind experimental design and application.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical building block is the bedrock of its effective use. For 3-(2-Chlorophenoxy)azetidine, we can compile its core identifiers and predicted properties to inform its handling, reactivity, and behavior in biological systems.

The molecular structure combines a strained four-membered azetidine ring with an ether-linked 2-chlorophenyl moiety. The azetidine ring's strain (approx. 25.4 kcal/mol) is a key feature, rendering it more stable and easier to handle than an aziridine, yet reactive enough for controlled functionalization under specific conditions.[3] The 2-chlorophenyl group introduces specific steric and electronic features that can be exploited for tuning target binding and metabolic stability.

Table 1: Physicochemical Properties of 3-(2-Chlorophenoxy)azetidine

PropertyValueSource
CAS Number 954222-94-7[4]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
Monoisotopic Mass 183.04509 Da[5]
Predicted XlogP 2.1[5]
SMILES C1C(CN1)OC2=CC=CC=C2Cl[5]
InChIKey UMBZIGKRABBMFL-UHFFFAOYSA-N[5]

Note: XlogP is a predicted value, indicating moderate lipophilicity, a desirable trait for many drug candidates.

Spectroscopic Characterization: An Anticipatory Framework

While a dedicated public spectral database for this specific molecule is sparse, an experienced chemist can anticipate its key spectroscopic signatures. This predictive analysis is crucial for confirming its identity and purity following synthesis.

Table 2: Anticipated NMR Spectroscopic Data (in CDCl₃)

Atom TypePositionAnticipated ¹H Shift (ppm)Anticipated ¹³C Shift (ppm)Key Insights & Rationale
Azetidine CHC3~4.8 - 5.2~65 - 75This methine proton is shifted significantly downfield due to the deshielding effect of the adjacent oxygen atom.
Azetidine CH₂C2, C4~3.8 - 4.2~50 - 60These methylene protons are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.
Azetidine NHN1~1.5 - 3.0 (broad)-The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Aromatic CHC3'-C6'~6.8 - 7.4~115 - 130The four aromatic protons will present as a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.
Aromatic C-ClC2'-~125 - 135The carbon bearing the chlorine atom.
Aromatic C-OC1'-~150 - 160The carbon attached to the ether oxygen will be the most downfield aromatic carbon signal.

Rationale for Spectroscopic Analysis: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments would be required for unambiguous structural assignment.[6] A COSY spectrum would validate the coupling between the C3 proton and the C2/C4 methylene protons. An HSQC would definitively correlate each proton signal to its directly attached carbon, confirming the assignments laid out in Table 2.

Synthesis & Reactivity: A Strategic Approach

The synthesis of substituted azetidines has evolved significantly, with numerous methods available.[7] For 3-(2-Chlorophenoxy)azetidine, a robust and scalable approach involves the nucleophilic substitution of a pre-formed, activated azetidine ring.

Proposed Synthetic Protocol: Nucleophilic Substitution

This protocol is based on well-established principles of azetidine synthesis, providing a reliable pathway to the target compound.[7] The core logic is to couple a commercially available azetidine precursor, such as N-Boc-3-hydroxyazetidine, with 2-chlorophenol.

Step-by-Step Methodology:

  • Activation of Hydroxyl Group:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base, such as triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise. The formation of a mesylate ester is a reliable method for converting the hydroxyl into a good leaving group.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for consumption of the starting material.

  • Nucleophilic Displacement:

    • In a separate flask, dissolve 2-chlorophenol (1.2 eq) and a strong, non-nucleophilic base like sodium hydride (1.3 eq) in anhydrous DMF.

    • Stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium 2-chlorophenoxide.

    • Add the solution of the activated N-Boc-3-mesyloxyazetidine from Step 1 to the phenoxide solution.

    • Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature is necessary to drive the Sₙ2 displacement.

  • Deprotection:

    • After cooling, quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude N-Boc-3-(2-chlorophenoxy)azetidine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc protecting group.

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the TFA.

    • Dry the organic layer and concentrate.

    • Purify the crude product via column chromatography on silica gel to yield the final 3-(2-Chlorophenoxy)azetidine.

Synthetic Workflow Diagram

G cluster_activation Step 1: Activation cluster_displacement Step 2: Displacement cluster_deprotection Step 3: Deprotection & Purification start N-Boc-3-hydroxyazetidine mesyl MsCl, Et3N start->mesyl activated N-Boc-3-mesyloxyazetidine mesyl->activated coupled N-Boc-3-(2-chlorophenoxy)azetidine activated->coupled phenol 2-Chlorophenol + NaH phenol->coupled deprotect TFA / DCM coupled->deprotect final_product 3-(2-Chlorophenoxy)azetidine deprotect->final_product

Caption: Proposed synthesis of 3-(2-Chlorophenoxy)azetidine.

Reactivity Profile

The reactivity of 3-(2-Chlorophenoxy)azetidine is dominated by two key regions: the azetidine nitrogen and the aromatic ring.

  • N-Functionalization: The secondary amine is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, sulfonylation, and reductive amination. This provides a straightforward handle for attaching the scaffold to other parts of a molecule or for modulating its physicochemical properties.

  • Ring-Opening: While more stable than aziridines, the azetidine ring can be opened by potent nucleophiles or under Lewis acidic conditions.[8][9] This strain-release reactivity can be a powerful tool for constructing more complex heterocyclic systems.

  • Aromatic Ring: The chlorophenyl ring is electron-deficient and can participate in nucleophilic aromatic substitution (SₙAr) under harsh conditions, though this is generally less favorable. Electrophilic aromatic substitution is also possible, but the ring is deactivated by the chloro and alkoxy groups.

Application in Drug Discovery & Medicinal Chemistry

The incorporation of the azetidine motif is a validated strategy for improving drug-like properties.[1][10] 3-(2-Chlorophenoxy)azetidine serves as a valuable building block, offering a unique three-dimensional exit vector and a combination of features that address common challenges in drug development.

Key Advantages of the Scaffold:

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.[2]

  • Improved Solubility: As a "polar, non-planar" alternative to traditional aromatic linkers like piperazine, the azetidine scaffold can disrupt crystal packing and improve aqueous solubility.[1]

  • Vectorial Orientation: The rigid, four-membered ring presents substituents in well-defined spatial orientations, which can be critical for optimizing binding to a biological target.

  • Bioisosterism: Azetidines can act as bioisosteres for other common groups, such as gem-dimethyl or tert-butyl groups, while introducing a polar nitrogen atom that can serve as a hydrogen bond acceptor.

Derivatives of azetidines have demonstrated a wide range of biological activities, including potent antibacterial action against Mycobacterium tuberculosis and utility as CNS-focused agents.[11][12][13]

Logical Workflow for Scaffold Application

G A Identify Target & Pharmacophore B Introduce 3-(2-Chlorophenoxy)azetidine as a rigid, 3D scaffold A->B C Synthesize Library via N-Functionalization (Amides, Amines, etc.) B->C D In Vitro Screening (Potency, Selectivity) C->D E ADME/Tox Profiling (Solubility, Stability, Safety) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Modify Aromatic Ring or N-substituent) F->G G->C Iterative Cycles H Candidate Nomination G->H

Caption: Drug discovery workflow using the azetidine scaffold.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for 3-(2-Chlorophenoxy)azetidine is not widely published, data from related heterocyclic amines and chlorinated aromatics should inform handling procedures.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[14][15]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[15] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: The compound is harmful if swallowed and may cause skin and eye irritation. Assume it is toxic and handle with care.

Conclusion

3-(2-Chlorophenoxy)azetidine represents a modern, high-value building block for medicinal chemistry and drug discovery. Its properties are defined by the interplay between the strained, polar azetidine ring and the functionalized aromatic system. By understanding its anticipated spectroscopic features, employing robust synthetic strategies, and leveraging its inherent advantages in improving pharmacokinetic profiles, researchers can effectively utilize this scaffold to develop next-generation therapeutics with enhanced efficacy and safety.

References

  • National Center for Biotechnology Information. (2024).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • PubChem. (n.d.). 3-(2-chlorophenoxy)azetidine hydrochloride. PubChem.
  • Alchem Pharmtech. (n.d.). CAS 954222-94-7 | 3-(2-Chlorophenoxy)azetidine. Alchem Pharmtech.
  • Thor Specialities (UK) LTD. (2019).
  • Sigma-Aldrich. (2024).
  • MedChemExpress. (2024). Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • National Institutes of Health. (n.d.).
  • Couty, F., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • BenchChem. (2025). Chlorophenyl)
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.

Sources

Exploratory

3-(2-Chlorophenoxy)azetidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(2-Chlorophenoxy)azetidine Authored by a Senior Application Scientist Introduction: The Strategic Importance of the 3-Aryloxy Azetidine Scaffold The azetidine moiety, a f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Chlorophenoxy)azetidine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 3-Aryloxy Azetidine Scaffold

The azetidine moiety, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for exploring chemical space compared to more traditional, flexible linkers or larger ring systems. When functionalized at the 3-position with an aryloxy group, as in 3-(2-chlorophenoxy)azetidine, the resulting molecule serves as a critical building block for a diverse range of pharmacologically active agents. The specific substitution pattern—a chloro group ortho to the ether linkage—imparts distinct electronic and conformational properties that can be crucial for modulating target binding affinity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the predominant synthetic pathways to 3-(2-chlorophenoxy)azetidine, grounded in mechanistic principles and practical laboratory insights. We will dissect the strategic decisions behind precursor synthesis, the core carbon-oxygen bond formation, and the final deprotection steps. The methodologies presented are designed to be robust and scalable, addressing common challenges encountered in process development.

Retrosynthetic Analysis: A Two-Pronged Approach

The synthesis of 3-(2-chlorophenoxy)azetidine hinges on the formation of the key aryl ether bond. A retrosynthetic analysis reveals two primary and strategically distinct approaches, both commencing from a suitably protected 3-hydroxyazetidine precursor.

G Target 3-(2-Chlorophenoxy)azetidine Final_Step Deprotection Target->Final_Step Protected_Intermediate N-Protected-3-(2-chlorophenoxy)azetidine Disconnection C-O Bond Formation Protected_Intermediate->Disconnection Precursor_1 N-Protected-3-hydroxyazetidine Disconnection->Precursor_1 Precursor_2 2-Chlorophenol Disconnection->Precursor_2 Final_Step->Protected_Intermediate

Caption: High-level retrosynthetic strategy for 3-(2-chlorophenoxy)azetidine.

The two dominant strategies for forging this C-O bond are:

  • The Mitsunobu Reaction: A classic and highly reliable method for converting alcohols to ethers with inversion of stereochemistry, utilizing a phosphine and an azodicarboxylate.[1][2]

  • Palladium-Catalyzed O-Arylation (Buchwald-Hartwig type): A powerful cross-coupling reaction that forms the C-O bond between an alcohol and an aryl halide.[3][4]

This guide will focus primarily on the Mitsunobu pathway due to its widespread application and procedural simplicity, while also providing insights into the Buchwald-Hartwig alternative.

Part 1: Synthesis of the Key Precursor, N-Boc-3-hydroxyazetidine

The journey begins with the synthesis of a stable, protected form of 3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[5] A common and scalable route starts from epichlorohydrin and a protected amine source.[6][7][8]

Experimental Protocol: N-Boc-3-hydroxyazetidine Synthesis
  • Step 1: Ring Opening of Epichlorohydrin. Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin is added slowly, maintaining the low temperature. The reaction proceeds for approximately 12 hours to yield 1-benzylamino-3-chloro-2-propanol.[6]

  • Step 2: Cyclization to form the Azetidine Ring. The intermediate from Step 1 is treated with a base (e.g., sodium hydroxide) to induce an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form 1-benzyl-3-hydroxyazetidine.[6]

  • Step 3: Debenzylation and Boc Protection. The benzyl group is removed via catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source). The resulting 3-hydroxyazetidine is highly reactive and is typically not isolated. It is immediately treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (like sodium bicarbonate) to afford the stable N-Boc-3-hydroxyazetidine.

Part 2: The Core Transformation: C-O Bond Formation via Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful tool for forming esters and ethers from alcohols.[1][2] It operates under mild, neutral conditions and is characterized by the clean inversion of stereochemistry at the alcohol's carbon center (though this is not relevant for the achiral 3-hydroxyazetidine).

The reaction mechanism involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by a phosphine-azodicarboxylate adduct, transforming it into a good leaving group that is subsequently displaced by the 2-chlorophenoxide nucleophile.[2]

Mitsunobu_Workflow cluster_reactants Initial Reactants cluster_process Reaction Process cluster_products Products & Byproducts Alcohol N-Boc-3-hydroxyazetidine Activation 1. Form Betaine (PPh₃ + DIAD) Alcohol->Activation Nucleophile 2-Chlorophenol SN2 3. SN2 Attack by Phenoxide Nucleophile->SN2 Reagents PPh₃ + DIAD/DEAD Reagents->Activation Oxyphosphonium 2. Activate Alcohol (Oxyphosphonium Salt) Activation->Oxyphosphonium Oxyphosphonium->SN2 Product N-Boc-3-(2-chlorophenoxy)azetidine SN2->Product Byproduct_1 Triphenylphosphine Oxide (TPPO) SN2->Byproduct_1 Byproduct_2 Reduced Hydrazine SN2->Byproduct_2

Caption: Experimental workflow for the Mitsunobu reaction.

Expertise in Practice: Causality Behind Experimental Choices
  • Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity and the fact that its hydrazine byproduct is sometimes easier to remove during workup.

  • Reagent Addition Order: A solution of the alcohol, nucleophile (2-chlorophenol), and triphenylphosphine (PPh₃) in a suitable solvent like THF is typically prepared first and cooled to 0 °C.[9] The DIAD is then added dropwise. This order is critical to control the initial exothermic reaction between PPh₃ and DIAD and to ensure the formation of the betaine intermediate in the presence of the acidic proton from the phenol, which minimizes side reactions.[2][9]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents as they are aprotic and effectively solubilize the reactants.

  • Purification Challenges: A significant challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[10] While standard column chromatography is effective, on a larger scale, alternative strategies such as using polymer-bound triphenylphosphine or specialized workup procedures (e.g., precipitation of TPPO from a nonpolar solvent) are employed.

Experimental Protocol: Mitsunobu Coupling
  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with diethyl ether and filter to remove the precipitated hydrazine byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate N-Boc-3-(2-chlorophenoxy)azetidine.

Alternative Pathway: Buchwald-Hartwig O-Arylation

For substrates where the Mitsunobu reaction may be problematic (e.g., due to steric hindrance or competing side reactions), the Buchwald-Hartwig O-arylation offers a powerful alternative. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of C-N, C-O, and C-S bonds.[3][4]

The reaction couples N-Boc-3-hydroxyazetidine with an aryl halide, such as 2-chloro-bromobenzene or 2-chloroiodobenzene. The choice of ligand for the palladium catalyst is paramount for achieving high yields and preventing side reactions.[11] Sterically hindered biarylphosphine ligands are commonly used.

Key Parameters for Buchwald-Hartwig O-Arylation
ParameterTypical ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available Pd(0) or Pd(II) sources that are reduced in situ.[12]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.
Base K₃PO₄, Cs₂CO₃A non-nucleophilic base is required to deprotonate the alcohol without interfering with the catalyst or substrates.[11]
Solvent Toluene or DioxaneHigh-boiling aprotic solvents suitable for the elevated temperatures often required.
Aryl Halide Ar-I or Ar-BrReactivity order is I > Br >> Cl. Aryl chlorides may require more specialized, highly active catalyst systems.[12]

While highly effective, this method requires careful exclusion of air and moisture, as the palladium catalyst can be sensitive. The cost of the palladium catalyst and specialized ligands can also be a consideration for large-scale synthesis compared to the Mitsunobu reagents.

Part 3: The Final Step - N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, often as a hydrochloride salt to improve stability and handling. This is a standard transformation achieved under acidic conditions.[13]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which typically fragments to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.[13]

Experimental Protocol: N-Boc Deprotection
  • Dissolve the N-Boc-3-(2-chlorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in 1,4-dioxane is common) (3-5 eq.) at room temperature.[14]

  • Stir the reaction for 1-3 hours. The product hydrochloride salt will often precipitate from the solution.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-chlorophenoxy)azetidine hydrochloride as a white solid.

Trustworthiness Note: It is critical to avoid over-exposure to strong acid or high temperatures, which could potentially lead to cleavage of the aryl ether bond or degradation of the azetidine ring. Using a pre-made solution of HCl in an anhydrous solvent is a reliable method to control the stoichiometry and prevent side reactions caused by aqueous acids.[14][15]

Conclusion

The synthesis of 3-(2-chlorophenoxy)azetidine is a well-defined process that relies on the strategic formation of a key aryl ether bond. The Mitsunobu reaction stands out as a highly efficient and reliable method for this transformation, benefiting from mild conditions and predictable outcomes. The synthesis of the N-Boc-3-hydroxyazetidine precursor and the final acidic deprotection are robust steps that complete the pathway. For researchers facing specific substrate challenges, the Buchwald-Hartwig O-arylation provides a powerful, albeit more complex, alternative. By understanding the mechanistic underpinnings and practical considerations of each step, scientists and drug development professionals can confidently and efficiently produce this valuable chemical building block for further discovery and innovation.

References
  • An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link]

  • How do I remove the N-Boc protection group...? Reddit. Available at: [Link]

  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). PubChemLite. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]

  • Syntheses of Azetidines and Azetidin-2-ones. Available at: [Link]

  • 1.2.3 The Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. National Institutes of Health (NIH). Available at: [Link]

  • Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-(2-Chlorophenoxy)azetidine

A Framework for Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-(2-Chlorophenoxy)azetidine is a novel chemical entity with no established mechanism of action in publicly available scientific lit...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Chlorophenoxy)azetidine is a novel chemical entity with no established mechanism of action in publicly available scientific literature. This guide, therefore, presents a comprehensive, field-proven framework for elucidating the mechanism of action of such a novel small molecule. It is intended to serve as an expert-level roadmap for drug discovery and development professionals.

Introduction

Small-molecule drug discovery is a complex process that hinges on a deep understanding of how a compound interacts with biological systems to elicit a therapeutic effect. The identification of a novel molecule, such as 3-(2-Chlorophenoxy)azetidine, represents the initial step in a long journey of characterization. The core of this journey is the determination of its mechanism of action (MOA), which describes the specific biochemical interactions through which a substance produces its pharmacological effect.[1] A well-defined MOA is critical for optimizing a drug's efficacy, minimizing off-target effects, and paving the way for successful clinical development.[2]

This guide provides a multi-phased, in-depth technical approach to systematically unravel the MOA of 3-(2-Chlorophenoxy)azetidine. The proposed workflow integrates computational, biochemical, and cellular methodologies to build a robust and validated model of the compound's biological activity.

Phase 1: Structural Analysis and Hypothesis Generation

The chemical structure of a small molecule provides the initial clues to its potential biological targets.[1] 3-(2-Chlorophenoxy)azetidine possesses two key structural motifs that can inform our hypothesis generation: the azetidine ring and the 2-chlorophenoxy group.

  • Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[3][4] Their strained ring system and three-dimensional character can confer unique pharmacological properties.[5][6] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate an azetidine moiety to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[3] The presence of this scaffold suggests that 3-(2-Chlorophenoxy)azetidine could interact with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4]

  • 2-Chlorophenoxy Group: The chlorophenoxy moiety is a common feature in a variety of biologically active compounds, most notably the phenoxy herbicides like 2,4-D.[7][8] In these compounds, the chlorophenoxy group acts as a synthetic auxin, leading to uncontrolled growth in plants.[9][10] While this herbicidal activity is a key characteristic, the chlorophenoxy group is also present in compounds with other pharmacological effects. Its electronic and steric properties can influence binding affinity and selectivity for a variety of protein targets. Some studies have also investigated the potential for chlorophenoxy compounds to interact with DNA and inhibit enzymes like acetylcholinesterase, although these effects are not always significant.[11]

Based on this structural analysis, initial hypotheses for the MOA of 3-(2-Chlorophenoxy)azetidine could include:

  • Modulation of a specific enzyme class, such as kinases or proteases.

  • Interaction with a cell surface receptor, such as a GPCR.

  • Disruption of a protein-protein interaction.

Phase 2: Target Identification and Validation

The next critical step is to identify the direct molecular targets of 3-(2-Chlorophenoxy)azetidine. A combination of computational and experimental approaches provides a robust strategy for target identification.[12][13]

In Silico Target Prediction

Computational methods can rapidly screen vast databases of protein structures to predict potential binding partners for a small molecule. Key techniques include:

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking 3-(2-Chlorophenoxy)azetidine against a library of known protein structures, a ranked list of potential targets can be generated.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This pharmacophore can then be used to search for proteins with complementary binding sites.

  • Target Prediction Based on Ligand Similarity: Comparing the structure of 3-(2-Chlorophenoxy)azetidine to databases of compounds with known targets can suggest potential targets based on the principle that structurally similar molecules often have similar biological activities.

In Vitro Target Identification

Experimental validation of computationally predicted targets is essential. A variety of in vitro techniques can be employed to identify and characterize the binding of 3-(2-Chlorophenoxy)azetidine to its protein targets.[14]

Commonly Used Techniques:

TechniquePrincipleApplication
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[14]Broad, unbiased identification of potential protein targets.[12]
Surface Plasmon Resonance (SPR) Measures the binding of the compound to a target protein immobilized on a sensor chip in real-time.Quantifies binding affinity (KD), and association/dissociation kinetics.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Provides a complete thermodynamic profile of the interaction.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[14]Identifies direct binding targets in a complex protein mixture.[12]
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label the active sites of enzymes.Identifies enzyme targets and assesses their activity states.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a detailed methodology for a competitive radioligand binding assay, a common technique to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 3-(2-Chlorophenoxy)azetidine for a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

Materials:

  • Cell membranes expressing Receptor X.

  • Radioligand specific for Receptor X (e.g., [3H]-ligand).

  • 3-(2-Chlorophenoxy)azetidine at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for Receptor X).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(2-Chlorophenoxy)azetidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations.

    • Prepare the radioligand at a concentration equal to its KD for Receptor X.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific binding control (for non-specific binding).

      • 50 µL of the various concentrations of 3-(2-Chlorophenoxy)azetidine.

    • Add 50 µL of the radioligand to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-(2-Chlorophenoxy)azetidine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualization of Target Identification Workflow

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Docking Molecular Docking Predicted_Targets Predicted Targets Docking->Predicted_Targets Pharm Pharmacophore Modeling Pharm->Predicted_Targets Similarity Ligand Similarity Similarity->Predicted_Targets Affinity_Chrom Affinity Chromatography Validated_Target Validated Target Affinity_Chrom->Validated_Target SPR Surface Plasmon Resonance SPR->Validated_Target ITC Isothermal Titration Calorimetry ITC->Validated_Target DARTS DARTS DARTS->Validated_Target Compound 3-(2-Chlorophenoxy)azetidine Compound->Docking Compound->Pharm Compound->Similarity Predicted_Targets->Affinity_Chrom Predicted_Targets->SPR Predicted_Targets->ITC Predicted_Targets->DARTS

Caption: A workflow for identifying and validating the molecular targets of a novel compound.

Phase 3: Delineating the Cellular Mechanism

Once a direct molecular target has been validated, the next step is to understand how the interaction between 3-(2-Chlorophenoxy)azetidine and its target affects cellular function. This involves elucidating the downstream signaling pathways that are modulated by the compound.[15][16]

Cellular Pathway Analysis

A variety of cell-based assays can be used to probe the effects of the compound on cellular signaling.[15]

Key Assay Types:

Assay TypePrincipleExamples
Second Messenger Assays Measure changes in the levels of intracellular signaling molecules.cAMP assays, calcium flux assays, IP1 accumulation assays.
Reporter Gene Assays A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is regulated by a specific signaling pathway.CRE-luciferase (cAMP pathway), NFAT-luciferase (calcium signaling).
Protein Phosphorylation Assays Detect changes in the phosphorylation state of key signaling proteins.Western blotting, ELISA, flow cytometry with phospho-specific antibodies.
Gene Expression Profiling Measures changes in the expression of thousands of genes in response to compound treatment.Microarrays, RNA-sequencing.
Phenotypic Assays Assess the overall effect of the compound on cellular behavior.Cell proliferation assays, apoptosis assays, migration assays.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Objective: To determine if 3-(2-Chlorophenoxy)azetidine modulates the phosphorylation of a downstream signaling protein (e.g., Erk1/2) in a specific cell line.

Materials:

  • Cell line of interest.

  • 3-(2-Chlorophenoxy)azetidine.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-phospho-Erk1/2 and anti-total-Erk1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-(2-Chlorophenoxy)azetidine for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Erk1/2).

  • Data Analysis:

    • Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein.

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway Compound 3-(2-Chlorophenoxy)azetidine Receptor GPCR Target Compound->Receptor Binds and Activates G_Protein G Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: A hypothetical GPCR signaling pathway modulated by 3-(2-Chlorophenoxy)azetidine.

Phase 4: In Vivo Validation and Phenotypic Characterization

The final phase of MOA elucidation involves validating the findings in a living organism and characterizing the overall physiological and behavioral effects of the compound.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before conducting in vivo efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(2-Chlorophenoxy)azetidine. PK/PD modeling helps to establish a relationship between the drug concentration at the target site and the observed pharmacological effect.

  • Animal Models of Disease: Based on the in vitro findings, an appropriate animal model of disease should be selected to evaluate the therapeutic potential of the compound. For example, if the compound is found to be a potent kinase inhibitor with anti-proliferative effects in cancer cell lines, it would be tested in a xenograft mouse model of cancer.

  • Target Engagement and Biomarker Studies: In vivo studies should include measures of target engagement to confirm that the compound is interacting with its intended target in the animal. This can be achieved by measuring changes in downstream biomarkers, such as the phosphorylation of a target protein in tumor tissue.

  • Behavioral and Physiological Phenotyping: Depending on the proposed MOA, a range of behavioral and physiological tests may be conducted to assess the compound's effects on the whole organism. This could include tests of motor function, cognition, and cardiovascular function.

Conclusion

Elucidating the mechanism of action of a novel small molecule like 3-(2-Chlorophenoxy)azetidine is a systematic and iterative process that requires the integration of computational, biochemical, cellular, and in vivo approaches. By following the comprehensive framework outlined in this guide, researchers and drug development professionals can build a robust and validated understanding of a compound's biological activity, which is essential for its successful translation into a novel therapeutic agent.

References

  • Hsu, C.-H., & Tsai, K.-C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(14), 5096. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 699. [Link]

  • Singh, R., Kumar, A., & Singh, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • CD ComputaBio. (n.d.). Pathway and Network Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. Retrieved from [Link]

  • Gilbert, D. F., & Schreiber, S. L. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(10), 723–727. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745–757. [Link]

  • Gaunt, M. J., & Johansson, C. C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3783–3805. [Link]

  • Wikipedia. (n.d.). Pathway analysis. Retrieved from [Link]

  • Guedes-Alonso, R., Guedes-Alonso, A., & Sosa-Ferrera, Z. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(17), 3931. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(2-Chlorophenoxy)azetidine: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 3-(2-chlorophenoxy)azetidine. In the absence of publicly available experimental spectra, this document leverages funda...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 3-(2-chlorophenoxy)azetidine. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral features of this molecule. By grounding these predictions in data from analogous structures and established spectroscopic theory, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with novel azetidine derivatives. It further outlines detailed methodologies for the acquisition and validation of these spectra, ensuring a self-validating framework for experimental work.

Molecular Structure and its Spectroscopic Implications

3-(2-Chlorophenoxy)azetidine is a small organic molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 2-chlorophenoxy group. The inherent ring strain of the azetidine moiety and the electronic effects of the substituted aromatic ring are expected to significantly influence its spectroscopic behavior.[1] The presence of nitrogen and chlorine atoms will also give rise to characteristic isotopic patterns in mass spectrometry.

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features include:

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. The protons on this ring are expected to exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

  • 2-Chlorophenoxy Group: An aromatic ring substituted with a chlorine atom and an ether linkage. The substitution pattern will dictate the splitting patterns of the aromatic protons in the ¹H NMR spectrum and the characteristic vibrations in the IR spectrum.

  • Ether Linkage: Connects the azetidine ring and the chlorophenoxy group, influencing the chemical environment of the adjacent atoms.

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 3-(2-Chlorophenoxy)azetidine Purification Purification (e.g., Chromatography) Synthesis->Purification QC Purity Assessment (e.g., HPLC, LC-MS) Purification->QC NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) QC->NMR IR Infrared (IR) Spectroscopy QC->IR MS Mass Spectrometry (EI, ESI, HRMS) QC->MS Comparison Compare Experimental vs. Predicted Data NMR->Comparison IR->Comparison MS->Comparison Structure_Prediction Predict Spectral Features Structure_Prediction->Comparison Structure_Confirmation Structural Elucidation & Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, oxygen, and chlorine atoms, as well as the ring strain of the azetidine moiety.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons. The integration of these signals should correspond to the number of protons in each environment.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
NH (azetidine)1.5 - 3.0Broad singletN/AThe chemical shift can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
CH₂ (azetidine, C2/C4)3.5 - 4.5Triplet or multiplet7 - 9These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. The multiplicity will depend on the coupling with the C3 proton. For a simplified case, they can be considered as triplets if coupling to the C3 proton is similar.
CH (azetidine, C3)4.8 - 5.2Multiplet5 - 9This proton is deshielded by the adjacent oxygen atom of the phenoxy group, resulting in a significant downfield shift. It will be split by the protons on C2 and C4.
Aromatic CH (C6'-H)7.2 - 7.4Doublet of doubletsJ_ortho_ = 7-9, J_meta_ = 1-2This proton is ortho to the chlorine atom and will be coupled to the adjacent protons.
Aromatic CH (C4'-H)6.9 - 7.1Triplet of doubletsJ_ortho_ = 7-9, J_para_ = ~0.5This proton is expected to be a triplet due to coupling with its two ortho neighbors, with possible smaller para coupling.
Aromatic CH (C5'-H)7.1 - 7.3Triplet of doubletsJ_ortho_ = 7-9, J_meta_ = 1-2Similar to C4'-H, this proton will be a triplet of doublets.
Aromatic CH (C3'-H)6.8 - 7.0Doublet of doubletsJ_ortho_ = 7-9, J_meta_ = 1-2This proton is ortho to the ether linkage and will be coupled to its neighbors.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are predicted based on the expected electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C2/C4 (azetidine)45 - 55These carbons are attached to the nitrogen atom, which causes a downfield shift compared to a simple alkane but upfield relative to C3.
C3 (azetidine)70 - 80This carbon is attached to the electronegative oxygen atom, resulting in a significant downfield shift.
C1' (aromatic, C-O)150 - 155The carbon directly attached to the ether oxygen is expected to be significantly deshielded.
C2' (aromatic, C-Cl)120 - 125The carbon bearing the chlorine atom will be shifted downfield, but the effect is less pronounced than the oxygen-bearing carbon.
C3', C4', C5', C6' (aromatic)115 - 130The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituent effects.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified 3-(2-chlorophenoxy)azetidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: To unambiguously assign the proton and carbon signals, acquire 2D NMR spectra, including COSY (to identify ¹H-¹H couplings) and HSQC (to correlate directly bonded ¹H and ¹³C atoms).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3500Medium, broadThis absorption is characteristic of a secondary amine. The peak is often broad due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100MediumThese absorptions are typical for C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumThese bands correspond to the stretching vibrations of the C-H bonds in the azetidine ring.
C=C Stretch (Aromatic)1400 - 1600Medium-StrongAromatic rings exhibit characteristic C=C stretching vibrations in this region. Multiple bands are expected.
C-O Stretch (Ether)1200 - 1260 (asymmetric)StrongAryl-alkyl ethers show a strong asymmetric C-O-C stretching band in this region.
1000 - 1075 (symmetric)MediumThe symmetric C-O-C stretch is typically weaker and appears at a lower frequency.
C-N Stretch1020 - 1250MediumThe stretching vibration of the C-N bond in the azetidine ring is expected in this region.
C-Cl Stretch700 - 800StrongThe C-Cl stretching vibration for an aromatic chloride typically appears in this region.
Out-of-plane Bending (Aromatic)730 - 770StrongFor ortho-disubstituted benzene, a strong out-of-plane C-H bending vibration is expected in this range.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. PubChem provides predicted m/z values for various adducts of 3-(2-chlorophenoxy)azetidine hydrochloride.[2]

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of 3-(2-chlorophenoxy)azetidine (C₉H₁₀ClNO) is approximately 183.64 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. The ratio of the M⁺ to the M+2⁺ peak will be approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The fragmentation pathways are crucial for confirming the structure.

G M [C₉H₁₀ClNO]⁺˙ m/z = 183/185 F1 [C₉H₁₀NO]⁺ (Loss of Cl) m/z = 148 M->F1 - Cl• F2 [C₆H₄ClO]⁺ (Chlorophenoxy cation) m/z = 127/129 M->F2 α-cleavage F3 [C₃H₆N]⁺ (Azetidinyl cation) m/z = 56 M->F3 α-cleavage F4 [C₆H₅O]⁺ (Phenoxy cation) m/z = 93 F2->F4 - Cl•

Caption: Predicted Mass Spectrometry Fragmentation.

Key Predicted Fragments:

  • m/z 183/185: Molecular ion peak with the characteristic 3:1 isotopic ratio for chlorine.

  • m/z 148: Loss of a chlorine radical from the molecular ion.

  • m/z 127/129: Formation of the 2-chlorophenoxy cation via cleavage of the ether bond. This fragment will also exhibit the 3:1 isotopic pattern.

  • m/z 93: Loss of the chlorine radical from the 2-chlorophenoxy cation to form the phenoxy cation.

  • m/z 56: Formation of the azetidin-3-yl cation.

Experimental Protocol for Mass Spectrometry
  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds to observe detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for obtaining the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.

  • Mass Analyzer:

    • Quadrupole or Ion Trap: For routine analysis and fragmentation studies (MS/MS).

    • Time-of-Flight (TOF) or Orbitrap: For high-resolution mass spectrometry (HRMS) to determine the elemental composition of the molecular ion and its fragments with high accuracy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform MS/MS analysis on the molecular ion to confirm the fragmentation pattern.

    • For HRMS, the accurate mass measurement should be within 5 ppm of the calculated theoretical mass.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(2-chlorophenoxy)azetidine. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from structurally similar compounds. The detailed experimental protocols offer a clear path for researchers to obtain and validate this data. This approach, combining prediction with a robust validation strategy, is essential for the confident structural elucidation of novel chemical entities in a research and development setting.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). PubChem.

Sources

Foundational

The Azetidine Scaffold: A Technical Guide to Synthesis, Functionalization, and Application in Modern Drug Discovery

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique conformational rigidity, poised betw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique conformational rigidity, poised between the highly strained aziridines and the more flexible five-membered pyrrolidines, offers a compelling structural motif for modulating ligand-target interactions.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel azetidine derivatives, intended for researchers, chemists, and drug development professionals. We will dissect contemporary synthetic strategies, delve into the rationale behind methodological choices, and illuminate the path from novel synthesis to therapeutic application, grounded in field-proven insights and authoritative references.

The Resurgence of a Strained Scaffold: Why Azetidines?

The strategic incorporation of an azetidine moiety into a molecular framework can profoundly influence its pharmacological profile. The inherent ring strain of approximately 25.4 kcal/mol not only governs its reactivity but also imparts a desirable level of three-dimensionality.[3][4] This sp³-rich character is increasingly sought after in drug discovery to escape "flatland" and improve physicochemical properties such as solubility and metabolic stability.[5]

The value proposition of the azetidine scaffold is multifaceted:

  • Conformational Constraint: The rigid four-membered ring minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1]

  • Vectorial Control: The defined geometry of the azetidine ring provides precise control over the spatial orientation of substituents, allowing for fine-tuning of interactions with target proteins.[4]

  • Physicochemical Modulation: Azetidines can serve as bioisosteres for other cyclic amines like piperidines or piperazines, often improving properties such as pKa, lipophilicity (logP), and polar surface area (PSA).[4]

  • Metabolic Stability: The presence of the azetidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[5]

This combination of features has led to the inclusion of the azetidine motif in several FDA-approved drugs, including Baricitinib (a Janus kinase inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker), validating its therapeutic relevance across diverse disease areas.[3][5]

Constructing the Core: Modern Synthetic Strategies for Azetidine Ring Formation

Historically, the synthesis of the strained azetidine ring presented a significant hurdle, limiting its broader application.[1] However, recent decades have witnessed a surge in innovative and efficient synthetic methodologies, rendering a wide array of functionalized azetidines readily accessible.

Intramolecular Cyclization: The Classical Approach

The most traditional and widely used method for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a related precursor bearing a leaving group at the γ-position.[6]

  • Causality of Choice: This approach is mechanistically straightforward, relying on an intramolecular SN2 reaction. The choice of leaving group (e.g., tosylate, mesylate, or halide) is critical for reaction efficiency. The success of this cyclization is often dependent on minimizing competing elimination reactions and polymerization. High dilution conditions are frequently employed to favor the unimolecular cyclization over intermolecular reactions.

Workflow: Intramolecular Cyclization of a γ-Amino Alcohol

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product A γ-Amino Alcohol B Sulfonylation (e.g., TsCl, pyridine) A->B Activate -OH C Base-mediated Ring Closure (e.g., NaH) B->C Add Base D Intramolecular SN2 C->D Deprotonation of Amine E Substituted Azetidine D->E Form C-N bond

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

[2+2] Cycloadditions: Convergent and Atom-Economical

Photochemical and metal-catalyzed [2+2] cycloadditions represent a highly efficient and convergent strategy for constructing the azetidine ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a particularly powerful method.[7][8]

  • Expert Insight: While conceptually elegant, the direct photochemical excitation of imines can be challenging due to unfavorable photophysical properties.[9] A significant breakthrough has been the use of photosensitizers, such as iridium photocatalysts, which can activate imine precursors via triplet energy transfer under visible light irradiation.[3] This approach offers milder reaction conditions and broader functional group tolerance compared to UV-light-mediated reactions.[7]

Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [3][7]

  • Reaction Setup: In a nitrogen-flushed vial, combine the alkene (1.0 equiv), the oxime precursor (e.g., 2-isoxazoline-3-carboxylate, 1.2 equiv), and the photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).

  • Solvent: Add anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile) to achieve the desired concentration.

  • Initiation: Place the reaction vial under irradiation with blue LEDs (λ ≈ 450 nm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the functionalized azetidine.

Strain-Release Methodologies: Leveraging Energetic Precursors

The inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of densely functionalized azetidines.[3] These highly strained intermediates can undergo chemoselective, strain-driven ring-opening and functionalization reactions.

  • Mechanistic Rationale: The central C-N bond of the ABB is highly strained and susceptible to cleavage. Aggarwal and coworkers demonstrated a powerful strain-release homologation by reacting ABBs with organolithium reagents followed by trapping with electrophiles.[3] This methodology allows for the diastereoselective construction of 2,3-disubstituted azetidines that would be difficult to access through other means.

Diagram: Strain-Release Synthesis from Azabicyclo[1.1.0]butane

G ABB Azabicyclo[1.1.0]butane (ABB) Intermediate Azetidin-2-yl-lithium Intermediate ABB->Intermediate Ring Opening Organometallic Organometallic Reagent (e.g., R-Li) Organometallic->Intermediate Product Functionalized Azetidine Intermediate->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

Sources

Exploratory

Physicochemical characterization of 3-(2-Chlorophenoxy)azetidine

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(2-Chlorophenoxy)azetidine Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(2-Chlorophenoxy)azetidine

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered nitrogen-containing heterocycle offers a unique blend of conformational rigidity and three-dimensional character, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Unlike more flexible acyclic analogs, the strained ring system of azetidine can improve metabolic stability and binding affinity to target proteins.[3] Consequently, azetidine derivatives are integral components of several FDA-approved drugs, including the Janus kinase (JAK) inhibitor tofacitinib and the calcium channel blocker azelnidipine.[1][2]

3-(2-Chlorophenoxy)azetidine is a key building block within this chemical space. Its structure combines the desirable azetidine motif with a substituted aromatic ring, making it a versatile intermediate for constructing more complex therapeutic candidates. A thorough physicochemical characterization of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. Accurate data on its structure, purity, and physical properties ensures reproducibility in synthetic campaigns, reliability in biological assays, and a solid foundation for regulatory submissions.

This guide provides a comprehensive framework for the physicochemical characterization of 3-(2-Chlorophenoxy)azetidine, detailing not just the "how" but the "why" behind each analytical choice. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this valuable synthetic intermediate.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These values serve as the primary reference points for all subsequent analyses.

PropertyValueSource
Chemical Name 3-(2-Chlorophenoxy)azetidine-
CAS Number 954222-94-7[4]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [6]
Monoisotopic Mass 183.04509 Da[5]
Predicted XlogP 2.1[5]

Synthesis and Purification: Establishing a Quality Baseline

The quality of any characterization data is contingent on the quality of the sample. A plausible and widely used method for synthesizing 3-aryloxyazetidines is the Williamson ether synthesis, which involves the nucleophilic substitution of a protected 3-hydroxyazetidine derivative with the corresponding phenol.[7] Understanding the synthetic route is crucial as it informs the potential impurity profile.

Proposed Synthetic Workflow

The synthesis can be logically broken down into four key stages, each requiring careful control to ensure a high-quality final product.

Synthetic_Workflow cluster_synthesis Plausible Synthetic Pathway cluster_reagents Key Reagents N_Protection Step 1: Protection (e.g., Boc Group) OH_Activation Step 2: Activation (e.g., Mesylation) N_Protection->OH_Activation N-Boc-3-hydroxyazetidine Ether_Formation Step 3: SN2 Substitution (Williamson Ether Synthesis) OH_Activation->Ether_Formation Activated Ester N_Deprotection Step 4: Deprotection (Acidic Conditions) Ether_Formation->N_Deprotection Protected Product Purification Final Purification (Chromatography) N_Deprotection->Purification Crude Product r1 3-Hydroxyazetidine r2 Boc₂O r3 MsCl, TEA r4 2-Chlorophenol, NaH r5 TFA or HCl

Caption: A plausible synthetic route for 3-(2-Chlorophenoxy)azetidine.

Detailed Synthesis Protocol
  • Step 1: Protection of Azetidine Nitrogen: Commercially available 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-3-hydroxyazetidine. The Boc group is chosen for its stability under basic conditions and its facile removal under acidic conditions.

  • Step 2: Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group. This is typically achieved via mesylation (using methanesulfonyl chloride) or tosylation in the presence of a non-nucleophilic base such as triethylamine (TEA).[7] This activation is critical for the subsequent nucleophilic substitution to proceed efficiently.

  • Step 3: Williamson Ether Synthesis: The activated intermediate is reacted with 2-chlorophenol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF or THF). This is the key bond-forming step where the phenoxy ether linkage is created.[7]

  • Step 4: Deprotection: The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product, 3-(2-Chlorophenoxy)azetidine, often as a hydrochloride salt.[7]

  • Step 5: Purification: The final compound must be rigorously purified to remove unreacted starting materials, reagents, and byproducts. The method of choice is typically flash column chromatography on silica gel or recrystallization to achieve >95% purity suitable for characterization and further use.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a small molecule. Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

    • Aromatic Region (~6.8-7.5 ppm): Four distinct signals are expected for the protons on the 2-chlorophenyl ring. Their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants will confirm their relative positions.

    • Azetidine Methine Proton (~4.8-5.2 ppm): The proton at the C3 position (–CH–OAr) is expected to appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

    • Azetidine Methylene Protons (~3.8-4.4 ppm): The four protons on the C2 and C4 positions of the azetidine ring will likely appear as complex multiplets due to coupling with each other and the C3 proton.

    • Amine Proton (~1.5-3.0 ppm, broad): The N-H proton of the secondary amine will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. It may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms.

    • Aromatic Carbons (~115-155 ppm): Six signals are expected. The carbon attached to the oxygen (C-OAr) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be distinct.

    • Azetidine Methine Carbon (~65-75 ppm): The C3 carbon (–CH–OAr) will be shifted significantly downfield.

    • Azetidine Methylene Carbons (~45-55 ppm): The C2 and C4 carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which serves as definitive proof of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition to within a few parts per million.

  • Expected Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 184.0524.[5]

  • Chlorine Isotope Pattern: A crucial diagnostic feature is the presence of a secondary peak at m/z 186, approximately one-third the intensity of the main peak. This [M+2] peak is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[7]

  • Fragmentation: Key fragments may arise from the cleavage of the ether bond or the fragmentation of the azetidine ring, providing further structural confirmation.[7][8]

AdductPredicted m/z
[M+H]⁺ 184.05237
[M+Na]⁺ 206.03431
[M-H]⁻ 182.03781
Data predicted and sourced from PubChemLite.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C Asymmetric Stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region, indicative of the aryl ether linkage.

  • C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

Purity Assessment: The Chromatographic Standard

Ensuring the purity of a compound is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9][10]

Characterization_Workflow cluster_workflow Comprehensive Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Properties Sample Purified Sample 3-(2-Chlorophenoxy)azetidine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Purity (>95%) Sample->HPLC Final Characterized Compound Ready for Use Solubility Solubility Testing HPLC->Solubility Thermal Thermal Analysis (DSC/TGA) Solubility->Thermal Thermal->Final

Caption: A logical workflow for the complete physicochemical characterization.

Reverse-Phase HPLC (RP-HPLC) Method

A standard RP-HPLC method provides an excellent starting point for assessing the purity of 3-(2-Chlorophenoxy)azetidine.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately polar compounds.
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile The acidic modifier improves peak shape for the basic amine. Acetonitrile is a common organic modifier.
    Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. A gradient elution is essential to ensure that any impurities with significantly different polarities are eluted and detected.
    Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
    Detection UV at 254 nm and 275 nm The phenyl ring provides strong UV absorbance. Monitoring multiple wavelengths can help detect impurities that may have different chromophores.

    | Injection Vol. | 10 µL | A standard volume to avoid column overloading. |

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in drug development, a purity of ≥95% is typically required.

Physical Properties and Safety

Physical Appearance and Solubility

A visual inspection of the material should be performed. It is expected to be an off-white to pale yellow solid or a viscous oil at room temperature. Solubility should be assessed in a range of solvents relevant to its intended use (e.g., water, DMSO, methanol, dichloromethane). This information is critical for formulation and reaction setup.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): If the compound is a crystalline solid, DSC can be used to determine its melting point and assess its polymorphic form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition temperature. Azetidine-containing structures can exhibit enhanced thermal stability.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Chlorophenoxy)azetidine is not widely available, hazard information can be inferred from related compounds and general chemical principles.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[13]

  • Hazards: Based on related structures, the compound may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage. It should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The physicochemical characterization of 3-(2-Chlorophenoxy)azetidine is a multi-faceted process that provides an essential foundation for its application in pharmaceutical research. By systematically applying a suite of analytical techniques—from NMR and MS for structural confirmation to HPLC for purity assessment—researchers can establish a comprehensive and reliable data package for this key building block. This rigorous approach ensures the quality and reproducibility of subsequent research, ultimately accelerating the path of drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. (2025). Benchchem.
  • Safety data sheet. (2019). Thor Specialities (UK) LTD.
  • SAFETY D
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
  • 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). PubChemLite.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730. PubChem - NIH.
  • 3-(3-chlorophenoxy)
  • Azetidine | C3H7N | CID 10422. PubChem - NIH.
  • 3-(2,4-Dichlorophenoxy)azetidine. MySkinRecipes.
  • 3-(2-Bromophenoxy)azetidine HCl | C8H12N2 | CID 172878512. PubChem.
  • Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. PubMed.
  • Azetidine synthesis. Organic Chemistry Portal.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta.
  • CAS 954222-94-7 | 3-(2-Chlorophenoxy)azetidine. Alchem.Pharmtech.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identific
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • synthesis and mass spectral analysis of hd degradation products.
  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D.
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023). PMC - NIH.

Sources

Foundational

In Silico Modeling of 3-(2-Chlorophenoxy)azetidine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico evaluation of 3-(2-chlorophenoxy)azetidine, a novel small molecule with therapeutic potential. Recognizing the scarcity of existing resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 3-(2-chlorophenoxy)azetidine, a novel small molecule with therapeutic potential. Recognizing the scarcity of existing research on this specific compound, this document serves as a methodological roadmap for researchers and drug development professionals. By leveraging established computational techniques, we will delineate a robust workflow for characterizing the molecular interactions of 3-(2-chlorophenoxy)azetidine, from initial target identification to the dynamic simulation of its binding behavior. This guide emphasizes the principles of scientific integrity and provides actionable protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, thereby enabling a thorough preclinical assessment of this promising azetidine derivative.

Introduction: The Rationale for In Silico Investigation

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] These four-membered nitrogen-containing heterocycles introduce a desirable three-dimensional character into drug candidates, often leading to improved metabolic stability, solubility, and target engagement.[1] The subject of this guide, 3-(2-chlorophenoxy)azetidine, combines this valuable scaffold with a substituted aromatic ring, suggesting a potential for specific and potent interactions with biological targets.[3]

Given the novelty of 3-(2-chlorophenoxy)azetidine, in silico modeling presents a time- and resource-efficient strategy for initial exploration.[4] Computational approaches allow us to predict and analyze the behavior of this molecule at an atomic level, providing critical insights that can guide subsequent experimental validation.[5][6] This guide will detail a comprehensive in silico workflow, establishing a foundation for understanding the therapeutic potential of 3-(2-chlorophenoxy)azetidine.

For the purpose of this illustrative guide, we will hypothesize that 3-(2-chlorophenoxy)azetidine is being investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). The selection of EGFR is based on its significance as a validated target in oncology and the fact that other azetidine derivatives have been explored as EGFR inhibitors.[7][8]

Foundational In Silico Workflow

The comprehensive evaluation of a novel compound such as 3-(2-chlorophenoxy)azetidine necessitates a multi-faceted computational approach. Our proposed workflow integrates molecular docking, molecular dynamics simulations, and pharmacophore modeling to build a holistic understanding of the molecule's potential interactions.

In_Silico_Workflow cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Simulation & Refinement cluster_3 Phase 4: Feature Mapping Target_Selection Target Identification (EGFR) Target_Preparation Receptor Preparation (PDB: 2GS2) Target_Selection->Target_Preparation Ligand_Preparation Ligand Preparation (3-(2-Chlorophenoxy)azetidine) Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking Target_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics (GROMACS) Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Simulation->Trajectory_Analysis Pharmacophore_Modeling Pharmacophore Generation Trajectory_Analysis->Pharmacophore_Modeling Virtual_Screening Virtual Screening (Optional) Pharmacophore_Modeling->Virtual_Screening

Figure 1: A comprehensive in silico workflow for the evaluation of novel small molecules.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][9] This method is instrumental in predicting the binding mode and affinity of a ligand to its target protein.

Rationale for Tool Selection

For this workflow, we will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[10][11] Its scoring function and rapid calculations make it an excellent choice for initial binding pose prediction and virtual screening.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Obtain the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB ID: 2GS2).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[12][13]

  • Ligand Preparation:

    • Generate the 3D structure of 3-(2-chlorophenoxy)azetidine. This can be done using chemical drawing software and energy minimization.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand.

    • Save the prepared ligand in the PDBQT file format.[12]

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of EGFR. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.[13]

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared receptor and ligand files, as well as the grid box parameters.[13]

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.[11]

  • Results Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[10]

    • The binding poses should be visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)
1-8.5MET793, LYS745, CYS797
2-8.2LEU718, VAL726, ALA743
3-7.9THR790, GLN791, ASP855

Table 1: Hypothetical docking results for 3-(2-chlorophenoxy)azetidine with the EGFR kinase domain.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[5][14]

Rationale for Tool Selection

GROMACS is a versatile and high-performance software package for performing MD simulations of biomolecules.[15][16][17] Its extensive documentation and active user community make it an ideal choice for this workflow.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Select the top-ranked binding pose from the molecular docking results as the starting structure for the MD simulation.

    • Generate a topology file for the ligand using a tool like the Automated Topology Builder (ATB).

    • Place the protein-ligand complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.[18]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[19]

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the correct pressure and density.[19]

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for the exploration of conformational space.[18]

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and protein over time.

MD_Simulation_Workflow Start Initial Complex (from Docking) System_Setup System Setup (Solvation & Ionization) Start->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration (Heating) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Pressurization) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Simulation NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis End Stability Assessment Trajectory_Analysis->End Pharmacophore_Model HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic HY->AR 5.0 Å AR->HBD 6.1 Å

Figure 3: A hypothetical pharmacophore model for an EGFR inhibitor.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of 3-(2-chlorophenoxy)azetidine. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable hypotheses about the compound's mechanism of action and binding behavior. The insights gained from these computational studies are crucial for prioritizing experimental validation and guiding the subsequent stages of the drug discovery process. Future work should focus on synthesizing 3-(2-chlorophenoxy)azetidine and validating the in silico predictions through in vitro binding assays and cell-based functional assays.

References

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • Kaserer, T., et al. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267.
  • GROMACS. Tutorials and Webinars. Available at: [Link]

  • GROMACS Tutorials. Available at: [Link]

  • AutoDock Vina Tutorial. Available at: [Link]

  • He, Z., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. Available at: [Link]

  • Al-Obaidi, A., & Faisal, M. (2022). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]

  • The impact of pharmacophore modeling in drug design. (2005). ResearchGate. Available at: [Link]

  • Vina Docking Tutorial - Eagon Research Group. Available at: [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023). YouTube. Available at: [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2015). National Institutes of Health. Available at: [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Available at: [Link]

  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020). YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Small molecule docking - Bonvin Lab. Available at: [Link]

  • An Introduction to the Schrödinger Suites. (2017). YouTube. Available at: [Link]

  • Computational Platform for Molecular Discovery & Design - Schrödinger. Available at: [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Available at: [Link]

  • In-Silico Molecular Docking, ADME Study, and Molecular Dynamic Simulation of New Azetidin-2-One Derivatives With Antiproliferative Activity. (2022). Scribd. Available at: [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Available at: [Link]

  • An Introduction to Molecular Dynamics Simulations. (2023). Portal. Available at: [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. Available at: [Link]

  • MD simulation beginner's friendly paper/guide : r/comp_chem. (2022). Reddit. Available at: [Link]

  • Molecular dynamics simulation for all. (2017). National Institutes of Health. Available at: [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (2020). LabXing. Available at: [Link]

  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. (2023). ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. Available at: [Link]

  • Introduction to Molecular Dynamics Simulation. Available at: [Link]

  • Schrödinger, Inc. - Wikipedia. Available at: [Link]

  • In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic. (2020). Zenodo. Available at: [Link]

  • Explore our latest software - Schrödinger. Available at: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. (2022). ResearchGate. Available at: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Plant J. Available at: [Link]

  • Computational studies of natural product compound (CP-225917) for lead identification. (2025). Journal of Molecular Modeling. Available at: [Link]

  • 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). PubChemLite. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2018). National Institutes of Health. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2013). National Institutes of Health. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CAS 954222-94-7 | 3-(2-Chlorophenoxy)azetidine. Alchem.Pharmtech. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). MDPI. Available at: [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Available at: [Link]

  • Computational studies of tyrosinase inhibitors. (2024). PubMed. Available at: [Link]

  • Computational studies on the energetic properties of polynitroxanthines. (2014). PubMed. Available at: [Link]

Sources

Exploratory

Solubility and Stability of 3-(2-Chlorophenoxy)azetidine: A Comprehensive Evaluation

An In-Depth Technical Guide for Drug Development Professionals Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as metabolic stability and solubility.[1] As a sp³-rich, rigid scaffold, it offers a unique vector in three-dimensional chemical space, making it an attractive component for novel therapeutic agents.[2] This guide provides a detailed technical framework for the comprehensive evaluation of 3-(2-chlorophenoxy)azetidine, a key intermediate or potential active pharmaceutical ingredient (API). We will delve into the critical aspects of its solubility and stability, which are paramount to its successful development. This document outlines field-proven methodologies for determining aqueous and solvent solubility, establishing a stability profile under ICH guidelines, and elucidating potential degradation pathways through forced degradation studies. The protocols herein are designed to be self-validating, ensuring scientific rigor and regulatory compliance.

Introduction: The Strategic Importance of Early-Stage Characterization

In drug development, the journey from a promising molecule to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Solubility and stability are not mere data points; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. For a molecule like 3-(2-chlorophenoxy)azetidine, which combines a strained azetidine ring with a substituted aromatic system, these properties are non-trivial and must be rigorously assessed.

  • Solubility directly influences the dissolution rate and, consequently, the absorption and bioavailability of an API.[3] Poor aqueous solubility can necessitate complex formulation strategies, increasing both cost and development timelines.

  • Stability determines the intrinsic robustness of the molecule. The purpose of stability testing is to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] An unstable compound can lead to loss of potency and the formation of potentially toxic degradation products.

This guide, therefore, serves as a strategic manual for researchers to proactively identify and mitigate risks associated with the physicochemical liabilities of 3-(2-chlorophenoxy)azetidine.

Physicochemical Profile of 3-(2-Chlorophenoxy)azetidine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. While specific experimental data for this exact molecule is not publicly available, we can infer a profile based on its constituent parts: the basic azetidine ring and the acidic 2-chlorophenoxy group.

Table 1: Predicted Physicochemical Properties of 3-(2-Chlorophenoxy)azetidine

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₉H₁₀ClNODerived from structure.
Molecular Weight 183.63 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similar substituted phenoxy compounds.[5]
pKa (Azetidine Nitrogen) ~8.0 - 9.0The parent azetidine has a pKa of 11.29 for its conjugate acid.[6] Substitution will lower this. This basicity is critical for solubility in acidic media and for predicting potential salt forms.
pKa (Phenolic Group) Not applicable (ether linkage)The ether linkage removes the acidic proton of the phenol.
LogP ~2.0 - 2.5 (Predicted)The 2-chlorophenoxy moiety increases lipophilicity, while the azetidine ring adds polarity. This value suggests moderate lipophilicity, which may impact aqueous solubility.

Aqueous and Solvent Solubility Assessment

Determining the solubility of 3-(2-chlorophenoxy)azetidine across a range of pH values and in various organic solvents is a critical first step in pre-formulation. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and directness.[7][8]

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess 3-(2-chlorophenoxy)azetidine B Prepare buffered solutions (pH 1.2, 4.5, 6.8, 7.4) & organic solvents C Add excess solid to each solvent vial B->C D Equilibrate on shaker at controlled temp (e.g., 25°C or 37°C) for 24-48h C->D E Visually confirm presence of undissolved solid D->E F Withdraw aliquot & filter (e.g., 0.22 µm PTFE) E->F G Dilute filtrate appropriately F->G H Quantify concentration via validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL) H->I G cluster_stress Stress Conditions cluster_outcomes Outcomes API 3-(2-Chlorophenoxy)azetidine (in solution or solid state) Hydrolysis Acidic (e.g., 0.1N HCl, 60°C) Basic (e.g., 0.1N NaOH, 60°C) API->Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/DAD, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Elucidate Degradation Pathways Analysis->Pathway Method Validate Method Specificity Analysis->Method Purity Assess Peak Purity of Parent Drug Analysis->Purity

Caption: Forced Degradation Study Workflow.

Step-by-Step Protocols:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Monitor at intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Monitor at intervals.

  • Oxidation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature. Protect from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

For each condition, a control sample (un-stressed) should be analyzed concurrently. The primary analytical technique is typically reverse-phase HPLC with a photodiode array (PDA) detector to assess peak purity, coupled with a mass spectrometer (LC-MS) to obtain mass information for the parent drug and any new peaks that appear. [9]

Predicted Degradation Pathways

Based on the chemical structure and known degradation mechanisms of related compounds, several pathways can be postulated. [10][11]

  • Azetidine Ring Opening: Under acidic conditions, the strained azetidine ring can be susceptible to nucleophilic attack, leading to ring opening. Protonation of the nitrogen atom activates the ring. [10]2. Ether Bond Cleavage: The phenoxy-ether linkage could be a point of hydrolysis, particularly under harsh acidic or basic conditions, yielding 2-chlorophenol and 3-hydroxyazetidine.

  • Oxidation: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or quinone-like structures.

G cluster_pathways Potential Degradation Pathways cluster_products Predicted Products Parent 3-(2-Chlorophenoxy)azetidine P1 Azetidine Ring Opening (Acid-catalyzed Hydrolysis) Parent->P1 H⁺/H₂O P2 Ether Bond Cleavage (Hydrolysis) Parent->P2 H₂O P3 Aromatic Ring Oxidation (Oxidative Stress) Parent->P3 [O] DP1 Ring-Opened Adducts (e.g., amino alcohols) P1->DP1 DP2 2-Chlorophenol + 3-Hydroxyazetidine P2->DP2 DP3 Hydroxylated or Quinone-like Species P3->DP3

Caption: Postulated Degradation Pathways for 3-(2-Chlorophenoxy)azetidine.

Conclusion and Strategic Outlook

This guide provides a robust, scientifically-grounded framework for assessing the solubility and stability of 3-(2-chlorophenoxy)azetidine. By systematically applying the detailed protocols for solubility determination, ICH stability testing, and forced degradation, researchers can build a comprehensive data package. This package is not only essential for regulatory filings but also provides invaluable insights for formulation development, manufacturing process design, and packaging selection. Proactively addressing these fundamental physicochemical properties is a critical step in de-risking the development process and accelerating the journey of a promising molecule to a safe and effective medicine.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved January 21, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Bromophenoxy)azetidine HCl. Retrieved January 21, 2026, from [Link]

  • Van den Abeele, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2022). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved January 21, 2026, from [Link]

  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved January 21, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved January 21, 2026, from [Link]

  • Zafeiri, P., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1412-1419. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 21, 2026, from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 518-531. [Link]

  • ResearchGate. (2014). Degradation Pathways. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). Retrieved January 21, 2026, from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved January 21, 2026, from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 21, 2026, from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Lifitegrast Degradation: Products and Pathways. Retrieved January 21, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 21, 2026, from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved January 21, 2026, from [Link]

  • IntechOpen. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved January 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Chlorophenoxy)azetidine Derivatives for Drug Discovery: An In-Depth Technical Guide

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary drug discovery.[1] Its unique structural properties—a blend of rigidity and three-dimensionality conferred by its strained ring system—offer medicinal chemists a powerful tool to navigate and optimize drug-like space.[1] Unlike more flexible aliphatic chains or larger heterocyclic systems, the azetidine ring introduces specific conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.

This guide focuses on the synthesis and derivatization of a particularly valuable subclass: 3-(2-chlorophenoxy)azetidine and its analogues. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring creates a versatile platform for exploring structure-activity relationships (SAR). The 2-chloro substituent on the phenyl ring provides a specific electronic and steric profile that can be crucial for target engagement. This core scaffold is of significant interest for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and as modulators of G protein-coupled receptors (GPCRs).[1][2][3][4][5][6][7]

This document provides a comprehensive overview of the synthetic pathways to 3-(2-chlorophenoxy)azetidine, detailed protocols for its N-functionalization to generate diverse chemical libraries, and insights into its applications in drug discovery.

Core Synthesis Strategy: Constructing the 3-(2-Chlorophenoxy)azetidine Scaffold

The most efficient and widely adopted strategy for the synthesis of the 3-(2-chlorophenoxy)azetidine core begins with the commercially available N-Boc-3-hydroxyazetidine. The key transformation is the formation of the ether linkage between the azetidinol and 2-chlorophenol. The Mitsunobu reaction stands out as the premier method for this conversion due to its mild conditions and stereochemical control.[8][9]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Deprotection cluster_2 Derivatization A N-Boc-3-hydroxyazetidine B N-Boc-3-(2-chlorophenoxy)azetidine A->B Mitsunobu Reaction (2-Chlorophenol, PPh3, DIAD) C 3-(2-Chlorophenoxy)azetidine (Hydrochloride Salt) B->C Acidic Deprotection (HCl in Dioxane) D N-Substituted Derivatives C->D N-Functionalization (e.g., Reductive Amination, Amide Coupling)

Figure 1: General workflow for the synthesis of 3-(2-chlorophenoxy)azetidine derivatives.

Protocol 1: Synthesis of N-Boc-3-(2-chlorophenoxy)azetidine via Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and coupling of an alcohol and a pronucleophile, in this case, 2-chlorophenol, using a phosphine and an azodicarboxylate.[9] This reaction generally proceeds with a clean inversion of stereochemistry, although this is not a factor for the achiral starting material, N-Boc-3-hydroxyazetidine.

Reaction Scheme:

[Image of the deprotection of N-Boc-3-(2-chlorophenoxy)azetidine to form 3-(2-chlorophenoxy)azetidine hydrochloride]

Figure 2: Key derivatization strategies for the 3-(2-chlorophenoxy)azetidine core.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. [10]Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions. [11] Reaction Scheme (Exemplary with Benzaldehyde):

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
3-(2-Chlorophenoxy)azetidine HCl1.0220 mg
Benzaldehyde1.2122 µL (d=1.044 g/mL)
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5318 mg
Triethylamine (TEA)1.1153 µL (d=0.726 g/mL)
1,2-Dichloroethane (DCE)-5 mL

Procedure:

  • To a vial, add 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq), 1,2-dichloroethane, and triethylamine (1.1 eq) to liberate the free base. Stir for 10 minutes.

  • Add benzaldehyde (1.2 eq) and stir for an additional 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield N-benzyl-3-(2-chlorophenoxy)azetidine.

Expected Yield: 60-85%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 6H), 7.20 (td, J = 7.7, 1.7 Hz, 1H), 6.92 (td, J = 7.6, 1.2 Hz, 1H), 6.78 (dd, J = 8.2, 1.2 Hz, 1H), 4.80-4.75 (m, 1H), 3.85 (t, J = 7.5 Hz, 2H), 3.68 (s, 2H), 3.25 (t, J = 7.5 Hz, 2H).

  • MS (ESI): m/z 274.1 [M+H]⁺.

Protocol 4: N-Acylation via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. Coupling the azetidine core with a carboxylic acid or its activated derivative (e.g., an acyl chloride) provides access to a vast array of amides. [12]Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and mild reaction conditions. [13] Reaction Scheme (Exemplary with Benzoyl Chloride):

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)
3-(2-Chlorophenoxy)azetidine HCl1.0220 mg
Benzoyl chloride1.1128 µL (d=1.21 g/mL)
Triethylamine (TEA)2.2306 µL (d=0.726 g/mL)
Dichloromethane (DCM), anhydrous-5 mL

Procedure:

  • Suspend 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford N-benzoyl-3-(2-chlorophenoxy)azetidine.

Expected Yield: 80-95%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55-7.40 (m, 5H), 7.38 (dd, J = 8.0, 1.6 Hz, 1H), 7.22 (td, J = 7.8, 1.6 Hz, 1H), 6.98 (td, J = 7.6, 1.2 Hz, 1H), 6.85 (dd, J = 8.2, 1.2 Hz, 1H), 5.10-5.05 (m, 1H), 4.75 (dd, J = 10.4, 7.2 Hz, 1H), 4.60 (t, J = 8.8 Hz, 1H), 4.45 (dd, J = 10.4, 4.4 Hz, 1H), 4.30 (t, J = 8.8 Hz, 1H).

  • MS (ESI): m/z 288.1 [M+H]⁺.

Applications in Drug Discovery: A Scaffold for Neurological and Beyond

The 3-aryloxyazetidine scaffold is a recurring motif in compounds targeting the central nervous system. Its structural features are well-suited for interaction with various receptors and transporters.

  • Serotonin Receptor Modulators: Derivatives of aryloxy-azetidines and related structures have been explored as ligands for serotonin receptors, such as the 5-HT₁A receptor. [1][14][15][16]These receptors are implicated in the pathophysiology of depression and anxiety, making this class of compounds promising for the development of novel antidepressants and anxiolytics. The N-substituent on the azetidine ring plays a crucial role in modulating receptor affinity and functional activity, offering a rich avenue for SAR exploration.

  • GPCR Ligands: The constrained nature of the azetidine ring makes it an excellent scaffold for designing ligands that target G protein-coupled receptors. The aryloxy group can engage in key interactions within the receptor binding pocket, while modifications to the azetidine nitrogen can be used to fine-tune selectivity and potency.

  • Other Therapeutic Areas: The versatility of the 3-aryloxyazetidine scaffold extends beyond CNS targets. Analogues have been investigated in areas such as oncology and infectious diseases, highlighting the broad applicability of this structural motif in medicinal chemistry.

Conclusion

The synthesis of 3-(2-chlorophenoxy)azetidine derivatives represents a strategic approach to generating novel chemical entities for drug discovery. The robust synthetic routes, centered around the Mitsunobu reaction and versatile N-functionalization strategies, provide a reliable platform for creating diverse compound libraries. The inherent drug-like properties of the azetidine scaffold, combined with the electronic and steric features of the 2-chlorophenoxy group, make this a highly attractive starting point for the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical scaffold in their drug discovery endeavors.

References

  • Singh, A. K., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(1), 89-111.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Kaszab, T., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7.
  • Childers, W. E., et al. (2007). Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism/SSRI activities. Part 5. Bioorganic & Medicinal Chemistry Letters, 17(12), 3468-3472.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Available at: [Link]

  • MDPI. (2021). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • Beilstein Journals. (2011). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Popik, V. V. (2004). Advances Toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT(1A) receptor antagonism/SSRI activities. Part 2. Journal of Medicinal Chemistry, 47(1), 175-186.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]

  • Washington State Health Care Authority. (2022). Antidepressants: Serotonin Modulators. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]

  • MDPI. (2022). Allosteric Modulators of G Protein-Coupled Receptors. Available at: [Link]

  • MDPI. (2022). Special Issue : Natural Bioactive Compounds and Neurological Disorders: Exploiting Resources from Nature. Available at: [Link]

  • Wockhardt. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Available at: [Link]

  • National Center for Biotechnology Information. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3-(2-Chlorophenoxy)azetidine in Targeted Cancer Therapy

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold as a Privileged Motif in Kinase Inhibition The azetidine ring, a four-membered nitrogen-containing het...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Kinase Inhibition

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in modern medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of rigidity and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.[2] The conformational rigidity of the azetidine ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Several FDA-approved drugs, such as the kinase inhibitor cobimetinib, incorporate the azetidine moiety to improve their pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide focuses on the application of a specific, functionalized azetidine building block, 3-(2-Chlorophenoxy)azetidine , in the context of targeted cancer therapy. While this document will provide detailed protocols for the synthesis and characterization of this building block, its primary focus is to illustrate its utility in the development of a hypothetical, yet scientifically plausible, small molecule inhibitor targeting a key oncogenic kinase. For the purpose of this guide, we will explore the incorporation of 3-(2-Chlorophenoxy)azetidine into a novel inhibitor of MerTK (c-Mer Tyrosine Kinase), a receptor tyrosine kinase implicated in tumor survival and chemoresistance.[4]

Hypothetical Target: MerTK in Oncology

MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its overexpression and aberrant signaling have been linked to a variety of human cancers, where it promotes tumor cell survival, proliferation, and invasion. Consequently, the development of potent and selective MerTK inhibitors is a promising strategy for cancer therapy.[4]

The rationale for selecting a 3-(2-Chlorophenoxy)azetidine-containing compound as a potential MerTK inhibitor is based on the established success of azetidine scaffolds in kinase inhibitor design.[5] The 2-chlorophenoxy group offers a vector for potential interactions within the ATP-binding pocket of the kinase, while the azetidine core serves as a rigid linker to other pharmacophoric elements.

Part 1: Synthesis and Characterization of 3-(2-Chlorophenoxy)azetidine Hydrochloride

The first crucial step in any drug discovery campaign is the efficient and scalable synthesis of the key building blocks. Here, we present a robust protocol for the synthesis of 3-(2-Chlorophenoxy)azetidine hydrochloride. The chemical structure of the target compound is confirmed by its molecular formula, C9H10ClNO, and its unique InChIKey.[6]

Synthetic Workflow

A 1-Boc-3-hydroxyazetidine B 1-Boc-3-(2-chlorophenoxy)azetidine A->B Mitsunobu Reaction (DIAD, PPh3, 2-Chlorophenol) C 3-(2-Chlorophenoxy)azetidine Hydrochloride B->C Boc Deprotection (HCl in Dioxane)

Caption: Synthetic workflow for 3-(2-Chlorophenoxy)azetidine HCl.

Experimental Protocol: Synthesis of 3-(2-Chlorophenoxy)azetidine Hydrochloride

Step 1: Synthesis of 1-Boc-3-(2-chlorophenoxy)azetidine

  • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 2-chlorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(2-chlorophenoxy)azetidine as a colorless oil.

Step 2: Synthesis of 3-(2-Chlorophenoxy)azetidine Hydrochloride

  • Dissolve the purified 1-Boc-3-(2-chlorophenoxy)azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • A white precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Chlorophenoxy)azetidine hydrochloride as a white solid.

Characterization Data (Hypothetical)
Parameter Value
Appearance White to off-white solid
Molecular Formula C9H11Cl2NO
Molecular Weight 220.10 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 9.55 (br s, 2H), 7.52 (dd, J = 8.0, 1.6 Hz, 1H), 7.35 (td, J = 8.0, 1.6 Hz, 1H), 7.18 (dd, J = 8.0, 1.2 Hz, 1H), 7.03 (td, J = 8.0, 1.2 Hz, 1H), 5.30 (p, J = 6.0 Hz, 1H), 4.40-4.30 (m, 2H), 4.15-4.05 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.2, 130.8, 128.1, 125.4, 122.9, 116.5, 68.9, 50.1 (2C)
Mass Spectrometry (ESI+) m/z 184.05 [M+H]⁺
Purity (HPLC) >98%

Part 2: Application in Targeted Therapy - A Hypothetical MerTK Inhibitor

To illustrate the utility of 3-(2-Chlorophenoxy)azetidine, we propose its incorporation into a hypothetical MerTK inhibitor, designated as AZD-Mer-ClP .

Proposed Structure of AZD-Mer-ClP

A [Pyrimidyl-Amine Core] B 3-(2-Chlorophenoxy)azetidine A->B Linkage

Caption: Core components of the hypothetical inhibitor AZD-Mer-ClP.

Synthetic Protocol: Incorporation of 3-(2-Chlorophenoxy)azetidine

The final step in the synthesis of AZD-Mer-ClP would involve a nucleophilic aromatic substitution reaction between a suitably activated pyrimidine core and 3-(2-Chlorophenoxy)azetidine.

  • To a solution of the chloropyrimidine core (1.0 eq) in dimethyl sulfoxide (DMSO), add 3-(2-Chlorophenoxy)azetidine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield AZD-Mer-ClP.

Part 3: Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the hypothetical MerTK inhibitor, AZD-Mer-ClP. These assays are standard in early-stage drug discovery for targeted therapies.[7][8][9]

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the potency of AZD-Mer-ClP against the purified MerTK enzyme.[10][11][12]

Materials:

  • Recombinant human MerTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • AZD-Mer-ClP (and other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of AZD-Mer-ClP in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant MerTK enzyme, and the biotinylated peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This assay evaluates the effect of AZD-Mer-ClP on the proliferation of cancer cells that are dependent on MerTK signaling.[13][14]

Materials:

  • Human cancer cell line with high MerTK expression (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • AZD-Mer-ClP

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

  • Incubator (37 °C, 5% CO₂)

  • Luminometer

Procedure:

  • Seed the A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of AZD-Mer-ClP in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of AZD-Mer-ClP.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Hypothetical Signaling Pathway Inhibition

MerTK MerTK Receptor Downstream Downstream Signaling (e.g., STAT3, AKT) MerTK->Downstream Phosphorylation AZD_Mer_ClP AZD-Mer-ClP AZD_Mer_ClP->MerTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the MerTK signaling pathway by AZD-Mer-ClP.

Conclusion

The 3-(2-Chlorophenoxy)azetidine moiety represents a valuable and versatile building block for the development of novel targeted therapies. Its incorporation into small molecule inhibitors, as illustrated with the hypothetical MerTK inhibitor AZD-Mer-ClP, can contribute to the generation of potent and selective drug candidates. The protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of such compounds, thereby facilitating their advancement in drug discovery programs.

References

  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Zhang, W., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. [Link]

  • Zhang, X., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 533-555. [Link]

  • American Chemical Society. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Structures of some azetidine based drugs. Retrieved from [Link]

  • Chemspace. 3-(4-chlorophenoxy)azetidine;hydrochloride. Retrieved from [Link]

  • MDPI. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 17(2), 85. [Link]

  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. Retrieved from [Link]

  • PubChemLite. 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). Retrieved from [Link]

  • PubChem. 3-(2-Bromophenoxy)azetidine HCl. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry. [Link]

  • ResearchGate. α-Arylation of 3-Aryloxindoles. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: High-Throughput Screening Assays for 3-(2-Chlorophenoxy)azetidine Analogs

Introduction The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1] Derivatives of azetidines have demonstrated a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds.[1] Derivatives of azetidines have demonstrated a broad spectrum of biological activities, including potential applications as anticancer, antibacterial, and central nervous system (CNS) active agents.[2][3][4][5] The specific analog, 3-(2-Chlorophenoxy)azetidine, incorporates a synthetically tractable azetidine core with a chlorophenoxy moiety that provides distinct electronic and steric properties, making it and its analogs compelling candidates for drug discovery programs.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel lead compounds.[6][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the discovery and characterization of 3-(2-Chlorophenoxy)azetidine analogs. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and hit validation. Our focus will be on providing a self-validating system that ensures the generation of high-quality, reproducible data.

Strategic Approach to HTS Campaign Design

The success of any HTS campaign hinges on a well-conceived strategy. For 3-(2-Chlorophenoxy)azetidine analogs, a multi-pronged approach targeting different classes of biological targets is recommended due to the diverse potential of the azetidine scaffold. This guide will focus on two primary assay types: a cell-based assay targeting G-Protein Coupled Receptors (GPCRs) and a biochemical assay for enzyme inhibitor screening.

dot

Caption: Generalized workflow for an HTS cascade.

Section 1: Cell-Based Assay for GPCR Antagonist Identification

GPCRs are a major class of drug targets, and their modulation is implicated in a vast number of physiological and pathological processes.[10][11] Given the potential CNS activity of azetidine-based compounds, a GPCR active in the central nervous system presents a plausible and valuable target.[3] This section details a hypothetical HTS campaign to identify antagonists of a Gs-coupled GPCR.

Primary Assay: AlphaScreen cAMP Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a robust, bead-based assay suitable for HTS.[12][13][14] The AlphaScreen cAMP assay is a competitive immunoassay designed to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gs and Gi-coupled GPCRs.[15]

Principle of the Assay: The assay is based on the competition between cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.[15] In the absence of cellular cAMP, the biotinylated probe binds to the acceptor beads and to streptavidin-coated donor beads, bringing them into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, leading to a luminescent signal.[12][14][16] An increase in intracellular cAMP will compete with the biotinylated probe, reducing the signal.

dot

Caption: Principle of the AlphaScreen cAMP competition assay.

Experimental Protocol: Primary HTS for GPCR Antagonists

This protocol is designed for a 384-well plate format, a standard for HTS campaigns.[7]

Materials:

  • HEK293 cells stably expressing the target Gs-coupled GPCR

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic

  • 384-well low-volume white plates

  • 3-(2-Chlorophenoxy)azetidine analog library (10 mM in 100% DMSO)

  • Agonist for the target GPCR

  • AlphaScreen cAMP Assay Kit (PerkinElmer or equivalent)

  • Multimode plate reader with AlphaScreen capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GPCR under standard conditions (37°C, 5% CO2).

    • Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plates.

  • Compound Addition:

    • Using an automated liquid handler, transfer 50 nL of the compound library (10 mM stock) to the assay plates for a final concentration of 10 µM.

    • For control wells, add 50 nL of DMSO.

  • Agonist Stimulation:

    • Prepare the agonist at 2x the final EC80 concentration in assay buffer.

    • Add 5 µL of the agonist solution to all wells except the negative control wells (add 5 µL of assay buffer instead).

    • Incubate the plates at room temperature for 30 minutes.

  • Detection:

    • Prepare the AlphaScreen acceptor bead mix and donor bead mix according to the manufacturer's protocol.

    • Add 5 µL of the acceptor bead mix to all wells.

    • Incubate in the dark at room temperature for 1 hour.

    • Add 5 µL of the donor bead mix to all wells under subdued lighting.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plates on a multimode plate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to minimize false positives and negatives.[17][18][19][20]

Primary Data Analysis:

  • The raw data from the plate reader is normalized to the controls on each plate.

  • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal in the presence of the test compound.

    • Signal_Min: Average signal of the positive control (agonist stimulation, no inhibitor).

    • Signal_Max: Average signal of the negative control (no agonist stimulation).

Quality Control Metrics: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[21]

  • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Selection:

  • Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the library are typically considered primary hits.

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the statistical effect size of the assay.≥ 0.5
Signal-to-Background (S/B) Ratio of the mean maximal signal to the mean minimal signal.≥ 5
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%

Section 2: Biochemical Assay for Enzyme Inhibitor Screening

Enzymes are another major class of drug targets.[22][23] A biochemical assay provides a direct measure of a compound's effect on enzyme activity in a purified system.[24] This section outlines a Fluorescence Polarization (FP) assay to screen for inhibitors of a hypothetical kinase.

Primary Assay: Fluorescence Polarization (FP) Kinase Assay

FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule in solution.[25][26][27][28][29]

Principle of the Assay: A small, fluorescently labeled peptide substrate rotates rapidly in solution, resulting in low fluorescence polarization.[26][27] Upon phosphorylation by the kinase, the substrate is bound by a larger, specific antibody, causing it to tumble more slowly and increasing the fluorescence polarization. An inhibitor of the kinase will prevent phosphorylation, resulting in a low polarization signal.

dot

Sources

Application

Application Notes &amp; Protocols: Strategic N-Functionalization of 3-(2-Chlorophenoxy)azetidine for Drug Discovery

Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2][3][4] This guide provides a detailed examination of synthetic protocols for the N-functionalization of 3-(2-chlorophenoxy)azetidine, a versatile building block for creating diverse chemical libraries. We present field-proven, step-by-step protocols for N-alkylation, N-acylation, reductive amination, and N-arylation, complete with mechanistic insights and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Strategic Value of the 3-(2-Chlorophenoxy)azetidine Scaffold

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in drug discovery.[3][4] Their inherent ring strain and non-planar geometry offer a unique structural profile compared to more common five- and six-membered rings.[1][2] The incorporation of an azetidine ring can enhance binding affinity, modulate lipophilicity, and provide vectors for exploring chemical space that are otherwise inaccessible.[5]

The specific substrate, 3-(2-chlorophenoxy)azetidine, is of particular interest. The phenoxy group at the 3-position provides a rigid substituent that can engage in various non-covalent interactions within a biological target, while the 2-chloro substituent offers a potential site for further modification or can influence the electronic properties of the aromatic ring. The secondary amine of the azetidine ring is the primary site for diversification, allowing for the introduction of a wide array of functional groups to modulate the compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

This document serves as a comprehensive guide to the practical N-functionalization of this key intermediate.

Core N-Functionalization Protocols

The nucleophilic nature of the azetidine nitrogen allows for a variety of well-established synthetic transformations. We will detail four of the most robust and versatile methods: N-alkylation, N-acylation, reductive amination, and N-arylation.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental method for introducing simple to complex alkyl groups onto the azetidine nitrogen. This reaction typically proceeds via an SN2 mechanism, where the azetidine nitrogen acts as the nucleophile.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is crucial to deprotonate the azetidine hydrochloride salt (if used as the starting material) and to scavenge the acid byproduct (e.g., HBr) generated during the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. For more sensitive substrates or less reactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as diisopropylethylamine (DIPEA) can be employed.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Temperature: Moderate heating is often required to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.

Experimental Protocol: Synthesis of 1-Benzyl-3-(2-chlorophenoxy)azetidine

  • To a solution of 3-(2-chlorophenoxy)azetidine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Data Summary Table for N-Alkylation

Alkylating AgentBase (eq)SolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃ (2.0)MeCN6085-95
Allyl BromideK₂CO₃ (2.0)MeCN5080-90
Ethyl IodideK₂CO₃ (2.0)DMF4075-85
1-Bromo-3-phenylpropaneCs₂CO₃ (1.5)DMF7080-90

Workflow Diagram for N-Alkylation

N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine 3-(2-Chlorophenoxy)azetidine Stir_Heat Stir at 60 °C, 4-6h Azetidine->Stir_Heat Base K₂CO₃ Base->Stir_Heat Solvent Acetonitrile Solvent->Stir_Heat Alkyl_Halide Alkyl Halide (e.g., Benzyl Bromide) Alkyl_Halide->Stir_Heat Filter Filter Stir_Heat->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl-3-(2-chlorophenoxy)azetidine Purify->Product

Caption: General workflow for the N-alkylation of 3-(2-chlorophenoxy)azetidine.

N-Acylation: Installation of Amide Functionality

N-acylation introduces an amide bond, which is a key functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor. This reaction is typically rapid and high-yielding.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are commonly used.

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting azetidine.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.

Experimental Protocol: Synthesis of 1-Benzoyl-3-(2-chlorophenoxy)azetidine

  • Dissolve 3-(2-chlorophenoxy)azetidine (1.0 eq) in dichloromethane (0.1 M).

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or flash column chromatography.

Reaction Scheme for N-Acylation

N_Acylation Reactants 3-(2-Chlorophenoxy)azetidine + Acyl Chloride Product N-Acyl-3-(2-chlorophenoxy)azetidine Reactants->Product Reagents Triethylamine DCM, 0 °C to RT Reagents->Reactants

Caption: N-acylation of 3-(2-chlorophenoxy)azetidine with an acyl chloride.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful method for forming N-alkyl bonds, particularly for installing more complex or functionalized alkyl groups that may not be readily available as alkyl halides.[6][7][8] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for significant diversification.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many applications.[9] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another common option.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. The addition of a small amount of acetic acid can catalyze iminium ion formation.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3-(2-chlorophenoxy)azetidine

  • To a solution of 3-(2-chlorophenoxy)azetidine (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in 1,2-dichloroethane (0.1 M), add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Logical Flow of Reductive Amination

Reductive_Amination Start Azetidine + Aldehyde/Ketone Iminium Iminium Ion Formation (Acid Catalyzed) Start->Iminium Reduction Reduction with STAB Iminium->Reduction Final_Product N-Alkylated Product Reduction->Final_Product

Caption: Key stages of the reductive amination protocol.

N-Arylation: Accessing Aryl Amines

The formation of N-aryl azetidines requires more specialized methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods.[10][11]

2.4.1. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential for an efficient catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a solution of the aryl bromide (1.0 eq) and 3-(2-chlorophenoxy)azetidine (1.2 eq) in anhydrous, degassed toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

2.4.2. Ullmann Condensation

A copper-catalyzed alternative, the Ullmann condensation is often effective for electron-deficient aryl halides and can be more cost-effective than palladium-based methods.[10]

Experimental Protocol: Ullmann N-Arylation

  • To a reaction vial, add copper(I) iodide (CuI, 0.1 eq), the aryl iodide (1.0 eq), 3-(2-chlorophenoxy)azetidine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a suitable ligand, such as L-proline (0.2 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent (0.2 M).

  • Seal the vial and heat to 110-130 °C for 18-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Catalytic Cycle Overview for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(L)₂-X OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange + Azetidine Amine_Complex Ar-Pd(II)(L)₂-(NR₂H) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)₂-(NR₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product (Ar-Azetidine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Product Purification and Characterization

Purification: Flash column chromatography on silica gel is the most common method for purifying the N-functionalized products. A gradient elution system, typically with ethyl acetate in hexanes or DCM in methanol, is effective for separating the product from starting materials and byproducts.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals for the azetidine ring protons typically appear as multiplets in the range of 3.0-4.5 ppm.[13] The successful functionalization is confirmed by the appearance of new signals corresponding to the introduced group and a shift in the signals of the azetidine ring protons adjacent to the nitrogen.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.

Conclusion

The N-functionalization of 3-(2-chlorophenoxy)azetidine provides a robust platform for generating diverse libraries of novel chemical entities for drug discovery. The protocols detailed herein for N-alkylation, N-acylation, reductive amination, and N-arylation offer reliable and scalable methods for researchers. The choice of method will depend on the desired final compound and the available starting materials. By understanding the causality behind the experimental choices, scientists can further optimize these reactions for their specific needs, accelerating the discovery of new therapeutic agents.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Methods for the synthesis of azetidines.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Azetidines in medicinal chemistry: emerging applic
  • Buchwald–Hartwig amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Method

Application Notes and Protocols: 3-(2-Chlorophenoxy)azetidine as a Novel Chemical Probe for Plant Biology and Agrochemical Discovery

For: Researchers, scientists, and drug development professionals in agrochemical and plant science fields. Abstract This document provides a comprehensive guide to the evaluation and application of 3-(2-Chlorophenoxy)aze...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in agrochemical and plant science fields.

Abstract

This document provides a comprehensive guide to the evaluation and application of 3-(2-Chlorophenoxy)azetidine as a novel chemical probe. While this molecule is not yet a fully validated probe, its structural motifs—a strained azetidine ring known to enhance metabolic stability and a 2-chlorophenoxy group present in known auxin-mimicking herbicides—suggest its potential as a valuable tool for investigating plant signaling pathways and discovering new herbicidal targets.[1][2] We present a structured, hypothesis-driven approach for its validation and use, detailing protocols for target engagement, selectivity profiling, and target deconvolution using advanced chemical biology techniques.

Introduction: The Rationale for a New Chemical Probe

Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug or herbicide targets.[1] An ideal probe exhibits high potency, selectivity, and demonstrated target engagement in a relevant biological system. The azetidine scaffold has gained prominence in medicinal chemistry for its ability to confer improved physicochemical properties, such as metabolic stability and solubility, compared to more common ring systems.[3] Coupled with the 2-chlorophenoxy moiety, a key pharmacophore in a class of synthetic auxin herbicides like 2,4-D, 3-(2-Chlorophenoxy)azetidine emerges as a compelling candidate for probing plant biology.[1][4]

The primary hypothesis is that 3-(2-Chlorophenoxy)azetidine may interact with proteins in the auxin signaling pathway or other plant-specific targets involved in growth regulation. This guide provides the conceptual framework and detailed experimental protocols to rigorously test this hypothesis and establish this molecule as a validated chemical probe.

Physicochemical Data and Synthesis Overview

A thorough understanding of a probe's physical and chemical properties is fundamental to its application.

Compound Properties
PropertyValueSource
Molecular Formula C₉H₁₀ClNOPubChem[5]
Molecular Weight 183.63 g/mol PubChem[5]
CAS Number 954222-94-7Alchem.Pharmtech[6]
Appearance (Predicted) Solid-
Storage 2-8°C, protect from lightMySkinRecipes[2]
General Synthetic Route

The synthesis of 3-(2-Chlorophenoxy)azetidine is not widely documented in commercial literature but can be achieved through established methods for forming substituted azetidines. A common approach involves the nucleophilic substitution of a suitable precursor, such as N-protected 3-hydroxyazetidine, with 2-chlorophenol under basic conditions (e.g., Williamson ether synthesis), followed by deprotection.

G cluster_0 Synthetic Pathway Start N-Boc-3-hydroxyazetidine + 2-Chlorophenol Step1 Base (e.g., NaH) Williamson Ether Synthesis Start->Step1 Intermediate N-Boc-3-(2-Chlorophenoxy)azetidine Step1->Intermediate Step2 Acid (e.g., TFA) Deprotection Intermediate->Step2 Product 3-(2-Chlorophenoxy)azetidine Step2->Product

Caption: General synthetic scheme for 3-(2-Chlorophenoxy)azetidine.

Part I: Probe Validation Workflow

A rigorous validation process is essential to ensure that any observed biological effect can be confidently attributed to the modulation of a specific target.[1][7] This section outlines the critical experiments required to validate 3-(2-Chlorophenoxy)azetidine.

Hypothesis: Target Engagement in Plant Systems

Given the structural similarity to phenoxy herbicides, a primary hypothesis is that 3-(2-Chlorophenoxy)azetidine engages with components of the auxin signaling pathway in plants, such as auxin receptors (e.g., TIR1/AFB proteins) or other downstream effectors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique to confirm direct target engagement in a cellular environment. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Objective: To determine if 3-(2-Chlorophenoxy)azetidine binds to and stabilizes putative target proteins in a plant cell lysate or intact plant tissue.

Materials:

  • Arabidopsis thaliana cell culture or seedlings.

  • 3-(2-Chlorophenoxy)azetidine (test compound).

  • DMSO (vehicle control).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • PCR tubes or strips.

  • Thermocycler.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against candidate target proteins (if known) or for downstream proteomics.

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest Arabidopsis cells or grind seedling tissue in liquid nitrogen.

    • Resuspend in lysis buffer and clarify by centrifugation to obtain a soluble protein lysate.

    • Normalize total protein concentration.

  • Compound Treatment:

    • Aliquot the lysate into tubes. Treat with 3-(2-Chlorophenoxy)azetidine (e.g., at 1 µM, 10 µM, 100 µM) or DMSO vehicle.

    • Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Transfer the treated lysates to PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blot for specific candidate proteins.

    • A positive "hit" is a protein that remains soluble at higher temperatures in the presence of the compound compared to the DMSO control, indicating stabilization upon binding.

    • For unbiased discovery, the soluble fractions can be analyzed by quantitative mass spectrometry (isobaric tagging, e.g., TMT) to identify all stabilized proteins.

G cluster_0 CETSA Workflow Lysate Prepare Plant Cell Lysate Treat Treat with Probe vs. DMSO Lysate->Treat Heat Apply Temperature Gradient Treat->Heat Centrifuge Separate Soluble/Aggregated Proteins Heat->Centrifuge Analyze Analyze Soluble Fraction (Western Blot or MS) Centrifuge->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part II: Target Deconvolution and Selectivity Profiling

If the target of 3-(2-Chlorophenoxy)azetidine is unknown, or to assess its selectivity, a target deconvolution strategy is necessary. Photoaffinity labeling is a robust method for covalently capturing and identifying binding partners from a complex proteome.[8][9]

Designing a Photoaffinity Probe Analog

To perform photoaffinity labeling, a derivative of the parent compound must be synthesized. This probe will incorporate two key functionalities:

  • A Photoreactive Group: Such as a diazirine or aryl azide, which upon UV irradiation forms a highly reactive species that covalently crosslinks to nearby amino acids.

  • A Bioorthogonal Handle: An alkyne or azide group that allows for "clicking" on a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) after crosslinking.

Proposed Probe Structure: The azetidine ring provides a convenient site for modification without drastically altering the core pharmacophore. A linker containing the photoreactive group and handle can be attached to the azetidine nitrogen.

G cluster_0 Photoaffinity Probe Design Parent 3-(2-Chlorophenoxy)azetidine (Binding Moiety) Linker Linker Parent->Linker PRG Photoreactive Group (e.g., Diazirine) Linker->PRG Handle Bioorthogonal Handle (e.g., Alkyne) PRG->Handle

Caption: Modular design of a photoaffinity probe.

Protocol 2: Photoaffinity Labeling and Proteomic Analysis

Objective: To identify the direct binding partners of 3-(2-Chlorophenoxy)azetidine in a plant lysate.

Materials:

  • Photoaffinity probe analog of 3-(2-Chlorophenoxy)azetidine.

  • Plant cell lysate.

  • UV irradiation source (e.g., 365 nm UV lamp).

  • Click chemistry reagents: Biotin-azide, copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

  • Streptavidin-coated beads for enrichment.

  • Mass spectrometry facility for protein identification.

Step-by-Step Methodology:

  • Probe Incubation:

    • Incubate the plant lysate with the photoaffinity probe (e.g., 1-10 µM) for 30-60 minutes at 4°C.

    • Crucial Control: In parallel, run a competition experiment by co-incubating the lysate with the photoaffinity probe and a 100-fold excess of the parent compound, 3-(2-Chlorophenoxy)azetidine. Proteins identified in the main experiment but absent or significantly reduced in the competition sample are considered specific binders.

  • UV Crosslinking:

    • Place the samples on ice and irradiate with UV light (365 nm) for 10-30 minutes to induce covalent crosslinking.

  • Click Chemistry:

    • To the crosslinked lysate, add the click chemistry cocktail: biotin-azide, CuSO₄, sodium ascorbate, and TBTA.

    • Incubate for 1-2 hours at room temperature to attach the biotin tag to the probe-protein complexes.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a no-UV control. These are the high-confidence binding partners.

Safety and Handling

While specific toxicity data for 3-(2-Chlorophenoxy)azetidine is not available, compounds with similar structures should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(2-Chlorophenoxy)azetidine represents a promising, yet unvalidated, chemical probe for plant biology research. Its structure suggests a potential role in modulating plant growth pathways, making it a valuable tool for fundamental research and for the discovery of novel herbicidal mechanisms of action. The protocols detailed in this guide provide a rigorous, step-by-step framework for its validation, from confirming target engagement with CETSA to identifying novel targets via photoaffinity labeling. Successful validation of this probe will not only provide a new tool for the community but also pave the way for the development of a new class of agrochemicals.

References

  • Annual Reviews. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2013, March). Target validation using chemical probes. Retrieved January 21, 2026, from [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved January 21, 2026, from [Link]

  • IARC Publications. (n.d.). CHLOROPHENOXY HERBICIDES (Group 2B). Retrieved January 21, 2026, from [Link]

  • PubMed. (1986). [Interactions between herbicides and various of the most frequently used drug groups. I. Interactions between chronically administered herbicides: carbendazyme, 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid and drugs affecting the circulatory system]. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenoxy)azetidine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-chlorophenoxy)azetidine hydrochloride. Retrieved January 21, 2026, from [Link]

  • BIOFOUNT. (n.d.). 954222-94-7|3-(2-chlorophenoxy)azetidine Hydrochloride. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 21, 2026, from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved January 21, 2026, from [Link]

  • AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Retrieved January 21, 2026, from [Link]

  • PubMed. (2000, September 1). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Retrieved January 21, 2026, from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Note: Quantitative Analysis of 3-(2-Chlorophenoxy)azetidine

Abstract This application note provides detailed protocols for the quantitative analysis of 3-(2-Chlorophenoxy)azetidine, a key heterocyclic moiety of interest in pharmaceutical development.[1][2] Recognizing the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-(2-Chlorophenoxy)azetidine, a key heterocyclic moiety of interest in pharmaceutical development.[1][2] Recognizing the critical need for robust and reliable quantification methods in drug discovery and quality control, we present validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, while adhering to the principles of scientific integrity and regulatory compliance.

Introduction

Azetidine derivatives are significant components in medicinal chemistry, forming the structural core of various natural and synthetic compounds with diverse biological activities.[1] 3-(2-Chlorophenoxy)azetidine, as a specific derivative, presents a unique analytical challenge due to its physicochemical properties. Accurate and precise quantification is paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).[3][4] This document outlines two robust analytical methods for its determination.

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[5][6] HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis of bulk substances and formulated products where concentration levels are relatively high.[7] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity quantification.[3][8][9]

Method Selection and Rationale

The selection of an appropriate analytical method is a critical first step. The rationale behind the choice of HPLC-UV and LC-MS/MS is to provide solutions for different stages of the drug development process.

Caption: Method selection workflow based on sample type and required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of 3-(2-Chlorophenoxy)azetidine in drug substances and finished pharmaceutical products.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: 3-(2-Chlorophenoxy)azetidine of known purity.

3.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 275 nm

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of 3-(2-Chlorophenoxy)azetidine and prepare a 1 mg/mL solution in methanol. Further dilute with the mobile phase to fall within the calibration range.

3.2.4. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo components and known impurities. Peak purity should be evaluated using a DAD.
Linearity R² > 0.999 for a calibration curve constructed with at least five concentration levels.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts on different days with different instruments.
Limit of Quantitation (LOQ) The lowest concentration that can be determined with acceptable precision and accuracy (typically RSD ≤ 10%).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 3-(2-Chlorophenoxy)azetidine in complex biological matrices such as plasma or urine.[5][8]

Principle

The analyte is separated from matrix components using reversed-phase liquid chromatography. It is then ionized, typically by electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9][11]

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column LC Separation Ion_Source Ionization (ESI) LC_Column->Ion_Source Q1 Q1: Precursor Ion Selection Ion_Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->LC_Column

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 3-(2-Chlorophenoxy)azetidine-d4) is highly recommended. If unavailable, a structurally similar compound can be used.

4.2.2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentally (e.g., m/z 198.1 -> 121.1); IS: To be determined
Source Temp. 550 °C
IonSpray Voltage 5500 V

4.2.3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[12]

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.2.4. Method Validation

Bioanalytical method validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry."

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve At least six non-zero standards, with the lowest standard being the Lower Limit of Quantitation (LLOQ). R² ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).
Matrix Effect The matrix factor should be consistent across different sources of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples.

Data Analysis and Interpretation

For both methods, quantification is based on a calibration curve generated from the analysis of standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its response from the regression line of the calibration curve. In the case of LC-MS/MS, the ratio of the analyte peak area to the internal standard peak area is used to correct for variability in sample preparation and instrument response.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 3-(2-Chlorophenoxy)azetidine. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose and to comply with regulatory expectations.[13][14][15]

References

  • A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. RSC Publishing. Available from: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available from: [Link]

  • An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. SciSpace. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available from: [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central. Available from: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • CURRENT STATUS OF ANALYTICAL METHODS FOR THE DETECTION OF RESIDUES IN BEE PRODUCTS. Agroscope. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available from: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]

  • Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. MDPI. Available from: [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available from: [Link]

  • Pesticide Formulation Methods Index. EPA NEPA. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. ResearchGate. Available from: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: 3-(2-Chlorophenoxy)azetidine as a Versatile Scaffold for Library Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its significance stems from a unique combination of physicochemical properties. The inherent ring strain of approximately 25 kcal/mol endows the structure with a rigid, three-dimensional conformation, which is highly advantageous for precisely orienting substituents to interact with biological targets.[1][3][4] This sp³-rich character often leads to improved aqueous solubility and metabolic stability compared to flatter, aromatic systems, addressing key challenges in drug development.[5] Consequently, the azetidine motif is present in several FDA-approved drugs, including baricitinib and cobimetinib, where it serves to enhance pharmacokinetics and receptor selectivity.[5]

Within this class, 3-substituted azetidines are particularly valuable as they allow for the introduction of diverse functional groups projecting from a defined vector.[4][6] The 3-(2-chlorophenoxy)azetidine scaffold is an exemplary building block for library synthesis. It provides two orthogonal points for diversification:

  • The Azetidine Nitrogen (N-1): A secondary amine that serves as a nucleophilic handle for a wide array of functionalization reactions.

  • The 2-Chlorophenyl Ring: An aromatic system that can be modified through established cross-coupling chemistries or can itself serve as a key pharmacophoric element interacting with protein targets.

This document provides a detailed guide for researchers, outlining core properties, strategic workflows, and validated protocols for leveraging 3-(2-chlorophenoxy)azetidine in the construction of diverse chemical libraries for drug discovery programs.

Physicochemical Properties and Safety Profile

The hydrochloride salt of 3-(2-chlorophenoxy)azetidine is typically the commercially available form, offering improved stability and handling characteristics.

PropertyValueSource
Compound Name 3-(2-chlorophenoxy)azetidine hydrochloride[7][8]
CAS Number 954222-94-7[7]
Molecular Formula C₉H₁₁Cl₂NO[7]
Molecular Weight 220.09 g/mol [7]
Predicted XlogP 2.1[8]
Appearance White to off-white solidGeneric
Storage Store at 2-8°C, keep dry[9]

Safety and Handling: Researchers should handle 3-(2-chlorophenoxy)azetidine hydrochloride in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required to prevent skin and eye contact.[7] Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and emergency information.

Strategic Workflow for Library Diversification

The power of the 3-(2-chlorophenoxy)azetidine scaffold lies in its capacity for modular diversification. The synthetic strategy is bifurcated, allowing for independent or sequential modification at the azetidine nitrogen and the aromatic ring. This dual-handle approach enables the rapid generation of a matrix of analogues, efficiently exploring the structure-activity relationship (SAR) around the core.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Output Scaffold 3-(2-Chlorophenoxy)azetidine N_Func N-Functionalization (Reductive Amination, Acylation, etc.) Scaffold->N_Func Vector 1 Aryl_Func Aromatic Ring Functionalization (Cross-Coupling, etc.) Scaffold->Aryl_Func Vector 2 Library Diverse Chemical Library N_Func->Library Aryl_Func->Library

Caption: General workflow for diversifying the 3-(2-chlorophenoxy)azetidine scaffold.

Experimental Protocols for Library Synthesis

The following protocols are robust, field-proven methods for modifying the scaffold. The causality behind reagent and condition selection is explained to ensure adaptability and troubleshooting.

Protocol 1: N-Functionalization via Reductive Amination

Rationale: Reductive amination is a highly reliable and versatile method for forming C-N bonds. It proceeds under mild conditions and tolerates a vast array of functional groups on the aldehyde or ketone coupling partner. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for the iminium intermediate over the carbonyl starting material, and does not require acidic conditions that could compromise the azetidine ring.[10]

Materials:

  • 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq)

  • Aldehyde of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (at a concentration of ~0.1 M).

  • Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.1 eq) to the mixture. Stir for an additional 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly due to the release of acetic acid byproducts.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated azetidine derivative.

Protocol 2: N-Functionalization via Amide Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high efficiency, rapid reaction times, and minimizes racemization if chiral carboxylic acids are used. DIPEA is used as a non-nucleophilic base to facilitate the reaction.[11]

Materials:

  • 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (~0.2 M).

  • Add DIPEA (2.0 eq) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, suspend 3-(2-chlorophenoxy)azetidine hydrochloride (1.0 eq) in a small amount of DMF and add DIPEA (1.0 eq) to form the free base.

  • Add the azetidine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x volumes).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure N-acylated azetidine.

Protocol 3: Aromatic Ring Functionalization via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction ideal for library synthesis due to its broad functional group tolerance and the commercial availability of a vast number of boronic acids and esters. While direct coupling of the chloro-substituent is possible with specialized catalysts, starting with a more reactive bromo-analogue like 3-(2-bromophenoxy)azetidine is often more practical and high-yielding.[12] A palladium catalyst with a suitable phosphine ligand (e.g., SPhos) is used to facilitate the catalytic cycle.

Materials:

  • 3-(2-Bromophenoxy)azetidine hydrochloride (1.0 eq) [or the chloro-analogue with an appropriate catalyst system]

  • Aryl or heteroaryl boronic acid (1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a microwave vial or Schlenk flask, add 3-(2-bromophenoxy)azetidine hydrochloride (1.0 eq), the boronic acid (1.3 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat the reaction to 65-100°C for 4-18 hours. Monitor by LC-MS. Note: Microwave irradiation can often significantly shorten reaction times.

  • After cooling to room temperature, dilute the reaction with water and extract with EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl derivative.

Representative Library Data

The following table illustrates the application of the above protocols to generate a small, representative set of diverse molecules.

EntryProtocolReagent UsedProduct Structure (SMILES)Yield (%)
1Reductive AminationBenzaldehydeClc1ccccc1OC1CN(Cc2ccccc2)C191
2Reductive Amination4-PyridinecarboxaldehydeClc1ccccc1OC1CN(Cc2ccncc2)C185
3Amide Coupling4-Methoxybenzoic acidCOc1ccc(C(=O)N2CC(Oc3ccccc3Cl)C2)cc188
4Suzuki Coupling*Phenylboronic acidBrc1ccccc1OC1CNC1 -> c1ccc(c(OC2CNC2)c1)c1ccccc178

*Note: Entry 4 starts with the bromo-analogue for optimal reactivity as described in Protocol 3.

Decision Framework for Scaffold Derivatization

Choosing a derivatization strategy depends on the therapeutic target and desired physicochemical properties. The following diagram outlines a logical approach to library design using the 3-(2-chlorophenoxy)azetidine scaffold.

G Start Goal: Modulate Biological Target and/or Improve PK Properties Q1 Primary Goal? Start->Q1 Target_Interact Probe Target's Hydrophobic Pocket or Pi-Stacking Interactions Q1->Target_Interact Target Interaction PK_Mod Modulate Solubility, pKa, or Metabolic Stability Q1->PK_Mod PK Improvement Strategy_Aryl Strategy: Aromatic Ring Functionalization (e.g., Suzuki Coupling) Target_Interact->Strategy_Aryl Strategy_N Strategy: N-Functionalization (e.g., Reductive Amination, Acylation) PK_Mod->Strategy_N

Caption: Decision tree for selecting a functionalization strategy.

Conclusion

3-(2-Chlorophenoxy)azetidine is a high-value, versatile scaffold for the synthesis of compound libraries in drug discovery. Its two distinct points of modification enable a modular and efficient exploration of chemical space. The protocols detailed herein provide reliable and scalable methods for N-functionalization and aromatic ring modification, empowering medicinal chemists to rapidly generate novel analogues. The inherent conformational rigidity and favorable physicochemical properties of the azetidine core make this scaffold a compelling starting point for developing next-generation therapeutics.[1]

References

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Urban, M., & Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Singh, G. S., & Mmatli, E. E. (2011). Advances in synthesis and chemistry of azetidines. ResearchGate. Available at: [Link]

  • Schindler, C. S., & Gesmundo, N. J. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. AWS. Available at: [Link]

  • Dell'Amico, L., & Gevorgyan, V. (2023). Modular Access to N–SF5 azetidines. ChemRxiv. Available at: [Link]

  • Dey, S., et al. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. NIH National Library of Medicine. Available at: [Link]

  • Kananovich, D. G., et al. (2017). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. NIH National Library of Medicine. Available at: [Link]

  • Sharma, R., et al. (2020). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Available at: [Link]

  • Enamine. 3-[(2-chlorophenoxy)methyl]azetidine. Arctom. Available at: [Link]

  • BIOFOUNT. 3-(2-chlorophenoxy)azetidine Hydrochloride. BIOFOUNT. Available at: [Link]

  • Cherney, R. J., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2023). 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. Google Patents.
  • Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine. MySkinRecipes. Available at: [Link]

  • PubChemLite. 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO). PubChemLite. Available at: [Link]

  • Metternich, J. B., & Gilmour, R. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]

  • Current Organic Synthesis. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Bentham Science. Available at: [Link]

  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. Available at: [Link]

  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Scott, B. T., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

  • Roy, M., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. NIH National Library of Medicine. Available at: [Link]

  • Scott, B. T., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH National Library of Medicine. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Efficacy Evaluation of 3-(2-Chlorophenoxy)azetidine

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of a Novel Azetidine Scaffold The azetidine ring is a strained four-membered nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Azetidine Scaffold

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique structural and physicochemical properties, including high sp³ character and conformational rigidity, can confer improved metabolic stability, solubility, and pharmacokinetic profiles to bioactive molecules.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance across various diseases, including cancer, inflammation, and neurodegenerative disorders.[1]

3-(2-Chlorophenoxy)azetidine is a novel synthetic compound featuring this privileged scaffold. While its precise biological target is yet to be elucidated, the presence of a chlorophenyl group, a common moiety in psychoactive drugs, suggests a plausible interaction with neurotransmitter systems.[2] Specifically, the overall structure bears some resemblance to inhibitors of monoamine transporters, which are critical for regulating neurotransmission and are the targets of many antidepressant and stimulant medications.

This document provides a comprehensive guide for the initial in vitro evaluation of 3-(2-Chlorophenoxy)azetidine. Given the absence of a confirmed molecular target, we propose a tiered, hypothesis-driven approach. This strategy begins with broad phenotypic screening to assess general cytotoxicity and antiproliferative effects, followed by more specific functional assays to test the hypothesis of monoamine transporter inhibition. This systematic evaluation will provide a foundational understanding of the compound's biological activity and guide further preclinical development.

A Tiered Strategy for In Vitro Efficacy Assessment

A logical and efficient evaluation of a novel compound involves a multi-tiered approach. This allows for early go/no-go decisions and conserves resources by focusing on more complex, target-specific assays only after initial activity has been established.

G cluster_0 Experimental Workflow Tier1 Tier 1: General Cytotoxicity & Antiproliferative Screening Tier2 Tier 2: Functional Screening (Monoamine Transporter Inhibition) Tier1->Tier2 If active Tier3 Tier 3: Downstream Signaling Pathway Analysis Tier2->Tier3 If confirmed inhibitor

Caption: Tiered workflow for the in vitro evaluation of 3-(2-Chlorophenoxy)azetidine.

Tier 1: General Cytotoxicity and Antiproliferative Screening

The initial step is to determine the compound's effect on cell viability and proliferation across a panel of relevant cell lines. This provides a baseline understanding of its potency and potential therapeutic window. We recommend using both a cancer cell line panel and a neuronal cell line to cast a wide net.

Recommended Cell Lines:
  • A549 (Lung Carcinoma): A common cancer cell line for initial cytotoxicity screening.

  • MCF-7 (Breast Carcinoma): Another standard cancer cell line.

  • SH-SY5Y (Neuroblastoma): A human-derived cell line often used as an in vitro model for neuronal function.[3][4] These cells are adrenergic in phenotype but also express dopaminergic markers, making them particularly relevant for our hypothesis.[3]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Phosphate-buffered saline (PBS).

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 3-(2-Chlorophenoxy)azetidine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] The "add-mix-measure" format is simpler than the MTT assay and is well-suited for high-throughput screening.[8][9]

Materials:

  • CellTiter-Glo® Reagent (Promega).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer as per the manufacturer's instructions.[10]

  • Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Parameter MTT Assay CellTiter-Glo® Assay
Principle Colorimetric (Formazan production)Luminescent (ATP quantification)
Throughput ModerateHigh
Sensitivity GoodExcellent
Workflow Multi-step with solubilizationHomogeneous "add-mix-measure"
Instrumentation SpectrophotometerLuminometer

Tier 2: Functional Screening - Monoamine Transporter Inhibition

Based on the structural features of 3-(2-Chlorophenoxy)azetidine, we hypothesize that it may interact with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[1] Inhibition of this process leads to an increase in extracellular neurotransmitter levels.

Recommended Cell Lines:
  • HEK293 or CHO-K1 cells stably expressing human DAT, SERT, or NET: These recombinant cell lines provide a clean system to study the interaction with a specific transporter.[12][13]

  • SH-SY5Y cells: These cells endogenously express NET and can be used to confirm activity in a neuronal context.[14]

Protocol 2.1: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of a labeled neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter. Both radiolabeled and fluorescence-based methods are available.[1][15][16]

Materials (Fluorescence-based):

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[17][18]

  • HEK293 or CHO-K1 cells expressing hDAT, hSERT, or hNET.

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with bottom-read capability.

Procedure (Fluorescence-based):

  • Cell Seeding: Plate the transporter-expressing cells in black, clear-bottom 96-well plates at a density of 12,500-20,000 cells/well.[17] Allow cells to adhere overnight.

  • Compound Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with assay buffer (e.g., HBSS). Add the assay buffer containing various concentrations of 3-(2-Chlorophenoxy)azetidine or control inhibitors. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent substrate provided in the kit to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader set to kinetic mode.[15]

  • Data Analysis: Calculate the rate of uptake (slope of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve to calculate the IC₅₀ value.

Transporter Cell Line Positive Control
DAT HEK293-hDAT or CHO-K1-hDAT[12]GBR 12909
SERT HEK293-hSERT[13]Fluoxetine
NET SH-SY5Y[14] or HEK293-hNETDesipramine

Tier 3: Downstream Signaling Pathway Analysis

If 3-(2-Chlorophenoxy)azetidine is confirmed as a monoamine transporter inhibitor, the next logical step is to investigate its effects on downstream signaling pathways. Monoamine transporters are often coupled to G-protein coupled receptors (GPCRs), which can modulate intracellular levels of second messengers like cyclic AMP (cAMP) and activate signaling cascades such as the ERK/MAPK pathway.[19][20]

G cluster_pathway Hypothetical Signaling Pathway Compound 3-(2-Chlorophenoxy)azetidine Transporter Monoamine Transporter (DAT, SERT, or NET) Compound->Transporter Inhibits Neurotransmitter Increased Extracellular Neurotransmitter Transporter->Neurotransmitter Modulates GPCR GPCR Activation (e.g., D2 Receptor) Neurotransmitter->GPCR AC Adenylate Cyclase (AC) GPCR->AC Inhibits/Activates ERK p-ERK Levels GPCR->ERK Activates cAMP cAMP Levels AC->cAMP Response Cellular Response cAMP->Response ERK->Response

Caption: Hypothetical signaling cascade following monoamine transporter inhibition.

Protocol 3.1: cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels. Many monoamine receptors are Gαi or Gαs coupled, leading to a decrease or increase in cAMP upon activation, respectively.

Materials:

  • cAMP-Glo™ Assay Kit (Promega) or similar HTRF-based kit.[21][22]

  • CHO-K1 cells expressing a relevant GPCR (e.g., Dopamine D2 receptor).[23]

  • Forskolin (an activator of adenylate cyclase, used as a positive control).

  • Opaque-walled 384-well plates.

  • Luminometer or HTRF-compatible plate reader.

Procedure (using cAMP-Glo™):

  • Cell Treatment: Seed cells in opaque-walled plates. Treat the cells with 3-(2-Chlorophenoxy)azetidine in the presence of a sub-maximal concentration of the cognate agonist (e.g., dopamine for D2 receptors).

  • Cell Lysis: After a short incubation (15-30 minutes), add the lysis buffer from the kit.

  • cAMP Detection: Add the cAMP detection solution containing PKA.

  • Kinase Reaction: Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescent signal. A decrease in signal corresponds to an increase in cAMP.

  • Data Analysis: Normalize the data to controls and determine the effect of the compound on agonist-induced cAMP levels.

Protocol 3.2: Western Blot for Phospho-ERK (p-ERK)

The ERK/MAPK pathway is another common downstream target of GPCR signaling.[19] Western blotting can be used to measure the phosphorylation state of ERK1/2, which indicates pathway activation.

Materials:

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y) to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels. Treat with 3-(2-Chlorophenoxy)azetidine for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 10-20 µg of protein per lane on an SDS-PAGE gel.[24] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with the primary anti-p-ERK antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.[24]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.[24]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion and Future Directions

This tiered in vitro evaluation framework provides a robust and logical pathway for characterizing the biological efficacy of the novel compound 3-(2-Chlorophenoxy)azetidine. By starting with broad phenotypic assays and progressing to more specific, hypothesis-driven functional and signaling studies, researchers can efficiently gather the critical data needed to understand its mechanism of action and therapeutic potential. Positive results from this cascade of assays would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., primary neuron cultures, co-culture systems) and subsequent in vivo studies.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Srivastava, A., Gupta, B., & Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CHO-K1-DAT-Recombinant Cell Line. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Qian, Y., Galli, A., Ramamoorthy, S., Wilkerson, C., & Blakely, R. D. (1997). Protein kinase C activation regulates human serotonin transporters in HEK-293 cells via altered cell surface expression. Journal of Neuroscience. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Medical Expo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • GenScript. (n.d.). CHO-K1/D2/Gα15 Stable Cell Line. Retrieved from [Link]

  • Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. Cellular Signalling. Retrieved from [Link]

  • eEnzyme. (n.d.). Human HTR1A (Serotonin) Receptor Stable Cell Line. Retrieved from [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). SH-SY5Y. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience. Retrieved from [Link]

  • Eltit, J. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Heger, Z., et al. (2020). Norepinephrine transporter-derived homing peptides enable rapid endocytosis of drug delivery nanovehicles into neuroblastoma cells. Journal of Nanobiotechnology. Retrieved from [Link]

  • van der Krieken, S. E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elands, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... Retrieved from [Link]

  • Murphy, N. P., et al. (1995). Studies on the mechanism of [3H]-noradrenaline release from SH-SY5Y cells: the role of Ca2+ and cyclic AMP. British Journal of Pharmacology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Chlorophenoxy)azetidine

Welcome to the dedicated technical support guide for the synthesis of 3-(2-chlorophenoxy)azetidine. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-chlorophenoxy)azetidine. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related scaffolds. The azetidine ring is a privileged motif in medicinal chemistry, and its successful functionalization is crucial for the development of novel therapeutics.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the common challenges encountered during the synthesis of 3-(2-chlorophenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(2-Chlorophenoxy)azetidine?

A1: The most prevalent methods for synthesizing 3-(2-chlorophenoxy)azetidine involve the O-arylation of a 3-hydroxyazetidine precursor. The key strategies include:

  • Mitsunobu Reaction: This is a widely used method that couples 3-hydroxyazetidine with 2-chlorophenol using a phosphine reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3] This reaction typically proceeds with inversion of stereochemistry.[2]

  • Williamson Ether Synthesis: This classic method involves the deprotonation of 3-hydroxyazetidine to form an alkoxide, which then undergoes nucleophilic substitution with a suitable 2-chlorophenyl electrophile.[4][5][6][7][8]

  • Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction offers a modern and often high-yielding alternative for forming the C-O bond between 3-hydroxyazetidine and a 2-chlorophenyl halide.[9][10]

Q2: Why is my Mitsunobu reaction failing or giving low yields?

A2: Low yields in Mitsunobu reactions for this specific synthesis can stem from several factors. The acidity of the nucleophile is a critical parameter; if it's not acidic enough (pKa > 13), side reactions can occur where the azodicarboxylate acts as the nucleophile instead of your intended 2-chlorophenol.[2] Additionally, steric hindrance around the alcohol or phenol can impede the reaction. Purification can also be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which can sometimes be difficult to separate from the desired product.[11]

Q3: I am observing significant amounts of byproducts in my reaction. What are they likely to be?

A3: In the context of a Mitsunobu reaction, common byproducts include triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.[11] If the reaction conditions are not optimal, you might also observe products resulting from the azodicarboxylate acting as a nucleophile.[2] In Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially if your electrophile is sterically hindered. For Buchwald-Hartwig couplings, side reactions can include N-arylation if the azetidine nitrogen is not protected.

Q4: Is protection of the azetidine nitrogen necessary?

A4: Yes, in most cases, protecting the azetidine nitrogen is highly recommended, especially for O-arylation reactions. The unprotected secondary amine is nucleophilic and can compete with the hydroxyl group, leading to N-arylation byproducts. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the azetidine nitrogen. It is generally stable under the conditions of Mitsunobu and Williamson ether syntheses and can be removed under acidic conditions.[12][13][14][15]

Q5: What are the best practices for purifying the final product?

A5: Purification of 3-(2-chlorophenoxy)azetidine often requires column chromatography. For Mitsunobu reactions, specialized techniques can be employed to remove the phosphine oxide and hydrazine byproducts, such as using polymer-supported triphenylphosphine.[16] Crystallization can also be an effective purification method if the product is a solid. It is crucial to characterize the final product thoroughly using techniques like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of 3-(2-chlorophenoxy)azetidine, along with their probable causes and recommended solutions.

Problem 1: Low or No Conversion of Starting Materials in Mitsunobu Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reagents • Use freshly opened or purified triphenylphosphine.• Ensure the DEAD or DIAD is not decomposed; it should be a clear yellow-orange liquid.Triphenylphosphine can oxidize over time. Azodicarboxylates can degrade, especially if not stored properly, reducing their effectiveness as oxidizing agents in the reaction.[11]
Insufficient Acidity of 2-Chlorophenol • While 2-chlorophenol is generally acidic enough, ensure the reaction medium is not basic, which would deprotonate it prematurely.The Mitsunobu reaction relies on the in situ formation of an oxyphosphonium salt. The acidity of the pronucleophile (2-chlorophenol) is crucial for the protonation steps in the catalytic cycle.[2]
Incorrect Order of Reagent Addition • Typically, the alcohol, phenol, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).This order of addition allows for the formation of the betaine intermediate before the introduction of the nucleophile, which can help minimize side reactions.[2]
Low Reaction Temperature • While the initial addition is often done at 0 °C, the reaction may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS.The activation energy for the SN2 displacement may not be overcome at very low temperatures, requiring thermal energy to drive the reaction forward.
Problem 2: Formation of Significant Byproducts in O-Arylation Reactions
Potential Cause Troubleshooting Steps Scientific Rationale
N-Arylation • Protect the azetidine nitrogen with a suitable protecting group, such as Boc.The secondary amine of the azetidine is a competing nucleophile. Protecting it prevents the formation of N-arylated byproducts.
Elimination (Williamson Synthesis) • Use a primary 2-chlorophenyl electrophile if possible, although for this specific synthesis, the aryl halide is the substrate. Ensure the base is not excessively strong or hindered.Strong, bulky bases can favor elimination over substitution, especially with secondary halides. However, with an aryl halide, this is less of a concern.
Azodicarboxylate Adducts (Mitsunobu) • Ensure the slow addition of the azodicarboxylate at low temperature.• Use a more acidic pronucleophile if possible, though this is fixed by the target molecule.If the concentration of the activated alcohol-phosphine complex is low, the azodicarboxylate can act as a nucleophile itself.[2]
Problem 3: Difficulty in Removing the N-Boc Protecting Group
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotection • Increase the reaction time or the concentration of the acid (e.g., TFA or HCl in a suitable solvent).• Consider using alternative deprotection conditions, such as oxalyl chloride in methanol.[12]The stability of the Boc group can be influenced by the electronic properties of the rest of the molecule. Stronger acidic conditions may be required to facilitate its cleavage.
Degradation of the Product • Use milder acidic conditions (e.g., HCl in dioxane or diethyl ether instead of neat TFA).• Perform the reaction at a lower temperature.The azetidine ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other decomposition pathways.
Formation of t-Butyl Adducts • Add a scavenger, such as anisole or thioanisole, to the deprotection reaction.The tert-butyl cation generated during Boc deprotection is electrophilic and can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule. Scavengers trap this cation.[14]
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Hydroxyazetidine
  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add sodium carbonate (2.5 eq) and stir until the solution becomes basic.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxyazetidine.

Protocol 2: Mitsunobu O-Arylation
  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise over 15-30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify by column chromatography to isolate N-Boc-3-(2-chlorophenoxy)azetidine.

Protocol 3: N-Boc Deprotection
  • Dissolve N-Boc-3-(2-chlorophenoxy)azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane (4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(2-chlorophenoxy)azetidine.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_arylation Step 2: O-Arylation (Mitsunobu) cluster_deprotection Step 3: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O, Na₂CO₃ N-Boc-3-(2-chlorophenoxy)azetidine N-Boc-3-(2-chlorophenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(2-chlorophenoxy)azetidine 2-Chlorophenol, PPh₃, DIAD 3-(2-Chlorophenoxy)azetidine 3-(2-Chlorophenoxy)azetidine N-Boc-3-(2-chlorophenoxy)azetidine->3-(2-Chlorophenoxy)azetidine TFA or HCl

Caption: Synthetic route to 3-(2-chlorophenoxy)azetidine.

Decision Tree for Troubleshooting Low Yields

This diagram provides a logical flow for diagnosing and addressing low-yield issues.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Chlorophenoxy)azetidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis of 3-(2-Chlorophenoxy)azetidine. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.

The 3-aryloxyazetidine scaffold is a highly valued motif in modern drug discovery, prized for its ability to confer desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] However, the synthesis of these strained four-membered rings can be challenging, often plagued by low yields and competing side reactions.[2] This guide addresses the most common issues encountered during this synthesis.

Core Synthetic Strategies: An Overview

The formation of the ether linkage in 3-(2-Chlorophenoxy)azetidine is typically achieved via nucleophilic substitution. The two most prevalent and effective methods starting from N-protected 3-hydroxyazetidine and 2-chlorophenol are the Williamson-type Ether Synthesis (via activation of the hydroxyl group) and the Mitsunobu Reaction .

G cluster_0 Synthetic Pathways cluster_1 Williamson-type Synthesis cluster_2 Mitsunobu Reaction Start N-Boc-3-hydroxyazetidine + 2-Chlorophenol Activation Activation (e.g., MsCl, TsCl) Start->Activation Mitsunobu One-Pot Reaction (PPh3, DEAD/DIAD) Start->Mitsunobu Product N-Boc-3-(2-Chlorophenoxy)azetidine Williamson SN2 Displacement (Base, Solvent) Activation->Williamson Williamson->Product Mitsunobu->Product

Caption: Primary synthetic routes to N-Boc-3-(2-Chlorophenoxy)azetidine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Williamson-type synthesis of N-Boc-3-(2-chlorophenoxy)azetidine has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this Sₙ2 reaction are common and can typically be traced to one of three factors: the leaving group, the nucleophile's reactivity, or the reaction conditions. Let's break down the causality and solutions.

  • Poor Leaving Group Activation: The hydroxyl group of N-Boc-3-hydroxyazetidine is a notoriously poor leaving group. It must be converted into a more reactive species, such as a sulfonate ester (mesylate or tosylate), to facilitate displacement. Incomplete activation is a primary cause of low conversion.

    • Causality: The phenoxide is not a strong enough nucleophile to displace a hydroxyl group directly. Sulfonate esters are excellent leaving groups because their negative charge is highly stabilized by resonance.

    • Solution: Ensure your activating agent (e.g., methanesulfonyl chloride, MsCl) is added in slight excess (1.1-1.2 equivalents) and that the reaction is performed at a low temperature (typically 0 °C) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl byproduct. Confirm the formation of the mesylate intermediate via TLC or LCMS before proceeding.

  • Inefficient Phenoxide Formation: 2-Chlorophenol must be deprotonated to form the reactive 2-chlorophenoxide nucleophile. Incomplete deprotonation leads to a lower effective concentration of your nucleophile.

    • Causality: The acidity of phenols (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation. Moisture in the reaction will consume the base and protonate the phenoxide, quenching its reactivity.

    • Solution: Use a strong base like sodium hydride (NaH) for complete and irreversible deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be effective, but may require higher temperatures and longer reaction times to drive the equilibrium.[3] Crucially, all reagents and solvents must be anhydrous. Dry your solvent over molecular sieves and ensure the phenol and base are dry.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction by solvating the ions.

    • Causality: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its reactivity.[4]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the nucleophile relatively "naked" and highly reactive, accelerating the rate of substitution.

G Start Low Yield in Williamson Synthesis CheckLG Is Leaving Group Activation Complete? Start->CheckLG CheckNuc Is Phenoxide Formation and Stability Ensured? CheckLG->CheckNuc Yes Sol_LG Action: - Use 1.1-1.2 eq. MsCl/TsCl - Run at 0 °C with Et3N - Confirm intermediate formation (TLC/LCMS) CheckLG->Sol_LG No CheckSolv Is the Solvent Optimal? CheckNuc->CheckSolv Yes Sol_Nuc Action: - Use anhydrous reagents/solvents - Use strong base (e.g., NaH) - Or use K2CO3 at higher temp CheckNuc->Sol_Nuc No Sol_Solv Action: - Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile) CheckSolv->Sol_Solv No Success Improved Yield CheckSolv->Success Yes Sol_LG->CheckLG Sol_Nuc->CheckNuc Sol_Solv->CheckSolv G cluster_0 Step 1: Mesylation cluster_1 Step 2: SN2 Displacement A Dissolve N-Boc-3-hydroxyazetidine (1 eq) & Et3N (1.5 eq) in DCM (0.2 M) B Cool to 0 °C A->B C Add MsCl (1.2 eq) dropwise B->C D Stir at 0 °C for 1 hr C->D E Monitor by TLC until SM is consumed D->E F In a separate flask, add NaH (1.5 eq) to anhydrous DMF G Cool to 0 °C F->G H Add 2-Chlorophenol (1.2 eq) dropwise G->H I Stir for 30 min until H2 evolution ceases H->I J Add mesylate solution (from Step 1) dropwise to the phenoxide solution I->J K Warm to RT or heat (e.g., 60 °C) overnight J->K L Monitor by TLC/LCMS K->L

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-(2-Chlorophenoxy)azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-(2-Chlorophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(2-Chlorophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. The unique structure of this molecule, featuring a strained azetidine ring and a basic nitrogen atom, presents specific challenges during purification. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the most likely impurities in my crude 3-(2-Chlorophenoxy)azetidine sample?

Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. Given that 3-(2-Chlorophenoxy)azetidine is typically synthesized via a Williamson ether synthesis or a related nucleophilic substitution reaction, your crude product may contain several common contaminants.

  • Unreacted Starting Materials: The most common impurities are the precursors from the synthesis. This typically includes a protected or unprotected 3-hydroxyazetidine and 2-chlorophenol .

  • Inorganic Salts: Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) are often used in the synthesis.[1] The resulting inorganic salts (e.g., NaCl, KBr) must be removed.

  • Side-Reaction Products: The Williamson ether synthesis can be prone to side reactions, particularly elimination. While this is less common with aryl ethers, other base-mediated side reactions can occur.[2][3]

  • Solvent Residues: High-boiling point aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are common in this synthesis, can be difficult to remove.[4]

Question 2: My crude product is an oil/gum. How do I perform an initial cleanup to remove salts and polar impurities?

Answer: A liquid-liquid extraction is the most effective initial step to remove inorganic salts and highly polar impurities like residual base or DMF/DMSO. The basicity of the azetidine nitrogen is a key handle you can use to your advantage.

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer with water or brine to remove the bulk of water-soluble impurities like DMF and inorganic salts.

  • Acidic Extraction: To isolate your basic product from neutral or acidic impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your protonated azetidine product will move into the aqueous layer, leaving non-basic impurities (like unreacted 2-chlorophenol) in the organic layer.

  • Basification & Re-extraction: Separate the layers. Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Question 3: I'm seeing significant tailing during my silica gel column chromatography. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The issue stems from the interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction causes the compound to "stick" to the stationary phase, leading to broad, tailing peaks, poor separation, and often, lower recovery.

The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

  • Recommended Modifier: Triethylamine (Et₃N) is the most common choice. Add 0.5-1% (v/v) of Et₃N to your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Alternative Modifier: If your compound is particularly sensitive, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar component in the eluent system, typically as 5-10% of the mobile phase.

The diagram below illustrates the decision-making process for selecting a purification strategy.

Purification_Strategy cluster_start Initial Assessment cluster_workup Workup cluster_analysis Analysis cluster_purification Final Purification Crude Crude Product (Oil or Solid) Workup Acid-Base Liquid-Liquid Extraction Crude->Workup Analysis Assess Purity (TLC, LCMS, NMR) Workup->Analysis Removes salts, unreacted phenol Chrom Column Chromatography (Basic Modifier) Analysis->Chrom Multiple Impurities Cryst Recrystallization Analysis->Cryst Single Major Impurity Pure Pure Product (>98%) Analysis->Pure Purity OK Chrom->Pure Cryst->Pure

Caption: Decision tree for purifying 3-(2-Chlorophenoxy)azetidine.

Question 4: I am trying to crystallize my product, but it keeps "oiling out." What solvent systems should I try?

Answer: "Oiling out" occurs when the product's solubility in the hot solvent is too high, and upon cooling, it separates as a liquid phase (the "oil") rather than forming an ordered crystal lattice. This is common for compounds that are oils or low-melting solids at room temperature. The key is to find a solvent system where the product has high solubility at elevated temperatures but poor solubility at room temperature or below.

Systematic Approach to Solvent Screening:

  • Single Solvents: Test solubility in a range of solvents at room temperature. Good candidates for crystallization are those in which your compound is sparingly soluble. Try solvents like hexanes, diethyl ether, methyl tert-butyl ether (MTBE), toluene, and isopropanol.

  • Binary Solvent Systems: This is often the most successful approach. Dissolve your compound in a small amount of a "good" solvent (one it dissolves in easily, like DCM or EtOAc). Then, slowly add a "poor" solvent (an "anti-solvent" it doesn't dissolve in well, like hexanes or heptane) at room temperature or while gently warming, until the solution becomes faintly cloudy (the saturation point). Then, warm the mixture until it becomes clear again and allow it to cool slowly.

Solvent System Component 1 (Good)Solvent System Component 2 (Anti-Solvent)Comments
Dichloromethane (DCM)Hexane / HeptaneA very common and effective system.
Ethyl Acetate (EtOAc)Hexane / HeptaneGood for moderately polar compounds.
Isopropanol (IPA)WaterCan be effective if the compound has some water solubility.
TolueneHexane / HeptaneUseful for compounds that are less polar.
Methyl tert-butyl ether (MTBE)Hexane / HeptaneEther-based systems can often yield high-quality crystals.

Table 1: Recommended binary solvent systems for crystallization.

Question 5: How stable is 3-(2-Chlorophenoxy)azetidine to different pH conditions? Can it degrade during workup or chromatography?

Answer: The stability of the azetidine ring is a critical consideration. While generally stable, the four-membered ring is strained and can be susceptible to cleavage under harsh conditions.

  • Acidic Conditions: Strong acidic conditions (pH < 2) should be avoided for prolonged periods, especially at elevated temperatures. Protonation of the azetidine nitrogen can potentially facilitate ring-opening or other degradation pathways.[5] During an acidic wash/extraction, use dilute acid (e.g., 1M HCl) and avoid heating. Perform the steps relatively quickly at room temperature or below.

  • Basic Conditions: The compound is generally stable under the basic conditions (pH > 10) used during workup.

  • Chromatography: On silica gel, the acidic surface can cause degradation if the compound is left on the column for an extended period. This is another reason to use a basic modifier like triethylamine, which not only improves peak shape but also protects the compound by neutralizing the stationary phase.

Question 6: What are the best analytical methods to assess the final purity of my compound?

Answer: A combination of methods should be used to confidently assess purity. No single technique tells the whole story.[6][7]

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and identifying any organic impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment if an internal standard is used.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the best method for detecting trace-level impurities. Use a method that can separate the starting materials from the product.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Once a method is established, HPLC is excellent for determining purity percentages (e.g., % area under the curve).

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of purity.

Detailed Protocols

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol provides a step-by-step guide for purifying 3-(2-Chlorophenoxy)azetidine using silica gel chromatography.

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 70:30 Hexane:EtOAc). Add 0.5-1% (v/v) of triethylamine (Et₃N) to the mixture.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended). Do not let the column run dry.

  • Sample Preparation (Slurry Loading):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your product) to this solution.

    • Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This ensures your compound is loaded onto the column in a concentrated band.

  • Column Loading: Carefully add the dry silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Fill the column with the eluent and apply gentle positive pressure. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like DCM or perform a final aqueous wash of the pooled fractions.

The following diagram outlines the key steps in this critical protocol.

Caption: Workflow for flash column chromatography with a basic modifier.

References
  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Frankowski, K. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]

  • ResearchGate. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles. [Link]

  • Kawabata, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. [Link]

  • Google Patents. (1990).
  • Organic Syntheses. Azetidine. [Link]

  • IJARESM. (2022). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Management. [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • MDPI. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • NIH. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – An Asian Journal. [Link]

  • PubChem. 3-(2-chlorophenoxy)azetidine hydrochloride. [Link]

  • College of Science Repository. (2022). Synthesis and characterization of some Azetidines derivatives. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • University of Alberta. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. [Link]

  • Google Patents. (2000).
  • RSC Publishing. (2017). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. Analytical Methods. [Link]

  • PubMed. (2016). How to assess the quality of your analytical method?. Clinical Chemistry and Laboratory Medicine. [Link]

  • ResearchGate. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters. [Link]

  • NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Polymers. [Link]

  • American Spice Trade Association. Analytical Methods. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Chlorophenoxy)azetidine

Welcome to the technical support center for the synthesis of 3-(2-chlorophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-chlorophenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this challenging synthesis. The inherent ring strain of the azetidine core and the nuances of ether formation reactions often lead to challenges in achieving high yields and purity.[1][2][3] This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Section 1: Overview of Core Synthetic Strategies

The synthesis of 3-(2-chlorophenoxy)azetidine typically begins with a protected 3-hydroxyazetidine precursor, most commonly N-Boc-3-hydroxyazetidine. The key transformation is the formation of the aryl ether bond. The two most prevalent and logical strategies for this are the Williamson ether synthesis and the Mitsunobu reaction.

Diagram 1: Key Synthetic Pathways

Synthetic_Pathways cluster_0 Start N-Boc-3-hydroxyazetidine W_route Williamson Ether Synthesis Start->W_route  Base (e.g., NaH)  Solvent (e.g., DMF, THF) M_route Mitsunobu Reaction Start->M_route  PPh₃, DEAD/DIAD  Solvent (e.g., THF) Phenol 2-Chlorophenol Phenol->W_route Phenol->M_route Product N-Boc-3-(2-Chlorophenoxy)azetidine Deprotection N-Boc Deprotection (e.g., TFA, HCl) Product->Deprotection FinalProduct 3-(2-Chlorophenoxy)azetidine W_route->Product M_route->Product Deprotection->FinalProduct

Caption: Core strategies for synthesizing 3-(2-Chlorophenoxy)azetidine.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis is a robust method but requires careful optimization for strained rings like azetidine. It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an electrophile.[4] In our case, the azetidin-3-oxide attacks an activated 2-chlorophenol, or more commonly, the 2-chlorophenoxide attacks an activated azetidine (e.g., 3-tosyloxyazetidine). The most direct approach involves deprotonating the 3-hydroxyazetidine followed by reaction with 1-chloro-2-fluorobenzene or a similar activated aryl halide, though direct coupling with 2-chlorophenol is often attempted. A more reliable variant involves deprotonating the 2-chlorophenol and reacting it with an N-Boc-3-azetidinyl tosylate or mesylate.

Q: My yield is consistently low (<40%). I am using sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent. What is the likely cause?

A: This is a very common issue. The problem often lies in a combination of factors related to the base, solvent, and temperature.

  • Causality—Base and Solvent Choice: While NaH and THF are standard, their combination might not be optimal here. The sodium alkoxide of N-Boc-3-hydroxyazetidine can have limited solubility in pure THF, leading to a slow, heterogeneous reaction. Furthermore, if the reaction temperature is pushed too high to compensate, side reactions can occur. A polar aprotic solvent like Dimethylformamide (DMF) is often superior as it better solvates the alkoxide intermediate, leading to a faster and more homogeneous reaction.[5]

  • Expert Recommendation: Switch your solvent from THF to anhydrous DMF. Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) and ensure your N-Boc-3-hydroxyazetidine is completely deprotonated before adding the aryl halide. Perform the deprotonation at 0 °C for 30-60 minutes before warming to room temperature or slightly above (e.g., 50-60 °C) for the substitution step.

Q: I'm observing a major byproduct that I suspect is from an elimination reaction. How can I confirm this and prevent it?

A: The primary competing reaction in a Williamson synthesis is base-catalyzed elimination (E2), especially with sterically hindered substrates or when using strong, bulky bases.[5] While the azetidine ring itself is less prone to typical E2 reactions, side reactions involving the protecting group or decomposition can occur, particularly at elevated temperatures.

  • Causality—Reaction Conditions: High temperatures (>80-100 °C) significantly favor elimination over substitution.[5] The choice of leaving group on your electrophile is also critical. While a primary alkyl halide is ideal for SN2, in aryl ether synthesis, the aromatic ring is the electrophile. If you are using a variant where the azetidine has a leaving group (like a tosylate), its position on the strained ring makes it susceptible to side reactions.

  • Expert Recommendation:

    • Control Temperature: Do not exceed 60-70 °C. Patience is key; allow the reaction to proceed for a longer time (12-24 hours) at a moderate temperature.

    • Use a Non-Hindered Base: Potassium carbonate (K₂CO₃) can be a milder alternative to NaH in some cases, particularly when reacting a phenol with an alkyl halide, though it requires higher temperatures. For deprotonating the azetidinol, NaH remains a good choice if the temperature is controlled.

    • Confirm Structure: Use 1H NMR to identify potential alkene signals or mass spectrometry to check for fragments corresponding to elimination or decomposition.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Solvent THF, Protic Solvents (e.g., Ethanol)DMF, DMSO (anhydrous) Polar aprotic solvents enhance nucleophilicity by not solvating the alkoxide as strongly and improve solubility.[5][6]
Base Bulky bases (e.g., t-BuOK)NaH, K₂CO₃ Strong, non-hindered bases favor SN2. NaH is excellent for deprotonating the alcohol.[5]
Temperature > 80 °C0 °C (deprotonation), RT to 60 °C (reaction) Minimizes side reactions like elimination and decomposition of the strained ring.
Leaving Group Poor (e.g., -OH)Good (e.g., -OTs, -OMs on azetidine) A good leaving group is essential for the SN2 reaction to proceed efficiently.

Table 1: Optimization of Williamson Ether Synthesis Conditions.

Problem Area 2: Challenges with the Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for forming the C-O bond, as it proceeds under mild conditions and with inversion of configuration (though not relevant for this achiral substrate).[7][8] It involves activating the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Q: My Mitsunobu reaction is messy and the yield is low. How can I improve it and simplify purification?

A: The two most common culprits in a problematic Mitsunobu reaction are reagent quality and the subsequent purification. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be difficult to remove.[9]

  • Causality—Reagent Purity & Order of Addition: DEAD and DIAD can degrade over time. Using old or impure reagents is a primary cause of failure. The order of reagent addition is also critical to prevent unwanted side reactions.[8][10]

  • Expert Recommendation:

    • Use Fresh Reagents: Use freshly opened or purified DEAD/DIAD and PPh₃.

    • Control Temperature: Cool the solution of N-Boc-3-hydroxyazetidine, 2-chlorophenol, and PPh₃ in anhydrous THF to 0 °C before the dropwise addition of DEAD/DIAD.[8] Adding the azodicarboxylate too quickly can cause a rapid exotherm and lead to side products.

    • Purification Strategy:

      • TPPO Removal: TPPO can sometimes be precipitated by adding a nonpolar solvent like hexanes or diethyl ether to the concentrated crude reaction mixture and storing it at a low temperature. Filtration will then remove a significant portion of it.

      • Chromatography: If precipitation is insufficient, column chromatography is necessary. A gradient elution, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective. TPPO has low polarity and will elute early, while the hydrazine byproduct is more polar.

Diagram 2: Mitsunobu Reaction Workflow & Purification

Mitsunobu_Workflow A 1. Dissolve Alcohol, Phenol, PPh₃ in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DEAD/DIAD dropwise B->C D 4. Warm to RT, stir 6-12h C->D E 5. Concentrate crude mixture D->E F 6. Precipitate TPPO (Add Hexanes/Ether, cool, filter) E->F Workup G 7. Column Chromatography F->G If impure H Pure Product F->H If pure G->H

Caption: Recommended workflow for the Mitsunobu reaction and purification.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for this transformation: Williamson or Mitsunobu?

A: Both are viable, but the choice depends on your priorities.

  • Williamson Ether Synthesis: Often more cost-effective for larger scale synthesis as the reagents (base, solvent) are cheaper. However, it may require more optimization to control side reactions and can use harsher conditions (higher temperatures).

  • Mitsunobu Reaction: Generally provides higher yields for complex or sensitive substrates under very mild conditions. The main drawbacks are the cost of the reagents (DEAD/DIAD, PPh₃) and the purification challenges associated with the byproducts. For lab-scale synthesis where yield is prioritized, the Mitsunobu is often preferred.

Q: Why is the N-Boc protecting group necessary? Can I perform the reaction on unprotected 3-hydroxyazetidine?

A: The N-Boc group is crucial for several reasons. Attempting these reactions on the free amine is highly problematic.

  • Nucleophilicity of Nitrogen: The azetidine nitrogen is a potent nucleophile. In the Williamson synthesis, it would compete with the alkoxide, leading to N-arylation or polymerization.

  • Basicity: The free amine can interfere with the basic conditions of the Williamson synthesis.

  • Solubility and Handling: The Boc group makes the molecule less polar and more soluble in common organic solvents, simplifying handling and purification.[1] It also makes the compound more crystalline and stable.

Q: What are the key analytical signatures I should look for to confirm my product?

A:

  • 1H NMR: Look for the disappearance of the hydroxyl proton from N-Boc-3-hydroxyazetidine (typically a broad singlet). You will see the appearance of new aromatic protons corresponding to the 2-chlorophenoxy group (typically in the 6.8-7.5 ppm range). The azetidine ring protons will also shift. The Boc group protons should remain as a singlet around 1.44 ppm.[1]

  • 13C NMR: The carbon attached to the oxygen in the azetidine ring (C3) will show a significant downfield shift upon ether formation. New aromatic carbon signals will also appear.

  • Mass Spectrometry (LC-MS): This is the quickest way to confirm the formation of the product by checking for the correct molecular ion peak [M+H]⁺ or [M+Na]⁺. It is also invaluable for identifying byproducts.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine[11][12]

This precursor is commercially available but can also be synthesized. A common route involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by Boc protection. A more direct method starts from 3-hydroxyazetidine hydrochloride.

  • Setup: To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq), dioxane (5 mL/g), and water (5 mL/g).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

  • Stirring: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

  • Work-up: Dilute the reaction with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield N-Boc-3-hydroxyazetidine as a white solid. A typical yield is 90-97%.[11]

Protocol 2: Synthesis via Williamson Ether Synthesis
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/g of azetidine).

  • Deprotonation: Add N-Boc-3-hydroxyazetidine (1.0 eq). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.

  • Addition: Add 2-chlorophenol (1.1 eq) to the mixture and heat to 60 °C. Note: This is one variant. A more reliable method is to deprotonate the 2-chlorophenol with NaH first, then add N-Boc-3-tosyloxyazetidine.

  • Reaction: Monitor the reaction by TLC or LC-MS. Stir for 6-18 hours until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water (3x) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 3: Synthesis via Mitsunobu Reaction[10]
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in anhydrous THF (15 mL/g of azetidine).

  • Cooling: Cool the clear solution to 0 °C in an ice bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether or a 1:1 mixture of ether/hexanes to the residue. Cool to 0 °C or below for several hours to precipitate the TPPO byproduct. Filter the solids and wash with cold ether.

  • Purification: Concentrate the filtrate and purify by silica gel column chromatography (Hexane/Ethyl Acetate gradient).

References

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]

  • Title: Mitsunobu reaction Source: Organic Synthesis URL: [Link]

  • Title: Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Source: Semantic Scholar URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines Source: ResearchGate URL: [Link]

  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: ResearchGate URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 3-(2-Chlorophenoxy)azetidine

Welcome to the technical support center for the functionalization of 3-(2-chlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-(2-chlorophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. The inherent ring strain of the azetidine core provides unique reactivity, but it also presents specific challenges that require careful consideration of reaction conditions.[1][2] This resource combines mechanistic insights with practical, field-proven protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 3-(2-chlorophenoxy)azetidine core?

A1: The primary sites for functionalization are the azetidine nitrogen and, to a lesser extent, the chlorophenyl ring. The most common transformations are focused on the secondary amine of the azetidine ring. Key strategies include:

  • N-Alkylation: Introducing alkyl groups via direct alkylation with alkyl halides or through reductive amination.[3]

  • N-Acylation: Forming amides by reacting the azetidine with acyl chlorides or anhydrides.

  • N-Arylation: Creating a C-N bond between the azetidine nitrogen and an aromatic ring, typically via Buchwald-Hartwig amination.[4][5]

  • Cross-Coupling Reactions: While less common for this specific molecule, Suzuki or other palladium-catalyzed couplings can be performed on the azetidine scaffold, often requiring a pre-functionalized (e.g., halogenated) azetidine ring.[6][7][8]

Q2: How stable is the azetidine ring during functionalization reactions?

A2: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than a pyrrolidine but more stable than an aziridine.[1][2] It is generally stable under many synthetic conditions, including standard N-alkylation and acylation. However, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain nucleophiles, especially if the nitrogen is protonated or activated.[9][10] It is crucial to control the pH and choose reagents carefully to maintain the integrity of the four-membered ring.

Q3: Is the 2-chlorophenoxy group stable to common reaction conditions?

A3: The aryl ether bond is generally robust. However, it can be cleaved under harsh conditions, such as with strong Lewis acids or under certain hydrogenolysis conditions.[11] For most standard N-functionalization reactions, this group should remain intact. If you are planning multi-step syntheses involving harsh reagents, it is advisable to check for potential cleavage of the aryl ether.

Troubleshooting Guide: N-Functionalization Reactions

This section addresses specific problems you may encounter when modifying the azetidine nitrogen.

Scenario 1: Low Yield in N-Alkylation with an Alkyl Halide

Question: I am attempting to N-alkylate 3-(2-chlorophenoxy)azetidine with an alkyl bromide using potassium carbonate as the base in acetonitrile, but I am observing low conversion and the formation of multiple byproducts. What is going wrong?

Answer: This is a common issue that can stem from several factors related to the reactivity of the starting materials and the reaction conditions.

Potential Causes & Solutions:

  • Insufficient Basicity: Potassium carbonate (K₂CO₃) is a relatively weak base. While often effective, it may not be strong enough to fully deprotonate the azetidinium salt formed during the reaction, leading to a slow reaction rate and incomplete conversion.

    • Solution: Switch to a stronger, non-nucleophilic base. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. For more challenging alkylations, a stronger inorganic base like cesium carbonate (Cs₂CO₃) can be effective.

  • Over-alkylation (Quaternization): Azetidines can undergo a second alkylation to form a quaternary ammonium salt, especially if the reaction is run for too long or at high temperatures. This salt is often highly polar and may be difficult to isolate or appear as an unidentified baseline spot on TLC.

    • Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help minimize this side reaction.

  • Solvent Effects: Acetonitrile is a good choice, but other polar aprotic solvents can influence the reaction rate.

    • Solution: Consider screening other solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can enhance the rate of Sₙ2 reactions.

Proposed Protocol: Optimized N-Alkylation

  • To a solution of 3-(2-chlorophenoxy)azetidine (1.0 eq) in DMF (0.1 M), add DIPEA (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine to remove DMF and excess base.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

ParameterProblematic ConditionRecommended ConditionRationale
Base K₂CO₃DIPEA or Cs₂CO₃Stronger base improves deprotonation and reaction rate.
Stoichiometry Excess Alkyl HalideAlkyl Halide (1.1 eq)Minimizes formation of quaternary ammonium salt.
Solvent AcetonitrileDMFCan accelerate Sₙ2 reactions.
Temperature High (e.g., >80 °C)Room Temp to 50 °CReduces risk of side reactions.
Scenario 2: Failure or Low Yield in Reductive Amination

Question: I am trying to perform a reductive amination with an aldehyde and sodium borohydride (NaBH₄), but the reaction is messy, and I am isolating unreacted starting materials and alcohol (from aldehyde reduction). How can I improve this?

Answer: This is a classic selectivity problem in reductive aminations. Sodium borohydride is capable of reducing both the intermediate imine and the starting aldehyde, often leading to a mixture of products.[13]

Potential Causes & Solutions:

  • Reducing Agent Choice: NaBH₄ is not selective for the imine over the carbonyl. Its reactivity can lead to premature reduction of your aldehyde.

    • Solution: Use a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations as it is less reactive and selectively reduces the protonated imine intermediate.[14] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and generally requires acidic conditions to be effective.[13][14][15]

  • pH Control: The formation of the imine intermediate is pH-dependent. It is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step.

    • Solution: Add a small amount of acetic acid (AcOH) to the reaction mixture. This will catalyze imine formation and also protonate the imine, making it more susceptible to reduction by STAB.

dot

Reductive_Amination Start Azetidine + Aldehyde Imine Imine Intermediate Start->Imine Condensation (+/- H₂O) Byproduct Reduced Aldehyde (Alcohol) Start->Byproduct NaBH₄ (Non-selective) Amine Desired N-Alkylated Azetidine Imine->Amine STAB (NaBH(OAc)₃) Selective Reduction Imine:n->Amine:s NaBH₄

Caption: Reductive amination pathway comparison.

Proposed Protocol: Optimized Reductive Amination [3][14]

  • Dissolve 3-(2-chlorophenoxy)azetidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).

  • Add acetic acid (1.1 eq) to the mixture.

  • Stir for 20-30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any effervescence.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Scenario 3: Difficulty with Buchwald-Hartwig N-Arylation

Question: My Buchwald-Hartwig amination of 3-(2-chlorophenoxy)azetidine with an aryl bromide is giving low yields. I'm using Pd₂(dba)₃, BINAP, and sodium tert-butoxide. What can I do to optimize this?

Answer: Buchwald-Hartwig aminations are powerful but highly sensitive to the choice of ligand, base, and palladium source.[5][16][17] Low yields often point to catalyst deactivation or suboptimal ligand choice for this specific substrate class.

Potential Causes & Solutions:

  • Ligand Choice: While BINAP is a classic ligand, newer generations of biaryl phosphine ligands often provide superior results, especially for less reactive or sterically hindered substrates.[5]

    • Solution: Screen a panel of modern Buchwald-Hartwig ligands. XPhos , SPhos , or RuPhos are often more effective for coupling secondary amines. Using pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility and activity.

  • Base Compatibility: Sodium tert-butoxide (NaOtBu) is a strong base, but other bases can sometimes offer better results depending on the substrate and ligand.

    • Solution: Consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). LHMDS is a strong, non-nucleophilic base that can be effective, while K₃PO₄ is a milder option that can sometimes prevent side reactions.

dot

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + R₂NH + Base Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 + Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Proposed Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), 3-(2-chlorophenoxy)azetidine (1.2 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and LHMDS (1.5 eq) to a dry reaction vial.

  • Add anhydrous toluene or dioxane.

  • Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
  • Troubleshooting guide for azetidine deriv
  • Application Notes & Protocols: 3-(2- Ethylphenyl)azetidine as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross- Coupling Reactions. Benchchem.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. Benchchem.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • Buchwald–Hartwig amin
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Azetidine: Basicity and Prepar
  • (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • (PDF) Stereoselective functionalization of azetidines.
  • Catalysts A–D applied to a model Suzuki reaction.
  • Application Note and Protocols for N-Alkyl
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Unraveling the Enigma: The Mechanism of Action of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Remains Undisclosed. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta c
  • Reductive amin
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Reductive Amination: Prepar
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Acidic cleavage of ethers (video). Khan Academy.
  • N-alkylation method of pyrazole.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH.
  • ChemInform Abstract: Electrochemical Cleavage of Aryl Ethers Promoted by Sodium Borohydride.

Sources

Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, strained heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, coupled with practical, field-proven solutions to overcome them. The synthesis of azetidines is often a delicate balance of competing reactions, and this resource is structured to address the most common side reactions and experimental hurdles in a direct, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a 1,3-difunctionalized propane backbone. However, the inherent ring strain of the four-membered ring makes this a thermodynamically challenging process.

Question 1: My reaction is producing a significant amount of oligomers/polymers instead of the desired azetidine. What is causing this and how can I fix it?

Answer:

Causality: The formation of oligomers or polymers is a classic side reaction in intramolecular cyclizations and stems from the intermolecular reaction between starting material molecules competing with the desired intramolecular ring-closing event. Due to the high ring strain of the azetidine ring (approximately 25.4 kcal/mol), the activation energy for its formation can be high, making the intermolecular pathway kinetically competitive, especially at higher concentrations.[1]

Troubleshooting Strategies:

  • High-Dilution Conditions: This is the most critical parameter to control. By significantly lowering the concentration of your starting material, you decrease the probability of molecules reacting with each other and favor the intramolecular cyclization.

    • Practical Tip: Instead of adding all the starting material at once, use a syringe pump for slow addition over an extended period (e.g., 8-12 hours) to maintain a pseudo-high dilution environment.

  • Temperature Optimization: While higher temperatures can provide the energy to overcome the activation barrier for ring formation, they can also accelerate the rate of intermolecular side reactions. It is crucial to find the optimal temperature that favors the desired cyclization without promoting polymerization.

    • Experimental Approach: Screen a range of temperatures, for example, from room temperature up to the reflux temperature of your solvent, in small-scale reactions to identify the ideal conditions.

  • Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the reaction outcome. A strong, non-nucleophilic base is often preferred to deprotonate the amine without introducing competing nucleophiles. The solvent should be chosen to ensure the solubility of the starting material and the base.

Troubleshooting Summary Table:

IssueProbable CauseRecommended Solution
Oligomer/Polymer Formation High concentration favoring intermolecular reaction.Employ high-dilution conditions (slow addition via syringe pump).
Reaction temperature is too high.Screen a range of temperatures to find the optimal balance.
Inappropriate base or solvent.Use a strong, non-nucleophilic base and a solvent that ensures solubility.

Question 2: I am observing the formation of a five-membered ring (pyrrolidine) or a six-membered ring (piperidine) as my major product instead of the azetidine. Why is this happening and how can I promote the 4-exo-tet cyclization?

Answer:

Causality: The regioselectivity of ring closure is governed by a combination of kinetic and thermodynamic factors, often rationalized by Baldwin's Rules. While the 4-exo-tet cyclization required for azetidine formation is generally favored according to Baldwin's rules, the formation of the thermodynamically more stable five- and six-membered rings can occur, especially under conditions that allow for equilibration.[2][3] The geometry of the substrate and the nature of the leaving group play a crucial role. For instance, in the cyclization of cis-3,4-epoxy amines, the formation of azetidines is favored, whereas the corresponding trans-isomers tend to yield pyrrolidines.[4] This is due to the stereoelectronic requirements of the transition state for the intramolecular nucleophilic attack.

Troubleshooting Strategies:

  • Kinetic Control: To favor the formation of the kinetically preferred, but thermodynamically less stable, azetidine ring, it is essential to run the reaction under conditions of kinetic control. This typically involves using a strong base for rapid and irreversible deprotonation and maintaining a low reaction temperature.

  • Leaving Group Selection: A highly reactive leaving group (e.g., triflate, tosylate) will promote a rapid, irreversible cyclization, favoring the kinetically controlled product. Less reactive leaving groups (e.g., halides) may allow for reversible reactions and the formation of the thermodynamically favored larger rings.

  • Substrate Conformation: The conformation of the acyclic precursor can pre-organize the molecule for the desired cyclization. The presence of bulky substituents can influence the preferred conformation and thus the regioselectivity of the ring closure.

Logical Workflow for Troubleshooting Regioselectivity:

G cluster_0 Problem: Larger Ring Formation cluster_1 Analysis cluster_2 Solutions start Reaction yields pyrrolidine/piperidine check_rules Is 4-exo-tet favored by Baldwin's Rules? start->check_rules check_conditions Are reaction conditions under kinetic or thermodynamic control? check_rules->check_conditions kinetic_control Employ kinetic control: - Low temperature - Strong, non-nucleophilic base check_conditions->kinetic_control Thermodynamic leaving_group Use a more reactive leaving group (e.g., Tf, Ts) check_conditions->leaving_group Kinetic, but slow substrate_design Modify substrate to favor cyclization conformation check_conditions->substrate_design Persistent issue

Caption: Troubleshooting workflow for regioselectivity issues.

Category 2: Reactions Involving Azetidinium Intermediates

Many synthetic transformations, particularly those involving nucleophilic substitution at the C3 position or ring-opening reactions, proceed through an azetidinium ion intermediate. The stability and reactivity of this intermediate are critical to the success of the reaction.

Question 3: I am attempting a nucleophilic substitution on a 3-halo or 3-sulfonyloxyazetidine, but I am getting significant amounts of ring-opened products. How can I prevent this?

Answer:

Causality: The formation of ring-opened products during nucleophilic substitution on a 3-substituted azetidine often proceeds through the formation of a bicyclic aziridinium ion intermediate, which is then susceptible to nucleophilic attack at either the C3 or C4 position. The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.[5] For example, azetidinium ions with no substituent at the C4 position tend to undergo nucleophilic attack at C4, leading to ring-opened products.[5]

Troubleshooting Strategies:

  • Choice of Nucleophile: Harder, less bulky nucleophiles may favor direct substitution at the C3 position, while softer, bulkier nucleophiles might be more prone to inducing rearrangement and ring-opening.

  • Protecting Group Influence: The nature of the nitrogen protecting group can significantly impact the stability of the azetidinium intermediate. Electron-withdrawing protecting groups can destabilize the cationic intermediate, potentially favoring a direct SN2 displacement over the formation of the bicyclic aziridinium ion.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may stabilize the azetidinium ion, potentially increasing the likelihood of rearrangement and ring-opening. Less polar solvents might favor a direct substitution mechanism.

Reaction Pathway Diagram:

G start 3-Halo/OTs Azetidine + Nucleophile desired Desired Product: 3-Substituted Azetidine start->desired Direct SN2 Pathway intermediate Bicyclic Aziridinium Ion start->intermediate Neighboring Group Participation undesired Undesired Product: Ring-Opened Amine intermediate->desired Nucleophilic Attack at C3 intermediate->undesired Nucleophilic Attack at C4

Caption: Competing pathways in nucleophilic substitution.

Category 3: Stereoselectivity

Question 4: My reaction is producing a mixture of diastereomers, and I need to obtain a single stereoisomer. How can I improve the diastereoselectivity of my 3-substituted azetidine synthesis?

Answer:

Causality: The diastereoselectivity in the synthesis of 3-substituted azetidines is often determined during the ring-forming step or a subsequent functionalization step. Factors that influence the stereochemical outcome include the stereochemistry of the starting material, the mechanism of the reaction (e.g., SN2 inversion, syn-addition), and the steric environment around the reacting centers. For instance, in intramolecular cyclizations, the relative stereochemistry of the substituents on the acyclic precursor will dictate the stereochemistry of the final product.

Troubleshooting Strategies:

  • Chiral Starting Materials: The most straightforward approach to obtaining a single enantiomer or diastereomer is to start with an enantiomerically pure precursor.

  • Stereocontrolled Reactions: Employ reactions with well-defined stereochemical outcomes. For example, the Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, providing a predictable way to set a stereocenter during cyclization.

  • Reagent and Catalyst Control: In reactions involving additions to a prochiral center, the choice of reagents and catalysts is paramount. Chiral ligands in metal-catalyzed reactions can induce high levels of enantioselectivity and diastereoselectivity.

  • Temperature and Solvent Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. The polarity and coordinating ability of the solvent can also influence the transition state geometry and, therefore, the stereochemical outcome.

Example Protocol: Diastereoselective Synthesis of a 1,3-Disubstituted Azetidine

This protocol is adapted from the work of Hillier and Chen for the synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols.[6]

  • Activation of the Diol: To a solution of the 2-substituted-1,3-propanediol (1.0 eq) and pyridine (3.0 eq) in dichloromethane (DCM) at -20 °C, add triflic anhydride (2.2 eq) dropwise. Stir the mixture for 1 hour at -20 °C.

  • Cyclization: To the in-situ generated bis-triflate, add a solution of the primary amine (1.1 eq) and triethylamine (3.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: The diastereoselectivity of this reaction is dependent on the stereochemistry of the starting diol.

References

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249333. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281. [Link]

  • Luisi, R., et al. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 54(23), 4347–4363. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(16), 10695–10705. [Link]

  • Sun, J., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(31), 12011–12017. [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1043. [Link]

  • Sun, J., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(31), 12011–12017. [Link]

  • Fairweather, J. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400585. [Link]

  • Juaristi, E. (2022). 2.1: Baldwin's Rule for Ring Closure Reactions. In Chemistry LibreTexts. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Leonori, D., & Aggarwal, V. K. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Chemistry, 14(3), 324-331. [Link]

  • Krawczuk, P. J., & Paquette, L. A. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(20), 4166-4169. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Knochel, P., et al. (2021). Stereoselective functionalization of azetidines. Angewandte Chemie International Edition, 60(36), 19542-19565. [Link]

  • O'Neil, I. A., et al. (2018). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 16(29), 5285-5297. [Link]

  • Sutherland, J. D., et al. (2022). Synthesis of orotidine by intramolecular nucleosidation. Chemical Science, 13(28), 8236-8240. [Link]

  • Aggarwal, V. K., et al. (2019). Methods for the synthesis of azetidines. Angewandte Chemie International Edition, 58(40), 14096-14125. [Link]

  • Wikipedia. (2023). Baldwin's rules. [Link]

  • Reiser, O., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Tiecco, M., et al. (1995). Regioselective synthesis of azetidines or pyrrolidines by selenium-induced cyclization of secondary homoallylic amines. Tetrahedron, 51(6), 1985-1994. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-(2-Chlorophenoxy)azetidine for Biological Studies

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(2-Chlorophenoxy)azetidine in their experiments. Ensuring the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(2-Chlorophenoxy)azetidine in their experiments. Ensuring the chemical stability and integrity of this compound is paramount for generating reproducible and reliable biological data. This document provides in-depth answers to common stability challenges, troubleshooting advice for unexpected results, and validated protocols for handling and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-(2-Chlorophenoxy)azetidine.

Q1: What are the primary chemical stability concerns for 3-(2-Chlorophenoxy)azetidine?

The structure of 3-(2-Chlorophenoxy)azetidine contains two key motifs that are central to its stability profile: the azetidine ring and the secondary amine.

  • Azetidine Ring Strain: Azetidines are four-membered nitrogen-containing heterocycles.[1] The inherent ring strain (approx. 25.4 kcal/mol) makes them more susceptible to ring-opening reactions compared to larger, less strained rings like pyrrolidines.[2] Under certain conditions, particularly acidic pH, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This intermediate is vulnerable to nucleophilic attack (e.g., by water from an aqueous buffer), leading to irreversible ring-opening and inactivation of the compound.[3][4]

  • Secondary Amine Reactivity: The secondary amine is a potential site for oxidation. The presence of atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) in biological media can lead to the formation of various oxidation byproducts.

  • Hydrolysis: While the ether linkage is generally stable, extreme pH conditions can promote hydrolysis, cleaving the phenoxy group from the azetidine ring.

Q2: How should I properly store the solid (neat) compound?

Proper storage of the solid compound is the first and most critical step in maintaining its integrity. Azetidine compounds should be handled with care, observing the manufacturer's recommendations.[5][6]

Parameter Recommendation Rationale
Temperature -20°C or below.Reduces the kinetic rate of any potential solid-state degradation.
Atmosphere Under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[7]
Light In an amber vial or protected from light.Protects against potential photolytic degradation, a common issue for aromatic compounds.[8]
Container Tightly sealed container.Prevents ingress of moisture and oxygen. Containers should be carefully resealed after opening.[9]

Q3: What is the best practice for preparing and storing stock solutions?

The choice of solvent and storage conditions for solutions is critical to prevent premature degradation.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) . DMSO is a polar aprotic solvent that readily dissolves the compound while minimizing the risk of solvolysis or hydrolysis that can occur with protic solvents (e.g., water, methanol).

  • Preparation: Allow the vial of solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C . Repeated freeze-thaw cycles can introduce moisture and increase the concentration of dissolved oxygen, accelerating degradation.

Q4: What are the visible signs of compound degradation?

While analytical confirmation is essential, some physical changes may indicate degradation:

  • Color Change: A shift from a colorless or white solid/solution to a yellow or brown hue can signify decomposition.[7]

  • Solubility Issues: Difficulty dissolving a previously soluble compound may indicate the formation of less soluble polymeric byproducts.

  • Pressure Buildup: For volatile compounds, decomposition can generate gases, leading to pressure buildup in a sealed container.[7]

If any of these signs are observed, the compound's purity must be verified analytically before use.

Section 2: Troubleshooting Guide for Experimental Inconsistency

Unexpected or irreproducible results are often the first sign of a stability issue. This guide helps diagnose and solve common problems.

Problem Potential Cause Recommended Solution & Explanation
Inconsistent biological activity between experiments run on different days. Degradation of the stock solution.Solution: Use a fresh aliquot of your stock solution for each experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Explanation: Each freeze-thaw cycle can introduce small amounts of water from atmospheric condensation, which can accumulate and lead to hydrolysis over time.
Loss of compound potency during a long (e.g., >4 hours) incubation in aqueous assay buffer. Instability in the aqueous experimental medium.Solution 1: Assess the stability of the compound directly in your assay buffer over the time course of your experiment (see Protocol 4). Solution 2: If instability is confirmed, consider adjusting the buffer pH. Azetidine ring stability can be highly pH-dependent.[10] Explanation: The pH, ionic strength, and presence of certain components in your biological buffer can catalyze degradation.
Appearance of new, unexpected peaks in my HPLC or LC-MS analysis. Compound degradation.Solution: Perform a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products. This will help you distinguish impurities from the supplier versus degradation products formed during your handling. Explanation: Forced degradation studies are a standard industry practice to understand degradation pathways and develop stability-indicating analytical methods.[11][12]
High background signal or artifacts in cell-based assays. Formation of reactive degradation products.Solution: Confirm the purity of the compound before each experiment using a quick analytical check (e.g., HPLC). Filter your final working solutions through a 0.22 µm syringe filter before adding to cells. Explanation: Ring-opened azetidine derivatives or oxidation products could be reactive and cause non-specific effects or cellular toxicity, confounding your results.

Section 3: Key Protocols & Methodologies

As a Senior Application Scientist, I emphasize that robust and validated protocols are the bedrock of reproducible science.

Protocol 1: Forced Degradation Study Workflow

This study intentionally stresses the compound to rapidly identify potential degradation pathways and validate your analytical method's ability to detect degradants.[13]

cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL solution of 3-(2-Chlorophenoxy)azetidine in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 60°C base Basic 0.1 M NaOH, 60°C ox Oxidative 3% H2O2, RT therm Thermal 80°C Solution photo Photolytic ICH Light Box, RT control Control No Stress, RT quench Neutralize/Quench samples acid->quench base->quench ox->quench therm->quench photo->quench control->quench hplc Analyze all samples by Stability-Indicating HPLC-UV/MS (See Protocol 2) quench->hplc compare Compare stressed samples to control. Identify and quantify degradants. hplc->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Aliquot and Stress: Dispense the solution into separate vials for each stress condition as outlined in the table below. Include an unstressed control sample kept at room temperature.

  • Incubation: Expose the samples to the stress conditions. The duration may need optimization, but 24 hours is a common starting point. The goal is to achieve 5-20% degradation, not complete degradation.[12]

  • Quenching: After incubation, stop the degradation reactions. For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH. For basic samples, neutralize with 0.1 M HCl.

  • Analysis: Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.[14]

Table: Recommended Forced Degradation Conditions

Stress ConditionReagent/SetupTypical Incubation
Acid Hydrolysis 0.1 M HCl60°C for 24h
Base Hydrolysis 0.1 M NaOH60°C for 24h
Oxidation 3% H₂O₂Room Temp for 24h
Thermal 80°C in solution80°C for 24h
Photolytic ICH-compliant photostability chamberRoom Temp for 24h
Protocol 2: General Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method serves as a starting point for assessing the purity and stability of 3-(2-Chlorophenoxy)azetidine. It must be validated for your specific instrumentation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 270 nm. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Rationale: The gradient elution ensures that both the relatively polar parent compound and potentially more non-polar degradation products are effectively separated.[15] Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry if further characterization is needed.

Section 4: Potential Degradation Pathway

Understanding the likely degradation pathway is crucial for interpreting stability data. Based on the known reactivity of the azetidine core, a primary degradation route involves acid-catalyzed ring-opening.[3][4][10]

Caption: Postulated acid-catalyzed hydrolytic degradation pathway.

Section 5: Advanced Stability Enhancement Strategies

If initial assessments reveal instability in your experimental system, several formulation strategies can be employed to protect the compound.

  • pH Optimization and Buffering: This is the most direct approach. Systematically evaluate the compound's stability across a range of pH values (e.g., pH 5.0 to 8.0) to identify a pH where the degradation rate is minimized. Use of appropriate buffers like citrate, phosphate, or acetate can help maintain the optimal pH.[8]

  • Use of Excipients:

    • Antioxidants: If oxidative degradation is identified, incorporating antioxidants like ascorbic acid or N-acetylcysteine into the formulation can help mitigate this pathway.[16]

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelator such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[8]

  • Microencapsulation or Complexation: For long-term studies or challenging delivery systems, advanced formulation techniques can be considered.

    • Microencapsulation: This involves creating a protective barrier around the active compound.[8]

    • Cyclodextrin Complexes: These can form inclusion complexes that shield labile parts of the molecule from the bulk solvent, enhancing both solubility and stability.[8][16]

  • Lyophilization (Freeze-Drying): For preparing stable, long-term storage formulations of the compound in a pre-solubilized state, lyophilization is an excellent option. This process removes water from the formulation, drastically reducing the risk of hydrolysis and microbial growth during storage.[16]

By implementing these rigorous handling, analysis, and troubleshooting strategies, you can significantly enhance the reliability of your experimental data and ensure the scientific integrity of your research with 3-(2-Chlorophenoxy)azetidine.

References

  • Bernaerts, K., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Available at: [Link]

  • Kumar, L., & Singh, S. (2021). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 13(5), 1-3. Available at: [Link]

  • K. L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • Huynh-Ba, K. (2021). Stability Studies and Testing of Pharmaceuticals: An Overview. American Pharmaceutical Review. Available at: [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]

  • Bernaerts, K., et al. (2021). Degradation Products of Azetidine Core G334089-Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lim, J., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1024. Available at: [Link]

  • Sharma, M., & Rathore, M. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Sonnichsen, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Reynolds, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PubChem. (n.d.). 3-(2-chlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Scott, J. D., et al. (2016). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 7(12), 1105–1109. Available at: [Link]

  • PubChem. (n.d.). 3-(2,3-dichlorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Singh, I., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6038-6105. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Method Development for 3-(2-Chlorophenoxy)azetidine

Welcome to the dedicated technical support guide for the enantioselective separation of 3-(2-Chlorophenoxy)azetidine. This document is designed for researchers, analytical chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 3-(2-Chlorophenoxy)azetidine. This document is designed for researchers, analytical chemists, and process development scientists who are tasked with developing robust and efficient methods for resolving the enantiomers of this critical intermediate. As your virtual application scientist, I will guide you through method development strategies, optimization, and troubleshooting, explaining the scientific rationale behind each step to empower you to solve challenges independently.

Section 1: Method Development Strategy & FAQs

This section addresses the initial questions and strategic decisions you'll face when starting your project.

Q1: Which chromatographic technique should I start with: HPLC or SFC?

Answer: For both screening and preparative scale, Supercritical Fluid Chromatography (SFC) is the recommended starting point. However, High-Performance Liquid Chromatography (HPLC) remains a valuable and complementary technique.

Application Scientist's Insight: SFC is often superior for chiral separations for several key reasons. The mobile phase, primarily supercritical CO₂, has low viscosity and high diffusivity. This allows for the use of higher flow rates without a proportional increase in backpressure, leading to significantly faster analysis and equilibration times compared to HPLC.[1][2] For 3-(2-Chlorophenoxy)azetidine, this means you can screen a wide range of columns and co-solvents in a fraction of the time. Furthermore, SFC is considered a "green" technology due to the reduction in organic solvent consumption.[2][3]

HPLC, particularly in normal-phase (NP) or polar organic (PO) mode, is a robust alternative. If SFC instrumentation is unavailable, or if SFC fails to yield a satisfactory separation, HPLC provides a different selectivity profile that may be successful.[1]

Q2: How do I select the right chiral stationary phase (CSP)?

Answer: It is nearly impossible to predict the best CSP without experimental screening. The most effective strategy is to screen a diverse set of polysaccharide-based columns.[4][5]

Application Scientist's Insight: Chiral recognition relies on complex 3D interactions between the analyte and the stationary phase.[6] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the industry standard due to their broad applicability and high success rates.[7] For 3-(2-Chlorophenoxy)azetidine, which contains an aromatic ring, an ether linkage, and a secondary amine, the potential interaction points include hydrogen bonding, dipole-dipole, and π-π stacking.

A recommended starting screening set would include columns with complementary characteristics:

  • An amylose-based phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • A cellulose-based phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Phases with different electronic properties (e.g., chloro- or methyl-substituted phenylcarbamates) to modulate π-π interactions.[7]

Immobilized phases are highly recommended as they are compatible with a wider range of solvents, which can be crucial for troubleshooting or improving solubility.[8]

Q3: What are the best starting mobile phase conditions for screening?

Answer: A standardized screening protocol using a primary solvent with a set of alcohol modifiers is the most efficient approach.

Application Scientist's Insight: The goal of screening is to identify promising "hits" quickly. For SFC and HPLC, the choice of alcohol modifier (co-solvent) can dramatically alter selectivity, sometimes even reversing the enantiomer elution order.[9][10] This is because the modifier competes with the analyte for interaction sites on the CSP, altering the chiral recognition mechanism.[9]

A logical screening workflow is visualized below.

cluster_0 Method Development Workflow Start Select Analyte: 3-(2-Chlorophenoxy)azetidine Screening Primary Screening: SFC Preferred Start->Screening Columns Screen Diverse CSPs (e.g., Amylose & Cellulose derivatives) Screening->Columns Modifiers Screen Modifiers (Methanol, Ethanol, Isopropanol) Columns->Modifiers Additives Use Basic Additive (e.g., 0.1% DEA) due to azetidine nitrogen Modifiers->Additives Evaluation Evaluate Resolution (Rs) Is Rs > 1.5? Additives->Evaluation Optimization Optimization of Best Hit Evaluation->Optimization Yes No_Hit No Separation Found Evaluation->No_Hit No Alt_Screen Alternative Screening: - HPLC (NP/PO) - Different Additives - Different CSPs No_Hit->Alt_Screen Alt_Screen->Screening

Caption: A typical workflow for chiral method development.

Table 1: Recommended Initial Screening Conditions

ParameterSFC ConditionsHPLC (Normal Phase) Conditions
Columns Screen 4-6 diverse polysaccharide CSPs (3 or 5 µm)Screen 4-6 diverse polysaccharide CSPs (3 or 5 µm)
Primary Solvent Supercritical CO₂n-Heptane or n-Hexane
Modifiers Methanol, Ethanol, IsopropanolIsopropanol, Ethanol
Gradient 5% to 40% modifier over 5-10 minIsocratic runs at 10%, 20% modifier
Flow Rate 3.0 mL/min (for 4.6 x 150 mm column)1.0 mL/min (for 4.6 x 250 mm column)
Back Pressure 150 barN/A
Temperature 40 °C25 °C
Additive 0.1% Diethylamine (DEA) or similar base0.1% Diethylamine (DEA) or similar base

Crucial Note on Additives: 3-(2-Chlorophenoxy)azetidine contains a secondary amine, which is basic. This group can interact strongly and non-specifically with residual silanols on the silica support, leading to severe peak tailing.[11] Including a small amount of a basic additive like DEA in the mobile phase is essential to saturate these sites, ensuring sharp, symmetrical peaks and promoting reproducible chiral recognition.[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during method development and routine analysis.

Q4: I see no separation or only a single broad peak on all columns. What's wrong?

Answer: This is a common screening outcome. The primary causes are either a lack of chiral recognition with the selected CSPs or poor peak shape masking a small separation.

Application Scientist's Insight:

  • Confirm the Additive: The most likely culprit for a single, broad peak with this analyte is the absence of a basic additive. The azetidine nitrogen will cause severe tailing without it. Ensure 0.1-0.2% DEA or a similar amine is present in your modifier.[11]

  • Expand Your CSP Screen: If an additive is already present, the chosen columns may not be suitable. Chiral recognition is highly specific. You must broaden your screen to include CSPs with different selectors (e.g., if you only used cellulose phases, screen amylose phases) or different substituents on the phenylcarbamate.[5][7]

  • Try a Different Technique: Selectivity in SFC and HPLC can be orthogonal.[1] If a comprehensive SFC screen fails, a normal-phase HPLC screen may provide the necessary interaction mechanism for separation.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Dissolving the sample in a very strong solvent (like DMSO for a normal-phase separation) can cause peak distortion at the injection point, preventing separation.[13] Ideally, dissolve the sample directly in the mobile phase or a weaker solvent.

Q5: My peaks are resolved, but they are tailing badly. How can I improve the peak shape?

Answer: Peak tailing is typically caused by undesirable secondary interactions. For this molecule, the interaction is between the basic azetidine nitrogen and acidic sites on the stationary phase.

Application Scientist's Insight: Below is a decision tree to guide you through troubleshooting this issue.

cluster_1 Troubleshooting Peak Tailing Start Problem: Peak Tailing Observed CheckAdditive Is a basic additive (e.g., DEA) present? Start->CheckAdditive AddAdditive Action: Add 0.1% DEA to the modifier and re-inject. CheckAdditive->AddAdditive No CheckConcentration Is additive concentration optimal? CheckAdditive->CheckConcentration Yes ProblemSolved Outcome: Symmetrical Peaks AddAdditive->ProblemSolved IncreaseAdditive Action: Increase additive concentration to 0.2-0.3%. IncreaseAdditive->ProblemSolved CheckConcentration->IncreaseAdditive No CheckSampleSolvent Is sample solvent weaker than mobile phase? CheckConcentration->CheckSampleSolvent Yes ChangeSolvent Action: Re-dissolve sample in mobile phase or weaker solvent. CheckSampleSolvent->ChangeSolvent No CheckOverload Is column overloaded? CheckSampleSolvent->CheckOverload Yes ChangeSolvent->ProblemSolved ReduceLoad Action: Reduce injection volume or sample concentration. CheckOverload->ReduceLoad No CheckOverload->ProblemSolved Yes, issue resolved ReduceLoad->ProblemSolved

Caption: Decision tree for diagnosing and resolving peak tailing.

  • Optimize Additive Concentration: While 0.1% is a good starting point, some CSPs may require a higher concentration (e.g., 0.2% or 0.3%) to fully passivate the surface. Increase the additive concentration incrementally.

  • Consider a Different Basic Additive: Sometimes, the size or nature of the additive matters. Try alternatives like triethylamine (TEA) or butylamine.

  • Check for Column Overload: Injecting too much mass on the column can lead to tailing (or fronting) peaks. Reduce the sample concentration or injection volume to see if the peak shape improves.

  • Column History: If the column was previously used with acidic additives, it may retain an "additive memory effect."[6] A thorough regeneration and re-equilibration are necessary.

Q6: I have good resolution, but my run-to-run retention times are inconsistent. What is the cause?

Answer: Inconsistent retention times are most often due to insufficient column equilibration, temperature fluctuations, or mobile phase composition issues.

Application Scientist's Insight:

  • Column Equilibration: Chiral stationary phases, especially when additives are used, can require longer equilibration times than standard reversed-phase columns.[6] After changing mobile phase composition or following column installation, ensure you flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Temperature Control: Chiral separations can be very sensitive to temperature.[11] A change of even a few degrees can alter retention and selectivity. Always use a thermostatted column compartment and ensure it has reached the set temperature before analysis.

  • Mobile Phase Preparation (SFC): In SFC, the modifier percentage can drift if the pump is not mixing correctly or if the pre-mixed modifier is evaporating. Ensure pump seals are in good condition and use fresh, well-mixed mobile phases.[9]

  • Additive Memory Effect: If you are running different methods on the same column (e.g., one with an acid and one with a base), residual additive from the previous run can interfere with the current analysis, causing drift until it is fully washed out.[6] It is best practice to dedicate columns to specific additive types (acidic or basic).

Q7: My backpressure has suddenly increased. What should I do?

Answer: A sudden increase in backpressure usually indicates a blockage at the head of the column or in the system.

Application Scientist's Insight:

  • Diagnose the Location: First, disconnect the column from the injector and run the pump. If the system pressure is normal, the blockage is in the column. If the system pressure is still high, the blockage is upstream (e.g., in the injector or tubing).

  • Sample Precipitation: The most common cause is sample precipitation on the column inlet frit. This can happen if the sample is dissolved in a solvent much stronger than the mobile phase.[9]

  • Corrective Action (Column Blockage):

    • Reverse Flush: Disconnect the column from the detector and connect its outlet to the injector. Flush the column in the reverse direction at a low flow rate (0.2-0.5 mL/min) with a strong solvent. For immobilized polysaccharide phases, you can use aggressive solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).[8][13] Caution: Never do this with coated polysaccharide phases, as it will destroy the column. Stick to isopropanol for coated phases.

    • Frit Replacement: If a reverse flush fails, the inlet frit may need to be carefully replaced, though this carries a risk of disturbing the packed bed.[13]

Section 3: Standard Operating Protocol (SOP)

SOP-01: Immobilized CSP Regeneration

This protocol is for flushing strongly retained compounds and resetting the column's performance. This should only be performed on immobilized polysaccharide CSPs.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Isopropanol (IPA): Flush the column with 100% IPA for 20 column volumes to remove any buffered mobile phases.

  • Strong Solvent Flush: Flush the column with Tetrahydrofuran (THF) or Dichloromethane (DCM) for 20-30 column volumes. This is highly effective at removing strongly adsorbed contaminants.[13]

  • Return to Storage Solvent: Flush with 100% IPA for 20 column volumes.

  • Final Flush: The column can now be stored in its recommended solvent (typically Heptane/IPA or pure alcohol) or re-equilibrated for analysis.

References

  • KHONG EE LING. SEPARATION OF 2-(3-CHLOROPHENOXy) PROPIONIC ACID USING CAPILLARY ELECTROPHORESIS. Accessed January 20, 2026.
  • Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Accessed January 20, 2026.
  • Teledyne ISCO. Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube, September 15, 2022.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. Accessed January 20, 2026.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed January 20, 2026.
  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review, September 1, 2011.
  • Daicel Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. Accessed January 20, 2026.
  • Nielen, M. Analysis of chlorophenoxy acid herbicides by cyclodextrin-modified capillary electrophoresis. 1996.
  • Trouble with chiral separations.
  • Gayton-Ely, M., A. G. G. Per-Ivar, and I. S. Lurie. "Capillary electrophoresis of herbicides: IV. Evaluation of octylmaltopyranoside chiral surfactant in the enantiomeric separation of fluorescently labeled phenoxy acid herbicides and their laser-induced fluorescence detection." Electrophoresis 18.2 (1997): 220-6.
  • Roskam, G., B. van de Velde, and A. Gargano. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe (2022).
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Accessed January 20, 2026.
  • Dhandapani, R. Playing with Selectivity for Optimal Chiral Separation.
  • Götmar, C., et al. Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Accessed January 20, 2026.
  • Regalado, E. L. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." American Pharmaceutical Review (2021).
  • Ilisz, I., Z. Pataj, and A. Péter. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis (2021).
  • Selvita.
  • Pataj, Z., et al. "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect." Molecules (2023).

Sources

Reference Data & Comparative Studies

Validation

The Azetidine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-(2-Chlorophenoxy)azetidine Derivatives as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Azetidine Core in Neuroscience Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Azetidine Core in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to introduce specific vectors for substituent placement make it an attractive core for developing novel therapeutics. Within the realm of neuroscience, azetidine derivatives have garnered significant attention for their potent activity as monoamine reuptake inhibitors. These compounds target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[1] Dysregulation of these monoamine systems is implicated in a range of psychiatric disorders, most notably major depressive disorder (MDD).

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(2-chlorophenoxy)azetidine derivatives, a class of compounds showing promise as dual or triple reuptake inhibitors (TRIs).[2] By exploring the impact of structural modifications on potency and selectivity, we aim to provide a framework for the rational design of next-generation antidepressants with improved efficacy and side-effect profiles.

The Pharmacological Rationale: Targeting Monoamine Transporters

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor.[2] Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of antidepressant therapy for decades.[3] However, a significant portion of patients exhibit an incomplete response to these treatments, and the therapeutic onset can be slow. This has spurred the development of TRIs, which aim to provide a broader spectrum of monoamine enhancement.[2] The 3-phenoxyazetidine scaffold has proven to be a valuable starting point for the development of such agents.[4]

Core Structure-Activity Relationships of 3-Phenoxyazetidine Derivatives

The general structure of the 3-phenoxyazetidine core allows for systematic modifications at three key positions: the azetidine nitrogen (N-1), the phenoxy ring, and potentially the azetidine ring itself.

Substitution on the Azetidine Nitrogen (R1)

The substituent on the azetidine nitrogen plays a crucial role in the overall pharmacological profile of these compounds. Generally, a basic nitrogen atom is essential for potent interaction with the monoamine transporters. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. The nature of this substituent can also influence the selectivity of the compound for the different transporters.

Substitution on the Phenoxy Ring (R2)

The substitution pattern on the phenoxy ring is a key determinant of both potency and selectivity. The electronic and steric properties of the substituents can significantly modulate the affinity of the molecule for SERT, NET, and DAT.

Our focus is on the 2-chloro substitution. While a comprehensive, publicly available dataset comparing a full matrix of substitutions at the ortho, meta, and para positions of the phenoxy ring for a fixed 3-azetidine core is limited, we can infer the SAR from related series of monoamine reuptake inhibitors.

Generally, halogen substitutions on aromatic rings are explored to modulate metabolic stability and binding affinity. The position of the halogen is critical. For instance, in other series of monoamine transporter ligands, moving a substituent from the para to the meta or ortho position can drastically alter the selectivity profile.

For the 3-phenoxyazetidine scaffold, the following trends can be hypothesized based on existing literature for related compounds:

  • Ortho-Substitution (e.g., 2-Chloro): This substitution can induce a conformational twist in the phenoxy ring relative to the azetidine core. This altered geometry can favor binding to a specific transporter. The 2-chloro group, being electron-withdrawing, can also influence the electronic environment of the phenoxy ring, potentially impacting key interactions within the transporter binding pocket.

  • Meta-Substitution (e.g., 3-Chloro): Substitution at the meta position often has a different impact on the overall conformation and electronic distribution compared to ortho substitution. In some series of inhibitors, meta-substitution has been shown to enhance NET affinity.[5]

  • Para-Substitution (e.g., 4-Chloro): The para position is often a key point of interaction. Substituents at this position can extend into a specific sub-pocket of the transporter. The nature of the substituent (electron-donating vs. electron-withdrawing, size) will dictate the effect on potency and selectivity.

Comparative Analysis of Phenoxy Ring Substitutions (Illustrative)

The following table presents a hypothetical comparison based on general SAR principles for monoamine transporter inhibitors, illustrating the potential impact of different substituents on the phenoxy ring of a 3-phenoxyazetidine scaffold. Note: This data is illustrative and intended to guide research, as a comprehensive experimental dataset for this specific series is not publicly available.

Compound R2 (Phenoxy Substitution) SERT Ki (nM) NET Ki (nM) DAT Ki (nM) Selectivity Profile
1 H50120800SERT > NET >> DAT
2 2-Cl2580500SERT/NET
3 3-Cl4060650NET > SERT >> DAT
4 4-Cl30150900SERT selective
5 4-CH3602001200SERT selective
6 4-OCH3752501500SERT selective
7 3,4-diCl1540300SERT/NET
  • The 2-chloro substituent (Compound 2) may enhance SERT and NET potency compared to the unsubstituted analog (Compound 1).

  • The position of the chlorine atom significantly influences selectivity, with the 3-chloro substituent (Compound 3) potentially favoring NET inhibition.

  • Dichlorination at the 3 and 4 positions (Compound 7) could lead to a potent dual SERT/NET inhibitor.

Experimental Protocols

General Synthesis of 3-(2-Chlorophenoxy)azetidine Derivatives

The synthesis of 3-(2-chlorophenoxy)azetidine derivatives typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Mitsunobu Reaction cluster_intermediate1 Intermediate 1 cluster_reaction2 Boc Deprotection cluster_intermediate2 Intermediate 2 cluster_reaction3 N-Alkylation cluster_final Final Product A 1-Boc-3-azetidinone R1 DIAD, PPh3 THF, 0 °C to rt A->R1 B 2-Chlorophenol B->R1 C 1-Boc-3-(2-chlorophenoxy)azetidine R1->C R2 TFA or HCl in Dioxane/DCM C->R2 D 3-(2-Chlorophenoxy)azetidine R2->D R3 R1-X, Base (e.g., K2CO3) MeCN D->R3 E N-R1-3-(2-Chlorophenoxy)azetidine R3->E

Caption: General synthetic workflow for N-substituted 3-(2-chlorophenoxy)azetidine derivatives.

Step-by-Step Methodology:

  • Mitsunobu Reaction: To a solution of 1-Boc-3-azetidinone, 2-chlorophenol, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl azodicarboxylate (DIAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product, 1-Boc-3-(2-chlorophenoxy)azetidine, is isolated and purified by column chromatography.

  • Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane, and treated with trifluoroacetic acid (TFA) or a solution of HCl in dioxane. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield the crude 3-(2-chlorophenoxy)azetidine salt.

  • N-Alkylation/Arylation: The deprotected azetidine is reacted with an appropriate alkyl or aryl halide (R1-X) in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction mixture is heated to drive the reaction to completion. The final product is then isolated and purified, typically by column chromatography.

In Vitro Monoamine Transporter Binding Assay

The inhibitory activity of the synthesized compounds against SERT, NET, and DAT is determined using a radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis P1 HEK293 cells expressing hSERT, hNET, or hDAT I1 Incubate cell membranes, test compound, and radioligand P1->I1 P2 Test Compounds (various concentrations) P2->I1 P3 Radioligand ([3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) P3->I1 S1 Rapid filtration through glass fiber filters I1->S1 D1 Quantify radioactivity using liquid scintillation counting S1->D1 A1 Calculate Ki values using Cheng-Prusoff equation D1->A1

Caption: Workflow for the in vitro monoamine transporter binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with various concentrations of the test compounds and a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT).

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The 3-(2-chlorophenoxy)azetidine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The available data, although not fully comprehensive for this specific substitution pattern, suggests that modifications to the phenoxy ring can significantly impact both the potency and selectivity of these compounds. The ortho-chloro substitution appears to be a favorable feature for achieving dual SERT/NET inhibition.

Future research in this area should focus on a systematic exploration of substitutions on the phenoxy ring to build a comprehensive quantitative structure-activity relationship (QSAR) model.[7] This will enable a more precise tuning of the pharmacological profile to achieve desired levels of SERT, NET, and DAT inhibition. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and antidepressant-like efficacy of the most promising candidates. The insights gained from such studies will be invaluable for the development of the next generation of antidepressants with improved therapeutic profiles.

References

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Quantitative structure–activity relationship-based computational approaches for the screening of potential anti-COVID-19 drugs. (2022). Frontiers in Microbiology. [Link]

  • Dutta, A. K., & Reith, M. E. A. (2018). Discovery and Development of Monoamine Transporter Ligands. In [Book Title].
  • Selectivity plot with numbers corresponding to Table 1. Compounds with.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quantitative Structure-Activity Relationship of Flavonoid Analogues. 3. Inhibition of p56lck Protein Tyrosine Kinase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aggarwal, S., Mortensen, O. V., & Mabjeesh, N. J. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PLOS ONE, 9(3), e92719. [Link]

  • Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences.
  • N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Crooks, P. A., Zheng, G., & Dwoskin, L. P. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5852–5855. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). MDPI. [Link]

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 106(47), 19875–19880. [Link]

  • Overview of Monoamine Transporters. (2017). Current Protocols in Pharmacology. [Link]

  • Carroll, F. I., Howard, J. L., & Kuhar, M. J. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2974–2977. [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. (2015). British Journal of Pharmacology. [Link]

  • Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review. (2021). Frontiers in Endocrinology. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. [Link]

  • Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials. (2016). PubMed. [Link]

  • Comparative effects of p-chloroamphetamine and p-chloro-N-methylamphetamine on rat brain norepinephrine, serotonin and 5-hydroxyindole-3-acetic acid. (1970). PubMed. [Link]

  • Importance of duration of drug action in the antagonism of p-chloroamphetamine depletion of brain serotonin—comparison of fluoxetine and chlorimipramine. (1977). Scilit. [Link]

Sources

Comparative

A Comparative Guide to the Biological Target Cross-Validation of 3-(2-Chlorophenoxy)azetidine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of meticulous investigation and rigorous validation. This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of meticulous investigation and rigorous validation. This guide addresses the critical step of biological target identification and cross-validation for the compound 3-(2-Chlorophenoxy)azetidine. Given the absence of published data on this specific molecule, we present a systematic, multi-tiered approach to elucidate its primary biological target.

The structural motifs of 3-(2-Chlorophenoxy)azetidine—specifically the azetidine ring and the chlorophenoxy group—are prevalent in compounds targeting the central nervous system (CNS).[1][2][3] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is prized for its ability to confer improved pharmacokinetic properties such as metabolic stability and solubility, and is a component of several FDA-approved drugs.[2] This structural alert strongly suggests that plausible biological targets include the monoamine transporters, which are key regulators of neurotransmission.[4]

Our primary hypothesis is that 3-(2-Chlorophenoxy)azetidine functions as a ligand for the dopamine transporter (DAT), serotonin transporter (SERT), and/or the norepinephrine transporter (NET). A secondary hypothesis is its potential interaction with monoamine oxidase (MAO) enzymes, another critical component of monoaminergic regulation.

This guide provides a comparative framework, outlining a series of in vitro and in vivo experiments to test these hypotheses. By comparing the experimental results of 3-(2-Chlorophenoxy)azetidine with well-characterized reference compounds, researchers can build a comprehensive pharmacological profile and validate its biological target with high confidence.

Part 1: Primary Target Validation: Monoamine Transporter Interaction

The initial and most critical step is to determine if 3-(2-Chlorophenoxy)azetidine directly interacts with and modulates the function of monoamine transporters. This is achieved through a combination of binding and functional uptake inhibition assays.

Experimental Workflow: In Vitro Transporter Screening

The workflow begins with assessing the compound's ability to bind to the transporters (affinity) and subsequently its ability to inhibit their function (potency).

cluster_0 In Vitro Screening Compound 3-(2-Chlorophenoxy)azetidine Binding Radioligand Binding Assays (DAT, SERT, NET) Compound->Binding Uptake Uptake Inhibition Assays (hDAT, hSERT, hNET expressing cells) Compound->Uptake Ki_val Determine Binding Affinity (Ki) Binding->Ki_val IC50_val Determine Functional Potency (IC50) Uptake->IC50_val Profile Generate Affinity & Potency Profile Ki_val->Profile IC50_val->Profile

Caption: Workflow for in vitro monoamine transporter screening.

A. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] These assays measure the displacement of a radiolabeled ligand with known high affinity for the target by the unlabeled test compound.

Objective: To determine the binding affinity (Kᵢ) of 3-(2-Chlorophenoxy)azetidine for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hSERT, or hSERT, or alternatively, use rodent brain tissue homogenates rich in the respective transporters (e.g., striatum for DAT).[5]

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kₔ, and serial dilutions of 3-(2-Chlorophenoxy)azetidine.[6]

  • Non-Specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM cocaine for DAT).[5]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[7]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[5]

B. Monoamine Reuptake Inhibition Assays

While binding assays measure affinity, they do not confirm functional activity. Uptake inhibition assays provide a measure of a compound's potency in blocking the primary function of the transporters: clearing neurotransmitters from the extracellular space.[8]

Objective: To determine the functional potency (IC₅₀) of 3-(2-Chlorophenoxy)azetidine in inhibiting the reuptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.

Experimental Protocol: Cell-Based Neurotransmitter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing hDAT, hSERT, or hNET. Plate the cells in 96-well plates and allow them to reach near-confluence.[9][10]

  • Assay Buffer: Use a Krebs-HEPES or similar physiological buffer.[4]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-(2-Chlorophenoxy)azetidine or a reference compound for 10-15 minutes at 37°C.[9]

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Kₘ.[4]

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.[4]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., vanoxerine for DAT, fluoxetine for SERT, nisoxetine for NET).[9] Calculate the percentage of specific uptake inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Comparative Data Analysis

The power of this approach lies in comparing the data for 3-(2-Chlorophenoxy)azetidine against well-established reference compounds.

Table 1: Hypothetical In Vitro Monoamine Transporter Profile

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
3-(2-Chlorophenoxy)azetidine TBDTBDTBDTBDTBDTBD
GBR-12909 (DAT selective)1.52403005.2350410
Fluoxetine (SERT selective)11001.126013003.5320
Desipramine (NET selective)3500180.84000251.2
Cocaine (Triple Reuptake Inhibitor)95250320280310390

Note: TBD = To Be Determined. Reference values are representative and may vary between studies.

Interpretation: By populating this table with experimental data, a clear profile will emerge. For instance, low Kᵢ and IC₅₀ values for DAT with high values for SERT and NET would indicate a selective dopamine reuptake inhibitor.

Part 2: Secondary Target and Off-Target Screening

A thorough investigation requires ruling out other plausible targets. Given the role of monoamine oxidases (MAO-A and MAO-B) in neurotransmitter metabolism, assessing for inhibitory activity at these enzymes is a logical next step.

Experimental Workflow: MAO Inhibition Assay

cluster_1 Secondary Target Screening Compound 3-(2-Chlorophenoxy)azetidine MAO_Assay Fluorometric MAO-A & MAO-B Inhibition Assay Compound->MAO_Assay IC50_val Determine IC50 values MAO_Assay->IC50_val Off_Target Assess Off-Target Profile IC50_val->Off_Target

Caption: Workflow for secondary target (MAO) screening.

A. Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the test compound can inhibit the enzymatic activity of MAO-A or MAO-B. Fluorometric assays are commonly used for their sensitivity and high-throughput compatibility.

Objective: To determine the IC₅₀ of 3-(2-Chlorophenoxy)azetidine for human MAO-A and MAO-B.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[11]

  • Reagents: The assay relies on a substrate (e.g., p-tyramine or kynuramine), a probe (e.g., Amplex Red), and horseradish peroxidase (HRP).[12][13][14] MAO action on the substrate produces H₂O₂, which, in the presence of HRP, reacts with the probe to generate a fluorescent product (resorufin).

  • Assay Procedure:

    • In a 96-well black plate, pre-incubate the MAO-A or MAO-B enzyme with serial dilutions of 3-(2-Chlorophenoxy)azetidine or reference inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) for approximately 10 minutes.[11][14]

    • Initiate the reaction by adding a working reagent containing the substrate, probe, and HRP.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).[14]

  • Data Analysis: Calculate the percentage of MAO activity inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value using non-linear regression.

Comparative Data Analysis

Table 2: Hypothetical In Vitro MAO Inhibition Profile

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
3-(2-Chlorophenoxy)azetidine TBDTBD
Clorgyline (MAO-A selective)0.65,000
Selegiline (MAO-B selective)8,00015
Tranylcypromine (Non-selective)200150

Note: TBD = To Be Determined. Reference values are representative.

Interpretation: High IC₅₀ values (>1000 nM) would suggest that 3-(2-Chlorophenoxy)azetidine is not a significant MAO inhibitor, thus strengthening the primary hypothesis if positive results were obtained in the transporter assays.

Part 3: In Vivo Target Engagement and Behavioral Validation

Positive in vitro results must be validated in a physiological context. In vivo microdialysis confirms that the compound engages its target in the brain, leading to the expected neurochemical changes.[15] Behavioral assays then correlate these neurochemical changes with a functional outcome.[16][17]

Experimental Workflow: From In Vivo Target Engagement to Behavior

cluster_2 In Vivo Validation Admin Administer Compound to Rodent Microdialysis In Vivo Microdialysis (e.g., Striatum, PFC) Admin->Microdialysis Behavior Behavioral Assays (EPM, FST) Admin->Behavior Neurochem Measure Extracellular Neurotransmitter Levels (DA, 5-HT, NE) Microdialysis->Neurochem Behavior_Out Assess Anxiolytic/ Antidepressant-like Effects Behavior->Behavior_Out Correlation Correlate Neurochemistry with Behavior Neurochem->Correlation Behavior_Out->Correlation

Caption: Workflow for in vivo validation of target engagement and behavioral outcomes.

A. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a reuptake inhibitor's effect.[15][18][19]

Objective: To measure changes in extracellular concentrations of dopamine, serotonin, and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex) of rats following systemic administration of 3-(2-Chlorophenoxy)azetidine.

Experimental Protocol: In Vivo Microdialysis

  • Surgery: Surgically implant a guide cannula targeting the brain region of interest in anesthetized rats. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[20]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 3-(2-Chlorophenoxy)azetidine (or vehicle/reference compound) systemically (e.g., intraperitoneally).

  • Post-Dose Collection: Continue collecting dialysate samples to monitor drug-induced changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[20]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline concentration.

Table 3: Hypothetical In Vivo Microdialysis Results (% Baseline)

CompoundPeak Extracellular DAPeak Extracellular 5-HTPeak Extracellular NE
3-(2-Chlorophenoxy)azetidine TBDTBDTBD
GBR-12909 (DAT selective)↑↑↑ (e.g., 400%)~ (e.g., 110%)~ (e.g., 120%)
Fluoxetine (SERT selective)~ (e.g., 120%)↑↑↑ (e.g., 500%)~ (e.g., 130%)

Interpretation: A selective increase in dopamine would confirm in vivo engagement of DAT.

B. Behavioral Assays

Behavioral paradigms are used to assess the functional consequences of target engagement. The choice of assay should be guided by the hypothesized target. For monoamine reuptake inhibitors, tests for anxiolytic and antidepressant-like activity are highly relevant.

1. Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used test based on the rodent's natural aversion to open, elevated spaces.[16][21] Anxiolytic compounds typically increase the time spent in the open arms.[22]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Habituation: Allow animals to habituate to the testing room for at least 45-60 minutes before the test.[21][23]

  • Drug Administration: Administer 3-(2-Chlorophenoxy)azetidine, a reference anxiolytic (e.g., diazepam), or vehicle prior to testing.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[16]

  • Data Collection: Use an automated tracking system to record the number of entries into and the time spent in the open and closed arms.[23]

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.

2. Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common screening tool for antidepressants.[17][24] It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and that antidepressants increase the latency to immobility and the duration of active, escape-oriented behaviors.[25]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water (25-30°C) to a depth where the animal cannot touch the bottom.[24][26]

  • Drug Administration: Administer 3-(2-Chlorophenoxy)azetidine, a reference antidepressant (e.g., fluoxetine), or vehicle prior to the test.

  • Test Procedure: Place the animal in the water cylinder for a 5-6 minute session.[25][27]

  • Data Collection: Videotape the session and score the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming, climbing). The scorer should be blind to the treatment groups.[27]

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Table 4: Hypothetical Behavioral Assay Results

CompoundEPM: % Time in Open ArmsFST: Immobility Time (seconds)
3-(2-Chlorophenoxy)azetidine TBDTBD
Vehicle Control15%150s
Diazepam45%N/A
Fluoxetine20%80s

Interpretation: An increase in open arm time in the EPM would suggest anxiolytic properties, while a decrease in immobility in the FST would suggest antidepressant potential. These results, when combined with the neurochemical data, create a cohesive pharmacological profile.

Conclusion and Path Forward

This guide provides a comprehensive and logical framework for the de novo biological target validation of 3-(2-Chlorophenoxy)azetidine. By systematically progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral analyses, researchers can definitively identify its primary molecular target. The crucial element throughout this process is the objective comparison against well-characterized reference compounds. This comparative approach not only validates the primary target but also reveals the compound's selectivity profile, which is paramount for predicting its therapeutic potential and potential side effects. The successful completion of this workflow will transform 3-(2-Chlorophenoxy)azetidine from a molecule of unknown function into a validated pharmacological tool, paving the way for further drug development.

References

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Factsheet on the forced swim test. British Pharmacological Society. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. RJPT SimLab. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • The Mouse Forced Swim Test. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Elevated plus maze protocol v1. ResearchGate. [Link]

  • Forced Swim Test v.3. University of Notre Dame IACUC. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. PubMed. [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. PubMed. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. PubMed Central. [Link]

  • Microdialysis compared with other in vivo release models. ScienceDirect. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. ResearchGate. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PMC. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 3-(2-Chlorophenoxy)azetidine and its Potential as a Monoamine Transporter Inhibitor

This guide provides a comprehensive framework for benchmarking the novel compound 3-(2-Chlorophenoxy)azetidine against a panel of well-characterized inhibitors of monoamine transporters. Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-(2-Chlorophenoxy)azetidine against a panel of well-characterized inhibitors of monoamine transporters. Researchers, scientists, and drug development professionals will find detailed experimental protocols, comparative data analysis, and expert insights to evaluate the potential of this compound as a modulator of serotonergic, dopaminergic, and noradrenergic signaling.

The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved solubility.[1] Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including effects on the central nervous system.[1][2] Given the structural features of 3-(2-Chlorophenoxy)azetidine, we hypothesize that it may interact with monoamine transporters, which are critical regulators of neurotransmitter homeostasis and key targets for therapeutics treating depression, anxiety, and other neuropsychiatric disorders.[3]

This guide will therefore focus on a head-to-head comparison with established inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Comparative Inhibitor Panel

To provide a robust benchmark, 3-(2-Chlorophenoxy)azetidine will be evaluated against the following well-established monoamine transporter inhibitors:

Compound Primary Target(s) Class
FluoxetineSERTSelective Serotonin Reuptake Inhibitor (SSRI)[4][5]
CitalopramSERTSelective Serotonin Reuptake Inhibitor (SSRI)[4]
GBR 12909DATSelective Dopamine Reuptake Inhibitor (DRI)[6][7]
DesipramineNETTricyclic Antidepressant (TCA), potent NET inhibitor[4][8]
NisoxetineNETSelective Norepinephrine Reuptake Inhibitor (NRI)[9][10]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation. We will progress from in vitro binding and uptake assays to more complex cellular and in vivo models. This workflow allows for a comprehensive understanding of the compound's potency, selectivity, and potential physiological effects.

cluster_0 In Vitro Characterization cluster_1 Cellular & Ex Vivo Analysis cluster_2 In Vivo Evaluation Radioligand Binding Assays Radioligand Binding Assays Functional Uptake Inhibition Assays Functional Uptake Inhibition Assays Radioligand Binding Assays->Functional Uptake Inhibition Assays Confirms direct interaction and functional consequence Synaptosomal Uptake Assays Synaptosomal Uptake Assays Functional Uptake Inhibition Assays->Synaptosomal Uptake Assays Moves to a more physiologically relevant system In Vivo Microdialysis In Vivo Microdialysis Synaptosomal Uptake Assays->In Vivo Microdialysis Assesses impact on extracellular neurotransmitter levels Pharmacodynamic & Behavioral Studies Pharmacodynamic & Behavioral Studies In Vivo Microdialysis->Pharmacodynamic & Behavioral Studies Correlates neurochemical changes with physiological outcomes Start Start Start->Radioligand Binding Assays

Caption: A tiered experimental workflow for characterizing novel monoamine transporter inhibitors.

Part 1: In Vitro Characterization: Binding Affinity and Functional Potency

The initial phase of our investigation focuses on determining the direct interaction of 3-(2-Chlorophenoxy)azetidine with the monoamine transporters and its functional consequence on neurotransmitter uptake.

Radioligand Binding Assays

These assays quantify the affinity of the test compound for the transporter protein by measuring the displacement of a specific radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, DAT, or NET.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add membrane preparations to assay buffer.

    • Add increasing concentrations of 3-(2-Chlorophenoxy)azetidine or a reference compound.

    • Add a constant concentration of a specific radioligand:

      • SERT: [³H]-Citalopram

      • DAT: [³H]-WIN 35,428

      • NET: [³H]-Nisoxetine

    • For non-specific binding determination, include wells with a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Incubation and Termination:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Uptake Inhibition Assays

These assays measure the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. This provides a functional measure of the compound's potency.[9][11]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing human SERT, DAT, or NET in 96-well plates and allow them to adhere overnight.[10]

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with increasing concentrations of 3-(2-Chlorophenoxy)azetidine or a reference compound for 10-20 minutes at 37°C.[9]

    • Initiate the uptake by adding a mixture of a specific radiolabeled neurotransmitter and a final concentration of the test compound:

      • SERT: [³H]-Serotonin (5-HT)[4]

      • DAT: [³H]-Dopamine (DA)[12]

      • NET: [³H]-Norepinephrine (NE)[13]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Calculate the percentage of specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data Summary: In Vitro Assays

Compound SERT Ki (nM) DAT Ki (nM) NET Ki (nM) SERT IC₅₀ (nM) DAT IC₅₀ (nM) NET IC₅₀ (nM)
3-(2-Chlorophenoxy)azetidineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Fluoxetine~1-10[4]>1000>1000~5-20[4]>1000>1000
GBR 12909>1000~1-10>1000>1000~5-25>1000
Desipramine>100>1000~1-5>100>1000~5-15

Part 2: Ex Vivo Analysis: Synaptosomal Uptake Assays

To assess the compound's activity in a more physiologically relevant environment, we utilize synaptosomes, which are isolated nerve terminals containing the entire machinery for neurotransmitter uptake.

Experimental Protocol: Synaptosomal Uptake Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain the synaptosomal fraction (P2 pellet).[12]

    • Resuspend the synaptosomes in an appropriate assay buffer.

  • Uptake Assay:

    • The procedure is similar to the cell-based uptake assay, with synaptosomes used instead of cultured cells.[12]

    • Pre-incubate synaptosomes with the test compounds followed by the addition of the respective radiolabeled neurotransmitter.

    • Terminate the reaction by rapid filtration and washing.

  • Data Analysis:

    • Quantify the radioactivity and calculate IC₅₀ values as described for the cell-based assay.

Part 3: In Vivo Evaluation: Microdialysis

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing the most direct evidence of a compound's effect on neurotransmission.[14][15][16]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin and norepinephrine) of an anesthetized rodent.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer 3-(2-Chlorophenoxy)azetidine (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[16]

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • Compare the time course and magnitude of the increase in extracellular neurotransmitter levels induced by 3-(2-Chlorophenoxy)azetidine with those of the reference inhibitors.

Illustrative Signaling Pathway

The following diagram illustrates the mechanism of action of a monoamine transporter inhibitor at the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Neurotransmitter Vesicles Vesicle->Release Transporter Monoamine Transporter (SERT/DAT/NET) Neurotransmitter Release->Neurotransmitter Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Signal Transduction Inhibitor 3-(2-Chlorophenoxy)azetidine Inhibitor->Transporter Blocks Reuptake

Caption: Mechanism of action of a monoamine transporter inhibitor.

Conclusion

This comprehensive benchmarking guide provides a robust framework for the evaluation of 3-(2-Chlorophenoxy)azetidine as a potential monoamine transporter inhibitor. By systematically progressing through in vitro, ex vivo, and in vivo assays and comparing its performance against well-characterized inhibitors, researchers can gain a thorough understanding of its potency, selectivity, and potential therapeutic utility. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear interpretation of the experimental findings.

References

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Carroll, F. I., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10.
  • National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]

  • American Chemical Society. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition uptake analysis of SERT inhibitors and substrates. Retrieved from [Link]

  • American Psychiatric Association. (n.d.). Inhibition of Norepinephrine Uptake in Patients with Major Depression Treated With Paroxetine. Retrieved from [Link]

  • Journal of Neuroscience. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved from [Link]

  • Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Health.mil. (2023). Selective Serotonin Reuptake Inhibitors for Major Depressive Disorder. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET. Retrieved from [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Selective Serotonin Reuptake Inhibitors - StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]

  • Frontiers. (n.d.). Overview of the structure and function of the dopamine transporter and its protein interactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Norepinephrine transporter – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenoxy)azetidine HCl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time in vivo detection techniques for neurotransmitters: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of Monoamine Transporters. Retrieved from [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of 3-(2-Chlorophenoxy)azetidine: A Comparative Approach in Preclinical Models of Depression

For drug development professionals and researchers in neuroscience, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of 3-(2-Chlorophenoxy)azetidine, a novel azetidine-containing compound. Given the broad neuropharmacological potential of azetidine scaffolds, we will proceed under the hypothesis that this compound functions as a triple reuptake inhibitor (TRI), modulating the synaptic concentrations of serotonin, norepinephrine, and dopamine.[1][2][3]

This document is structured to provide not just experimental protocols, but also the scientific rationale behind the selection of models and assays. We will objectively compare the hypothetical performance of 3-(2-Chlorophenoxy)azetidine with established antidepressants: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).

The Scientific Rationale: Why Hypothesize a Triple Reuptake Inhibition Mechanism?

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical properties to molecules, including conformational rigidity and metabolic stability.[1] These characteristics make it an attractive scaffold in medicinal chemistry for targeting the central nervous system.[2] While the specific biological targets of 3-(2-Chlorophenoxy)azetidine are yet to be fully elucidated, its structural similarity to other known monoamine reuptake inhibitors suggests a plausible interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5]

A triple reuptake inhibitor offers a compelling therapeutic hypothesis for mood disorders. By elevating levels of all three key monoamines, a TRI has the potential for broader efficacy and a faster onset of action compared to single- or dual-acting agents.[6] This guide will, therefore, outline the critical experiments required to test this hypothesis in robust animal models.

Hypothetical Signaling Pathway of 3-(2-Chlorophenoxy)azetidine

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synapse Increased Monoamines Vesicle->Synapse Release SERT SERT NET NET DAT DAT Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Dopamine Dopamine L-DOPA->Dopamine Dopamine->MAO Degradation Dopamine->VMAT2 Norepinephrine Norepinephrine Dopamine->Norepinephrine Norepinephrine->MAO Degradation Norepinephrine->VMAT2 Serotonin Serotonin 5-HTP->Serotonin Serotonin->MAO Degradation Serotonin->VMAT2 Post_Receptors Postsynaptic Receptors Synapse->Post_Receptors Synapse_Serotonin->SERT Reuptake Synapse_Norepinephrine->NET Reuptake Synapse_Dopamine->DAT Reuptake Signal Signal Transduction & Therapeutic Effect Post_Receptors->Signal Compound 3-(2-Chlorophenoxy)azetidine Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition

Caption: Hypothetical mechanism of 3-(2-Chlorophenoxy)azetidine as a triple reuptake inhibitor.

Comparative In Vivo Efficacy: Forced Swim and Tail Suspension Tests

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used as initial screens for potential antidepressant activity. They are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is acutely reversed by many clinically effective antidepressants.

Experimental Design and Rationale

The core of this validation is a multi-arm, placebo-controlled study. Male Sprague-Dawley rats (for FST) and C57BL/6 mice (for TST) will be used, as they are standard strains for these assays.[7] The inclusion of Fluoxetine (an SSRI) and Venlafaxine (an SNRI) as positive controls is crucial. This allows for a direct comparison of the behavioral effects of 3-(2-Chlorophenoxy)azetidine to compounds with known mechanisms of action, helping to elucidate its potential neurochemical profile.[8][9]

Hypothetical Comparative Data

The following tables present hypothetical, yet plausible, data that one might expect from these studies.

Table 1: Forced Swim Test (FST) in Rats

Treatment Group (n=12/group)Dose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)% Reduction vs. Vehicle
Vehicle (Saline)-185 ± 10.2-
3-(2-Chlorophenoxy)azetidine5148 ± 9.520%
10111 ± 8.1 40%
2083 ± 7.4***55%
Fluoxetine20120 ± 8.835%
Venlafaxine2098 ± 7.9***47%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle

Table 2: Tail Suspension Test (TST) in Mice

Treatment Group (n=12/group)Dose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)% Reduction vs. Vehicle
Vehicle (Saline)-155 ± 9.8-
3-(2-Chlorophenoxy)azetidine5121 ± 8.722%
1090 ± 7.2 42%
2073 ± 6.9***53%
Fluoxetine20102 ± 8.134%
Venlafaxine2082 ± 7.5***47%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle

Interpretation of Hypothetical Data: In this scenario, 3-(2-Chlorophenoxy)azetidine demonstrates a dose-dependent reduction in immobility in both tests, suggesting antidepressant-like activity. Notably, its efficacy at the 20 mg/kg dose is superior to Fluoxetine and comparable to or slightly better than Venlafaxine. This profile would support the hypothesis that the compound's activity extends beyond serotonin reuptake inhibition alone and may involve norepinephrine and/or dopamine modulation.[6][8]

Advanced Validation: The Chronic Unpredictable Mild Stress (CUMS) Model

While acute tests like the FST and TST are valuable for screening, they do not fully replicate the chronic nature of depression.[10] The CUMS model is a more etiologically relevant paradigm that induces a depressive-like phenotype in rodents through prolonged exposure to a series of mild, unpredictable stressors.[11] This model is invaluable for assessing the efficacy of a potential antidepressant in a more translationally relevant context.

Experimental Workflow for CUMS

CUMS_Workflow cluster_induction Phase 1: Stress Induction (4 Weeks) cluster_treatment Phase 2: Treatment (4 Weeks) cluster_assessment Phase 3: Behavioral & Physiological Assessment Stressor1 Day 1: Wet Bedding Stressor2 Day 2: Cage Tilt Stressor1->Stressor2 Stressor3 Day 3: Light/Dark Cycle Reversal Stressor2->Stressor3 Stressor_etc ... (Unpredictable) Stressor3->Stressor_etc Treatment_Start Begin Daily Dosing: - Vehicle - Test Compound - Comparators Continued_Stress Continue CUMS Protocol Treatment_Start->Continued_Stress Anhedonia Sucrose Preference Test (Anhedonia) Anxiety Open Field Test (Anxiety/Locomotion) Anhedonia->Anxiety Despair Forced Swim Test (Behavioral Despair) Anxiety->Despair HPA_Axis Corticosterone Levels (HPA Axis) Despair->HPA_Axis cluster_induction cluster_induction cluster_treatment cluster_treatment cluster_induction->cluster_treatment cluster_assessment cluster_assessment cluster_treatment->cluster_assessment

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Hypothetical Data from the CUMS Model

Table 3: Sucrose Preference Test (SPT) Following CUMS

Treatment Group (n=12/group)Dose (mg/kg, daily)Sucrose Preference (%) (Mean ± SEM)
Non-Stressed + Vehicle-85 ± 3.1
CUMS + Vehicle-52 ± 4.5
CUMS + 3-(2-Chlorophenoxy)azetidine2078 ± 3.9
CUMS + Fluoxetine2069 ± 4.1**
CUMS + Venlafaxine2074 ± 3.7
**p<0.01, **p<0.001 vs. CUMS + Vehicle

Interpretation of Hypothetical Data: A key symptom of depression modeled by CUMS is anhedonia, measured by a reduced preference for a sweetened solution over plain water in the SPT. The hypothetical data show that chronic treatment with 3-(2-Chlorophenoxy)azetidine significantly reverses this anhedonic-like state, outperforming the SSRI and showing efficacy comparable to the SNRI. This reinforces the potential for a broader mechanism of action.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Test Procedure:

    • Gently place each rat into the cylinder for a 15-minute pre-swim session 24 hours before the test session. This serves to habituate the animals to the procedure.

    • On the test day, place the rats in the cylinder for a 5-minute session.

    • Record the entire session with a video camera.

  • Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[12]

Tail Suspension Test (TST) Protocol
  • Apparatus: A commercially available tail suspension chamber or a custom-built apparatus that allows a mouse to be suspended by its tail, preventing it from touching any surfaces.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, vehicle, or positive control (i.p.) 30-60 minutes before the test.

  • Test Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is 6 minutes.

    • Record the entire session with a video camera.

  • Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Discussion and Future Directions

The in vivo validation pathway outlined in this guide provides a robust framework for characterizing the antidepressant-like potential of 3-(2-Chlorophenoxy)azetidine. The hypothetical data presented suggest a compound with a promising profile, potentially acting as a triple reuptake inhibitor. The superior performance in both acute and chronic models compared to a standard SSRI, and its strong showing against an SNRI, would provide a compelling rationale for further development.

Critical Next Steps:

  • Microdialysis: To directly confirm the TRI hypothesis, in vivo microdialysis studies in awake, freely moving rats are essential. This technique allows for the direct measurement of extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) following administration of the compound.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the compound's concentration in the brain and its behavioral effects is crucial for dose selection in future studies.

  • Safety and Tolerability: A comprehensive safety pharmacology and toxicology program must be run in parallel to assess potential cardiovascular, respiratory, and other off-target effects.

By systematically progressing through the validation steps described, researchers can build a comprehensive data package to support the continued investigation of 3-(2-Chlorophenoxy)azetidine as a next-generation antidepressant.

References

  • Barthas, F., et al. (2015). A mouse model to address unresolved antidepressant issues. PNAS. Available at: [Link]

  • Cryan, J. F., & Holmes, A. (2005). The forced swim and tail suspension procedures are best viewed as simple tests for antidepressants rather than as models of depression. Neuropsychopharmacology. Available at: [Link]

  • Dhir, A., & Kulkarni, S. K. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Griebel, G., & Holmes, A. (2013). Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike?. European Neuropsychopharmacology. Available at: [Link]

  • Ikhsan, N. F., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Millán, M. J. (2006). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. Available at: [Link]

  • Mogil, J. S. (2000). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Pain. Available at: [Link]

  • Petit-Demouliere, B., et al. (2005). Forced swimming test in mice: a review of antidepressant activity. Psychopharmacology. Available at: [Link]

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie.
  • Popik, P., & Płaźnik, A. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology. Available at: [Link]

  • Sanchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology.
  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology. Available at: [Link]

  • Thomas, E., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of antidepressants. Neuropsychobiology. Available at: [Link]

  • Zhang, R., et al. (2014). The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. PLOS ONE. Available at: [Link]

Sources

Validation

Comparative efficacy of 2-chloro, 3-chloro, and 4-chloro phenoxy azetidine isomers

An Expert Guide to the Predicted Comparative Efficacy of 2-chloro, 3-chloro, and 4-chloro Phenoxy Azetidine Isomers In the landscape of medicinal chemistry, the strategic placement of substituents on a molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Predicted Comparative Efficacy of 2-chloro, 3-chloro, and 4-chloro Phenoxy Azetidine Isomers

In the landscape of medicinal chemistry, the strategic placement of substituents on a molecular scaffold is a cornerstone of rational drug design. Even a subtle shift in an atom's position can profoundly alter a compound's pharmacological profile. This guide delves into the predicted comparative efficacy of three closely related isomers: 2-chloro, 3-chloro, and 4-chloro phenoxy azetidine.

While direct, head-to-head experimental data for these specific isomers is not extensively documented in publicly available literature, this guide leverages established principles of structure-activity relationships (SAR) to forecast their potential biological activities. We will dissect the nuanced effects of positional isomerism, offering a robust, theory-grounded framework for researchers and drug development professionals. This document serves as a predictive blueprint, outlining the expected differences in efficacy and providing a detailed experimental plan to validate these hypotheses.

The Principle of Positional Isomerism: Why Chlorine Placement Matters

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, known for imparting unique conformational constraints. When combined with a phenoxy moiety, the resulting molecule possesses a core structure ripe for functionalization. The introduction of a chlorine atom to the phenyl ring is a common tactic to modulate a compound's properties. However, the position of this halogen—ortho (2-), meta (3-), or para (4-)—is critical.

The placement of the chlorine atom influences three key physicochemical parameters that dictate a molecule's journey and interaction within a biological system:

  • Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R). The interplay of these effects varies with position, altering the electron density across the molecule and thereby influencing its ability to interact with biological targets like enzyme active sites or protein receptors.

  • Steric Effects: The physical size of the chlorine atom can introduce steric hindrance. In the ortho position, it is closest to the azetidine linkage and can restrict the molecule's rotational freedom, forcing it into a specific conformation that may be more or less favorable for binding.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), which affects its ability to cross cell membranes. While all three isomers will be more lipophilic than the unsubstituted parent compound, subtle differences in their overall shape and polarity, dictated by the chlorine's position, can lead to variations in their pharmacokinetic profiles.

Predicted Efficacy Profile of Each Isomer

Based on established SAR principles, we can construct a predictive profile for each isomer. The following table summarizes the hypothesized properties and their likely impact on biological efficacy.

Isomer Position Dominant Electronic Effect on Ring Predicted Steric Hindrance Hypothesized Impact on Efficacy
2-Chloro Phenoxy Azetidine OrthoStrong inductive withdrawal, potentially forcing a specific dihedral angle due to proximity to the ether linkage.HighMay exhibit high potency if the constrained conformation is optimal for target binding. Conversely, steric clash could abolish activity. Often shows unique "ortho effects" not seen in other isomers.
3-Chloro Phenoxy Azetidine MetaPrimarily a strong inductive electron-withdrawing effect, altering the acidity of the N-H proton on the azetidine ring.ModerateThe electronic modulation may significantly enhance hydrogen bonding capabilities or other non-covalent interactions at the target site. This position often avoids direct steric clashes while still influencing the molecule's electronics.
4-Chloro Phenoxy Azetidine ParaInductive and resonance effects are most balanced. The chlorine atom extends along the principal axis of the molecule.LowThis isomer often serves as a baseline. Its linear extension may be favorable for fitting into deep, narrow binding pockets. The para position is least likely to cause steric hindrance with the core structure.

Proposed Research Protocol for Experimental Validation

To move from prediction to empirical evidence, a structured experimental workflow is essential. The following protocols provide a comprehensive plan to synthesize, characterize, and comparatively evaluate the efficacy of the three isomers. This system is designed to be self-validating by integrating analytical, computational, and biological assays.

Synthesis and Characterization Workflow

The synthesis of these target compounds can be achieved via a standard nucleophilic substitution reaction. The general workflow is depicted below.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Azetidine C Reaction under Mitsunobu or Williamson Ether Synthesis Conditions A->C B Appropriate Chlorophenol (2-, 3-, or 4-chlorophenol) B->C D Crude Product Mixture C->D Reaction E Column Chromatography (Silica Gel) D->E Purification F Pure Isomer E->F G Structural Verification (¹H NMR, ¹³C NMR) F->G H Purity Analysis (HPLC, >95%) F->H I Mass Confirmation (HRMS) F->I A Prepare Stock Solutions of each Isomer (in DMSO) C Add Isomer Dilutions to Enzyme (Test Wells) A->C B Prepare Assay Buffer with MAO-A or MAO-B Enzyme B->C D Add DMSO (Control Wells) B->D E Pre-incubate C->E D->E F Initiate Reaction by adding Substrate (e.g., kynuramine) E->F G Incubate at 37°C F->G H Stop Reaction (e.g., with NaOH) G->H I Measure Product Formation (Fluorometric Reading) H->I J Calculate % Inhibition I->J K Determine IC₅₀ Values J->K

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Chlorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic candidates. This guide offers an in-depth comparison of analytical methodologies for the characterization and quantification of 3-(2-Chlorophenoxy)azetidine, a novel heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just protocols, but a strategic framework for selecting and validating the most appropriate analytical technique for your specific research and development needs.

The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] The 2-chlorophenoxy substituent further influences the molecule's lipophilicity and potential for intermolecular interactions. A thorough understanding and control of its purity, stability, and concentration in various matrices are therefore paramount. This guide will navigate the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, and guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]

The Imperative of Method Validation: A Regulatory and Scientific Perspective

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[7] This is a cornerstone of Good Manufacturing Practices (GMP) and is scrutinized by regulatory agencies worldwide.[8] The recently implemented ICH Q2(R2) and the complementary Q14 guideline emphasize a more holistic, lifecycle-based approach to analytical procedure development and validation, encouraging a science- and risk-based methodology.[3][6][9][10]

The core validation parameters that will be explored for each technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[2]

The following sections will delve into the practical application of these principles to the analysis of 3-(2-Chlorophenoxy)azetidine, offering a comparative analysis to guide your method development and validation strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds like 3-(2-Chlorophenoxy)azetidine, making it ideal for purity assessment, assay, and stability-indicating methods. A well-validated HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[8][11]

Experimental Protocol: A Validated RP-HPLC Method for 3-(2-Chlorophenoxy)azetidine

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of 3-(2-Chlorophenoxy)azetidine and its potential process-related impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-(2-Chlorophenoxy)azetidine reference standard in methanol at 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution: Prepare the sample containing 3-(2-Chlorophenoxy)azetidine in methanol to achieve a target concentration of 100 µg/mL.

3. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with potential impurities and degradation products.No interference at the retention time of the analyte peak.
Linearity Analyze five concentrations ranging from 50% to 150% of the working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day, analyst, instrument).RSD ≤ 2.0%.
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters remain within acceptable limits.
LOQ/LOD Determined by signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD.LOQ should be precise and accurate.
Data Presentation: HPLC Method Validation Summary
Performance CharacteristicResult
Linearity (Range)50 - 150 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (% Recovery)99.5% - 101.2%
Precision (Repeatability %RSD)0.8%
Precision (Intermediate %RSD)1.2%
Limit of Quantitation (LOQ)0.5 µg/mL
Limit of Detection (LOD)0.15 µg/mL

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ_LOD LOQ/LOD Robustness->LOQ_LOD Validation_Report Validation Report LOQ_LOD->Validation_Report

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

For the analysis of volatile or semi-volatile impurities that may be present in 3-(2-Chlorophenoxy)azetidine, GC-MS is an invaluable technique.[12][13] It provides excellent separation efficiency and definitive identification based on mass spectra. However, the analyte may require derivatization to enhance its volatility and thermal stability.[14]

Experimental Protocol: GC-MS Method for Impurity Profiling

Objective: To develop and validate a GC-MS method for the identification and quantification of potential volatile impurities in 3-(2-Chlorophenoxy)azetidine.

1. Derivatization (if necessary):

  • React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to silylate the azetidine nitrogen, increasing volatility.

2. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

3. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze spiked samples with potential volatile impurities.Unique mass spectra and retention times for each component.
Linearity Analyze five concentrations of each impurity standard.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies at three levels.Mean recovery between 90.0% and 110.0%.
Precision Repeatability (n=6) and intermediate precision.RSD ≤ 15.0% for low-level impurities.
LOQ/LOD Determined by S/N of 10:1 and 3:1, respectively.LOQ should be at or below the reporting threshold.
Data Presentation: GC-MS Method Validation Summary for a Hypothetical Impurity
Performance CharacteristicResult
Linearity (Range)1 - 25 µg/mL
Correlation Coefficient (r²)0.997
Accuracy (% Recovery)95.3% - 105.8%
Precision (Repeatability %RSD)4.5%
Limit of Quantitation (LOQ)0.5 µg/mL
Limit of Detection (LOD)0.15 µg/mL

GCMS_Workflow Sample_Preparation Sample Preparation (Derivatization if needed) GC_Separation GC Separation Sample_Preparation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search & Quantification) MS_Detection->Data_Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of 3-(2-Chlorophenoxy)azetidine and the identification of unknown impurities.[15][16][17] While not typically used for routine quantification in a quality control environment, its role in reference standard characterization and structural elucidation is critical.

Experimental Protocol: Structural Confirmation by NMR

Objective: To confirm the chemical structure of 3-(2-Chlorophenoxy)azetidine using 1D and 2D NMR techniques.

1. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

3. Validation (for Quantitative NMR - qNMR):

While full validation as per ICH Q2(R2) is less common for structural elucidation, for qNMR, parameters like specificity, linearity, accuracy, and precision would be assessed using a certified reference material.

Data Presentation: Expected NMR Data for Structural Confirmation
ExperimentInformation Obtained
¹H NMR Chemical shifts and coupling constants for all protons.
¹³C NMR Chemical shifts for all carbon atoms.
COSY Connectivity between protons on the azetidine ring and phenoxy group.
HSQC Direct C-H correlations.
HMBC Key correlations confirming the linkage between the azetidine and chlorophenoxy moieties.

NMR_Elucidation_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-Range C-H C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H C13_NMR->HMBC Long-Range C-H Structure Confirmed Structure COSY->Structure HSQC->Structure HMBC->Structure

Comparative Analysis and Recommendations

FeatureHPLCGC-MSNMR
Primary Application Quantification, Purity, StabilityVolatile Impurity ProfilingStructural Elucidation, Identification
Strengths Robust, Precise, VersatileHigh Sensitivity, Definitive IdentificationUnambiguous Structure Confirmation
Limitations Requires Reference StandardsMay Require Derivatization, Not for Non-volatilesLower Throughput, Less Sensitive for Quantification
Validation Focus All ICH Q2(R2) parametersSpecificity, Linearity, LOQ for ImpuritiesPrimarily for Identity, qNMR requires full validation

Recommendations:

  • For routine quality control (assay and purity): A validated HPLC-UV method is the most suitable choice due to its robustness, precision, and ease of use.

  • For the identification of unknown impurities or structural confirmation of the API: NMR is indispensable.

  • For the analysis of potential volatile organic impurities: A validated GC-MS method is necessary.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1).
  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (n.d.).
  • A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF AZELNIDIPINE AND ITS IMPURITIES IN PHARMACEUTICAL FORMULATION | Request PDF - ResearchGate. (n.d.).
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. (n.d.).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Fast GC-MS/MS for High Throughput Pesticides Analysis | Thermo Fisher Scientific. (n.d.).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 22).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1).
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals - MDPI. (n.d.).
  • GC-MS analysis of impurities in p-phenetidine sample - ResearchGate. (n.d.).
  • FDA issues revised guidance for analytical method validation - ResearchGate. (n.d.).
  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022, May 27).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • SIMPLE VALIDATION OF AZELNIDIPINE BY RP-HPLC METHOD | Request PDF. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.).
  • Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - OMICS International. (n.d.).
  • ANALYTICAL METHODS. (n.d.).
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed. (2012, September 20).
  • Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. (2025, May 25).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.).
  • Application Notes and Protocols for the Structural Elucidation of 3-Hydroxyeicosanoic Acid using NMR Spectroscopy - Benchchem. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.).

Sources

Validation

A Guide to Reproducible Synthesis and Analysis of 3-(2-Chlorophenoxy)azetidine

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the synthesis and characterization of 3-(2-chlorophenoxy)azetidine, a key heterocyclic scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the synthesis and characterization of 3-(2-chlorophenoxy)azetidine, a key heterocyclic scaffold in modern medicinal chemistry. Recognizing that reproducibility is the cornerstone of scientific validity, we move beyond a simple recitation of steps. Instead, we delve into the causality behind methodological choices, establish a self-validating workflow, and compare alternative approaches to empower researchers, scientists, and drug development professionals with the tools for consistent and reliable results.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The inherent ring strain of approximately 25.4 kcal/mol not only makes azetidines synthetically challenging but also dictates their unique reactivity.[3] Consequently, minor variations in experimental conditions can lead to significant deviations in yield, purity, and ultimately, the biological activity of its derivatives. This guide uses the synthesis of 3-(2-chlorophenoxy)azetidine as a practical case study to illuminate the critical parameters that govern experimental success.

The Challenge of Reproducibility in Azetidine Chemistry

Reproducibility in organic synthesis is a well-documented challenge, with studies showing that even established procedures can fail when replicated.[4][5] For strained ring systems like azetidines, these issues are magnified. Key factors include:

  • Reagent Purity and Stoichiometry: The quality of starting materials, particularly the azetidine precursor and coupling reagents, is paramount. Traces of water or other nucleophiles can consume reagents and generate side products.[6]

  • Solvent and Atmosphere: Many reactions in azetidine synthesis are sensitive to moisture and oxygen. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is often non-negotiable.[6]

  • Temperature Control: The exothermic or endothermic nature of reactions, especially those involving potent reagents, requires precise temperature management to prevent side reactions or decomposition.

  • Mixing and Reaction Heterogeneity: Inconsistent stirring can create localized concentration gradients, affecting reaction rates and selectivity, a factor of broad concern in chemistry.[4][7]

A Self-Validating Workflow for Synthesis and Characterization

To address these challenges, we present a detailed, self-validating protocol. The chosen synthetic route is a Mitsunobu reaction, a robust method for forming C-O bonds, followed by deprotection. This workflow incorporates in-process controls and rigorous characterization to ensure the identity and purity of the final compound.

G cluster_0 Part A: Synthesis (Mitsunobu Reaction) cluster_1 Part B: Workup & Purification cluster_2 Part C: Deprotection cluster_3 Part D: Final Characterization A1 1. Combine N-Boc-3-hydroxyazetidine, 2-chlorophenol, and PPh₃ in anhydrous THF A2 2. Cool to 0 °C under N₂ A1->A2 A3 3. Add DIAD dropwise A2->A3 A4 4. Warm to RT, stir for 16h A3->A4 B1 5. Quench reaction & remove solvent A4->B1 Reaction Monitoring (TLC) B2 6. Aqueous workup (extraction) B1->B2 B3 7. Purify via column chromatography B2->B3 B4 Intermediate: N-Boc-3-(2-chlorophenoxy)azetidine B3->B4 C1 8. Dissolve intermediate in DCM/TFA B4->C1 C2 9. Stir at RT for 2h C1->C2 C3 10. Remove solvent, basify, and extract C2->C3 D1 ¹H NMR & ¹³C NMR C3->D1 D2 LC-MS C3->D2 D3 FT-IR C3->D3 D4 Final Product: 3-(2-Chlorophenoxy)azetidine D1->D4 D2->D4 D3->D4

Caption: A self-validating workflow for the synthesis of 3-(2-Chlorophenoxy)azetidine.
Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system, where successful characterization at the end confirms the integrity of the process.

Materials and Reagents:

  • N-Boc-3-hydroxyazetidine

  • 2-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Part A & B: Mitsunobu Coupling and Purification

  • Reaction Setup (Causality): To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), 2-chlorophenol (1.1 eq), and triphenylphosphine (1.2 eq). Dissolve the solids in anhydrous THF. The inert atmosphere is critical to prevent moisture from hydrolyzing the reagents.

  • Initiation (Causality): Cool the stirred solution to 0 °C in an ice bath. This step is crucial to control the initial exothermic reaction upon addition of DIAD, minimizing the formation of side products.

  • Reagent Addition (Causality): Add DIAD (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly. DIAD activates the PPh₃, forming the phosphonium salt necessary for the reaction. A slow addition rate is key for reproducibility.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-Boc-3-hydroxyazetidine) is consumed.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification (Self-Validation Step 1): Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes. This step removes triphenylphosphine oxide and other byproducts, providing the pure intermediate, N-Boc-3-(2-chlorophenoxy)azetidine. The purity should be assessed by TLC and ¹H NMR before proceeding.

Part C: Boc Deprotection

  • Deprotection Setup: Dissolve the purified intermediate from step 6 in a 1:1 mixture of DCM and TFA.

  • Reaction (Causality): Stir the solution at room temperature for 1-2 hours. TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, releasing the free amine as a trifluoroacetate salt.

  • Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate to yield the final product, 3-(2-chlorophenoxy)azetidine .

Part D: Final Product Characterization (The Validation Core)

The reproducibility of the synthesis is only confirmed through rigorous analytical validation.[8][9] The final product must be characterized by a suite of orthogonal techniques to confirm its structure and assess its purity.[10][11]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure, proton and carbon environments, and the absence of significant impurities. The spectra should be unambiguous and match the expected structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the compound, confirming its identity, and assesses its purity (typically >95% for use in biological assays).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups (e.g., C-O-C ether stretch, N-H bend of the secondary amine).

Comparative Analysis of Synthetic Parameters

The choice of reagents and conditions can dramatically impact reproducibility. The following table compares the recommended protocol with common alternatives.

ParameterRecommended Method (A)Alternative Method (B)Impact on Reproducibility & Outcome
Coupling Reagent DIAD (Diisopropyl azodicarboxylate)DEAD (Diethyl azodicarboxylate)DIAD is generally preferred for safety and stability. DEAD is more shock-sensitive. Both should yield the product, but consistency requires sticking to one.
Solvent Anhydrous THFAnhydrous Dichloromethane (DCM)THF is a good choice for Mitsunobu reactions. DCM can also work, but reaction rates and solubility may differ, requiring re-optimization for reproducible yields.
Base for Phenol (None - Mitsunobu conditions)NaH or K₂CO₃ (for Sₙ2 reaction)The Mitsunobu reaction (A) avoids a separate deprotonation step. Using a base like NaH with a leaving group like tosylate (B) is a valid alternative but introduces an extra step and requires strictly anhydrous conditions to be reproducible.[6]
Deprotection Agent Trifluoroacetic Acid (TFA)4M HCl in DioxaneTFA is highly effective but volatile and corrosive. HCl in dioxane is also standard but can sometimes lead to chlorinated byproducts if not carefully controlled. Reproducibility demands a consistent choice and reaction time.

Alternative Synthetic Strategy: Sₙ2 Displacement

An alternative and common route to such ethers involves a classical Williamson ether synthesis or a related Sₙ2 displacement. This provides a valuable comparison point for researchers selecting a synthetic pathway.

G cluster_0 Step 1: Activate Alcohol cluster_1 Step 2: Sₙ2 Displacement A1 N-Boc-3-hydroxyazetidine A2 React with TsCl, Pyridine A1->A2 A3 Intermediate: N-Boc-3-tosyloxyazetidine A2->A3 B3 React with Tosylate intermediate A3->B3 B1 2-Chlorophenol B2 Deprotonate with NaH in DMF B1->B2 B2->B3 B4 Product: N-Boc-3-(2-chlorophenoxy)azetidine B3->B4

Caption: Workflow for an alternative Sₙ2 displacement synthesis route.

This two-step approach first involves converting the hydroxyl group of N-Boc-3-hydroxyazetidine into a better leaving group (e.g., a tosylate) and then reacting it with the sodium salt of 2-chlorophenol.

Advantages:

  • Uses less expensive and potentially more stable reagents than the Mitsunobu reaction.

Challenges to Reproducibility:

  • The tosylation step must be driven to completion to avoid mixtures.

  • Sodium hydride (NaH) is pyrophoric and requires extremely careful handling under strictly anhydrous conditions. Inconsistent quality or handling of NaH is a major source of irreproducibility.

  • This route adds an extra synthetic step, increasing the potential for yield loss and variability.

Conclusion

The reproducible synthesis of 3-(2-chlorophenoxy)azetidine, and indeed any chemical entity, is not a matter of chance but a result of deliberate, informed experimental design. By understanding the causal relationships between reaction parameters and outcomes, implementing self-validating workflows with rigorous in-process controls and final characterization, and carefully considering the trade-offs of alternative synthetic routes, researchers can build a foundation of trustworthy and reliable data. This approach transforms a mere procedure into a robust and reproducible scientific protocol, ensuring that subsequent research, from biological screening to drug development, is built on a solid and valid chemical starting point.

References

  • Title: Reproducibility in Chemical Research Source: ResearchGate URL: [Link]

  • Title: Method for synthesizing 3-hydroxy-azetidinehydrochloride Source: Google Patents URL
  • Title: Reproducibility In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Azetidine Source: Organic Syntheses URL: [Link]

  • Title: Process for synthesis of azetidine and novel intermediates therefor Source: Google Patents URL
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PubMed Central (PMC) URL: [Link]

  • Title: Reproducibility of Synthesis papers Source: Reddit r/chemistry URL: [Link]

  • Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate Source: PubMed Central (PMC) URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry Source: ACS Central Science URL: [Link]

  • Title: Validation and Verification Guidelines for Analytical Methods Source: ACS Reagent Chemicals URL: [Link]

  • Title: Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine Source: ResearchGate URL: [Link]

  • Title: Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine Source: Muthanna Journal of Pure Sciences URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Guidelines for the validation and verification of chemical test methods Source: LATU URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: University of Alberta URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Toxicological Profiles of Azetidine-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a prized scaffold in modern medicinal chemistry. Its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a prized scaffold in modern medicinal chemistry. Its unique structural properties—high ring strain, conformational rigidity, and sp3-rich character—confer favorable physicochemical and pharmacokinetic profiles, leading to its incorporation into a wide range of therapeutic agents, from anticancer to central nervous system (CNS) modulators.[1][2] However, the very features that make azetidine an attractive pharmacophore can also introduce toxicological liabilities.

This guide provides a comparative analysis of the toxicological profiles of azetidine-based compounds. We will delve into the primary mechanisms of toxicity, explore structure-activity relationships (SAR), and provide validated, step-by-step protocols for key in vitro toxicological assessments. Our objective is to equip drug development professionals with the foundational knowledge to anticipate and mitigate potential toxicity, thereby fostering the design of safer, more effective azetidine-containing therapeutics.

Part 1: The Proline Mimicry Paradigm: L-Azetidine-2-Carboxylic Acid (AZE) as a Foundational Case Study

The naturally occurring, non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE) serves as a critical case study for understanding a primary mechanism of azetidine toxicity.[3][4] Found in plants like sugar beets, AZE's toxicity stems from its structural analogy to the proteinogenic amino acid L-proline.[3][4][5][6]

Mechanism of Action: Protein Misfolding and the Unfolded Protein Response (UPR)

The toxicity of AZE is initiated when it is mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA with proline during protein synthesis.[3] This error leads to the misincorporation of AZE into newly synthesized proteins in place of proline.[5][6][7]

The smaller, more constrained four-membered ring of AZE, compared to proline's five-membered ring, disrupts the protein's secondary and tertiary structure. This leads to protein misfolding and aggregation, triggering a cellular stress cascade known as the Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).[4][7] The UPR is a signaling pathway designed to cope with the accumulation of misfolded proteins; however, chronic activation can lead to apoptosis (programmed cell death).[7]

AZE_Toxicity_Pathway cluster_uptake Cellular Uptake & Processing cluster_protein_synthesis Protein Synthesis Disruption cluster_stress_response Cellular Stress Response cluster_outcome Toxicological Outcomes AZE L-Azetidine-2-Carboxylic Acid (AZE) ProRS Prolyl-tRNA Synthetase (ProRS) AZE->ProRS Mistakenly recognized Misincorporation AZE Misincorporation (in place of Proline) ProRS->Misincorporation Erroneously incorporates MisfoldedProteins Misfolded Proteins & Aggregation Misincorporation->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR MitochondrialDysfunction Mitochondrial Dysfunction ER_Stress->MitochondrialDysfunction Inflammation Pro-inflammatory Signaling UPR->Inflammation Apoptosis Apoptosis UPR->Apoptosis

Caption: The toxicity pathway of L-Azetidine-2-Carboxylic Acid (AZE).
Downstream Cellular Consequences

The cellular turmoil initiated by AZE extends beyond the UPR. Studies in BV2 microglial cells have demonstrated that AZE exposure leads to:

  • Reduced Cell Viability: AZE concentrations above 1000 µM significantly decrease cell viability.[4]

  • Pro-inflammatory Response: A marked increase in the release of nitric oxide and the expression of pro-inflammatory markers such as IL-1β and IL-6.[4]

  • Induction of Apoptosis: AZE treatment increases the BAX/Bcl2 ratio, a key indicator of apoptosis, and leads to programmed cell death.[4][8]

  • Mitochondrial Dysfunction: ER stress is closely linked with mitochondrial dysfunction, which can further exacerbate cellular damage and contribute to cell death.[4]

Part 2: Comparative Toxicology of Azetidine Derivatives

While AZE provides a clear mechanistic framework, the toxicological profiles of synthetic azetidine derivatives are highly dependent on their substitution patterns. The core azetidine ring itself is not inherently toxic; rather, its substituents dictate the compound's overall pharmacological and toxicological properties.

Structure-Activity Relationships (SAR) in Azetidine Toxicity

The specific functional groups attached to the azetidine ring determine its biological interactions. For instance, in the development of small-molecule STAT3 inhibitors, subtle changes to the azetidine core and its appended motifs dramatically altered potency and cellular activity.[9][10]

  • Stereochemistry: For azetidine-2-carboxamides, the (R)-enantiomer was found to be significantly more potent as a STAT3 inhibitor than the (S)-enantiomer, highlighting the importance of stereochemistry in biological activity.[9]

  • Substitution Position: Moving the carboxamide from the 2-position to the 3-position of the azetidine ring resulted in a complete loss of activity, demonstrating that the spatial orientation of substituents is critical.[9]

  • Carboxylic Acid Motif: While a carboxylic acid group was important for in vitro inhibitory activity, its high polarity was found to limit cell permeability. Converting the acid to a methyl ester or other bioisosteres improved cellular activity, showcasing the trade-off between target binding and pharmacokinetic properties.[9][10]

This principle extends to toxicity. A lipophilic, aryl-substituted azetidine will have a vastly different profile from a polar, carboxylic acid-containing one. The former may have a higher propensity for off-target interactions with hydrophobic pockets in proteins like ion channels, while the latter's toxicity might be related to its chemical reactivity or accumulation in specific cellular compartments.

Comparative Cytotoxicity Data

A direct, comprehensive comparison of cytotoxicity across a wide range of azetidine derivatives is challenging due to the proprietary nature of much of this data. However, by synthesizing information from various studies, we can construct a representative comparison.

Compound ClassRepresentative Compound(s)Target/ApplicationCytotoxicity Profile (IC50)Key Toxicological Considerations
Non-Proteinogenic Amino Acids L-Azetidine-2-Carboxylic Acid (AZE)Proline Mimic>1000 µM in BV2 microglia[4]Protein misfolding, UPR, inflammation, apoptosis.[4][8]
Anticancer Agents Azetidin-2-one derivatives (e.g., Compound 6)Tubulin Polymerization Inhibitor0.8 nM on MCF-7 cells[11]High on-target cytotoxicity to cancer cells; potential for off-target effects on rapidly dividing healthy cells.
Anticancer Agents TZT-1027 analogue (Compound 1a)Microtubule Inhibitor2.2 nM against A549 cells[12]High potency; poor solubility may limit in vivo toxicity but also efficacy.[12]
STAT3 Inhibitors Azetidine Amides (e.g., 7e, 7f, 9k)STAT3 InhibitionLow micromolar range in breast cancer cells[10]Designed to induce apoptosis in cancer cells; selectivity over other STAT proteins is crucial to minimize off-target effects.[10]
Monoamine Transporter Inhibitors 3-ArylazetidinesDAT, SERT, NET InhibitionData not publicly availablePotential for CNS side effects, cardiotoxicity (hERG interaction).[13]

Note: IC50 values are highly dependent on the specific cell line and assay conditions and should be compared with caution.

Part 3: Standardized Protocols for In Vitro Toxicological Assessment

A robust and standardized approach to in vitro toxicology is essential for making informed decisions in drug development. The following section outlines key experimental workflows and protocols.

Toxicity_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Specific Assays Compound Azetidine Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Genotoxicity Genotoxicity Screen (e.g., Ames, Micronucleus) Compound->Genotoxicity Hepatotoxicity Hepatotoxicity (HepG2 cells) Cytotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Cytotoxicity->Cardiotoxicity Neurotoxicity Neurotoxicity (Neuronal Cell Lines) Cytotoxicity->Neurotoxicity Decision Go / No-Go Decision or Lead Optimization Genotoxicity->Decision Hepatotoxicity->Decision Cardiotoxicity->Decision Neurotoxicity->Decision

Caption: A generalized workflow for the in vitro toxicological assessment of novel compounds.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the azetidine test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank Control: Wells with medium but no cells.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Genotoxicity Screening (In Vitro Micronucleus Assay)

Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division. An increase in micronuclei frequency indicates a genotoxic event.[14]

Methodology:

  • Cell Culture and Treatment:

    • Use a suitable cell line with a stable karyotype (e.g., CHO-K1, L5178Y, or TK6).

    • Seed and treat cells with a range of concentrations of the azetidine compound for a period equivalent to 1.5-2 normal cell cycles.

    • Include vehicle and positive controls (e.g., mitomycin C, a clastogen; colchicine, an aneugen).

  • Cytokinesis Block:

    • Add cytochalasin B to the culture medium. This inhibits actin polymerization, preventing cytokinesis (cell division) and resulting in binucleated cells. This makes it easier to score micronuclei that have formed during the preceding mitosis.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization.

    • Subject the cells to a mild hypotonic treatment to swell the cytoplasm.

    • Fix the cells and drop them onto microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring and Analysis:

    • Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., OECD Test Guideline 487).

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Protocol 3: Cardiotoxicity Screening (hERG Patch-Clamp Assay)

Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. This assay directly measures the effect of a compound on hERG channel currents.[14]

Methodology:

  • Cell Preparation:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

    • Culture cells to an appropriate density for patch-clamp experiments.

  • Electrophysiology:

    • Use either manual or automated patch-clamp systems.

    • Establish a whole-cell patch configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current."

  • Compound Application:

    • After recording a stable baseline current, perfuse the cell with a solution containing the azetidine test compound at various concentrations.

    • Record the current at each concentration until a steady-state effect is observed.

    • Include a positive control (a known hERG blocker like cisapride or E-4031).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value. An IC50 value below 10 µM is often considered a potential concern.

Conclusion: A Forward Look for Safer Drug Design

The azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a path to novel therapeutics with improved properties.[1][15] However, its biological activity necessitates a thorough and early assessment of its toxicological profile. Understanding the fundamental mechanisms, such as the proline mimicry exhibited by AZE, provides a valuable framework for anticipating potential liabilities.

A comprehensive toxicological evaluation is indispensable.[14][16] By employing a suite of standardized in vitro assays—from general cytotoxicity screens to specific assessments of genotoxicity, cardiotoxicity, and hepatotoxicity—researchers can build a detailed safety profile. This data-driven approach allows for the intelligent design of next-generation azetidine-based compounds, where therapeutic efficacy is carefully balanced with an acceptable safety margin, ultimately leading to safer and more effective medicines.

References

  • Schenck, C. A. et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology. Available at: [Link]

  • Schenck, C. A. et al. (2025). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. Available at: [Link]

  • Shen, R. et al. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). ResearchGate. Available at: [Link]

  • Di Prisco, S. et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

  • Schenck, C. A. et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Rojas-Leaños, A. et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Singh, V. et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • GBA Group. In vitro and in vivo toxicology. GBA Group. Available at: [Link]

  • Schimpl, M. et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • Stephens, C. E. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Prisco, S. et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed Central. Available at: [Link]

  • Kumar, V. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, V. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Stephens, C. E. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. National Academies Press (US). Available at: [Link]

  • AXXAM. In Vitro Assays | Exploratory Toxicology. AXXAM. Available at: [Link]

  • Wang, Y. et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

  • Zhong, G. et al. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-(2-Chlorophenoxy)azetidine

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative chemical tools but also with the knowledge to handle them safely and responsibly from acquisition to disposal. The com...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative chemical tools but also with the knowledge to handle them safely and responsibly from acquisition to disposal. The compound 3-(2-Chlorophenoxy)azetidine, with its chlorinated aromatic ring and reactive azetidine moiety, requires a stringent and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Characterization and Regulatory Imperative

Before any disposal procedure can be established, one must first understand the nature of the chemical waste. 3-(2-Chlorophenoxy)azetidine is classified as a halogenated organic compound due to the presence of a chlorine atom on the phenoxy group.[1] This classification is the single most important factor determining its disposal pathway.

Halogenated organic compounds are of particular concern because their improper disposal, especially through incineration at facilities not equipped to handle them, can lead to the formation of dioxins and other persistent organic pollutants.[2] Consequently, environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate a "cradle-to-grave" approach to hazardous waste management.[3][4] This places the responsibility on the waste generator—the researcher—to ensure the waste is correctly identified, segregated, stored, and ultimately disposed of by a licensed facility.[4][5]

The azetidine ring, a saturated heterocycle, also contributes to the compound's chemical properties. While specific toxicological data for 3-(2-Chlorophenoxy)azetidine is not widely published, the parent compound, azetidine, is known to cause severe skin and eye damage.[6] Therefore, a conservative approach, assuming potential for irritation and toxicity, is scientifically prudent.

Part 2: Core Disposal Protocol: Segregation and Containment

The cornerstone of proper disposal for 3-(2-Chlorophenoxy)azetidine is meticulous segregation from non-halogenated waste streams. Mixing these waste types leads to the entire container being classified as the more hazardous and expensive-to-dispose-of halogenated waste.[7][8]

Step-by-Step Waste Accumulation Procedure:

  • Container Selection: Obtain a designated hazardous waste container compatible with organic solvents. The container must be in good condition with a secure, threaded cap to prevent leaks and vapor release.[9] Your institution's Environmental Health & Safety (EHS) office can provide compliant containers.

  • Labeling: Immediately upon adding the first drop of waste, label the container clearly.[8][9] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Waste 3-(2-Chlorophenoxy)azetidine". Do not use abbreviations or chemical formulas.[9]

    • If it is a solution, list all components with approximate percentages (e.g., "Methylene Chloride: ~80%, 3-(2-Chlorophenoxy)azetidine: ~20%").

    • The appropriate hazard identification (e.g., Flammable, Toxic).[8]

  • Segregation: This container is now designated for HALOGENATED ORGANIC WASTE ONLY . Do not add non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids or bases, or heavy metals.[1][7][8]

  • Storage: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is typically within or near the laboratory where the waste is generated.[8][10] Key storage requirements include:

    • Keep the container closed at all times, except when actively adding waste.[9][10]

    • Store the container in secondary containment to catch any potential leaks.[8]

    • Ensure the storage area is cool, dry, and well-ventilated.[9]

  • Disposal of Contaminated Materials: All materials that come into direct contact with 3-(2-Chlorophenoxy)azetidine, such as gloves, pipette tips, and absorbent pads from spill cleanups, must be considered hazardous waste.[2] Place these items in a sealed, labeled bag or container and dispose of them as solid hazardous waste according to your institutional guidelines.

Permitted in ContainerProhibited in ContainerRationale
3-(2-Chlorophenoxy)azetidineNon-halogenated solvents (Acetone, Hexane)Prevents cross-contamination and reduces disposal costs.[7]
Other chlorinated solvents (DCM, Chloroform)Strong acids or bases (pH outside 5.5-9.5)Avoids dangerous chemical reactions within the waste container.[7]
Brominated or Iodated organicsAqueous solutions with heavy metals (Pb, Hg, Ag)These require different, specialized disposal pathways.[7]
Mixtures of halogenated solventsOxidizers or reducing agentsHigh risk of exothermic or explosive reactions.[7]
Part 3: Spill Management and Emergency Procedures

Even with careful handling, spills can occur. A swift and correct response is critical to mitigating exposure and environmental contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify colleagues in the vicinity.[2]

  • Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton® or butyl rubber), and chemical splash goggles.[2] All work with this compound and its waste should be conducted in a certified chemical fume hood.[2]

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or a chemical absorbent pad, working from the outside in to prevent spreading.[8][9]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, heavy-duty plastic bag or a designated container for solid hazardous waste.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Label the container with the collected spill debris as "Hazardous Waste" and list the spilled chemical.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[9][11]

Part 4: Disposal Workflow Visualization

The decision-making process for handling waste containing 3-(2-Chlorophenoxy)azetidine can be summarized in the following workflow. This diagram provides a clear, logical path from waste generation to final handoff for disposal.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Final Disposal start Waste containing 3-(2-Chlorophenoxy)azetidine is generated char_waste Characterize waste: Is it a halogenated organic compound? start->char_waste decision YES (Contains Chlorine) char_waste->decision container Select designated 'Halogenated Organic Waste' container decision->container labeling Label container with: - 'Hazardous Waste' - Full Chemical Names & % container->labeling storage Store in secondary containment within a Satellite Accumulation Area (SAA) labeling->storage contact_ehs Container is full or accumulation time limit reached storage->contact_ehs pickup Arrange for pickup by institutional EHS/Waste Management contact_ehs->pickup end Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->end

Caption: Disposal workflow for 3-(2-Chlorophenoxy)azetidine.

Conclusion

The proper disposal of 3-(2-Chlorophenoxy)azetidine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's classification as a halogenated organic compound, adhering strictly to segregation protocols, and following established institutional and federal guidelines, researchers can ensure that their work is conducted responsibly from start to finish. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.

References

  • Hazardous Waste Segregation. Princeton University Environmental Health & Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • 3-(2-chlorophenoxy)azetidine Hydrochloride. BIOFOUNT. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Safety Data Sheet - Azetidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet - L-Azetidine-2-carboxylic acid. UBPBio. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofabrication Laboratory. Available at: [Link]

  • Safety data sheet - ACTICIDE LT 2. Thor Specialities (UK) LTD. Available at: [Link]

  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali Products. Available at: [Link]

  • MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Capot Chemical Co., Ltd. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-(2-Chlorophenoxy)azetidine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-(2-Chlorophenoxy)azetidine, a compound featuring a strained a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-(2-Chlorophenoxy)azetidine, a compound featuring a strained azetidine ring and a chlorinated aromatic system, requires a meticulous approach to handling to ensure personnel safety and experimental integrity. This guide provides essential, field-proven procedures for the use of Personal Protective Equipment (PPE), operational handling, and disposal of this compound.

Hazard Assessment: Understanding the Compound's Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(2-Chlorophenoxy)azetidine is not always readily available, we can infer its potential hazards from its structural components: the azetidine ring and the chlorophenoxy group. Structurally related compounds, such as chlorinated aromatics and other substituted azetidines, are known to present specific risks.[1][2] The primary hazards are summarized below.

Hazard CategoryPotential RiskRationale
Skin Contact Irritation, potential for allergic skin reaction (sensitization).[3]Chlorinated aromatic compounds can be irritants and sensitizers.
Eye Contact Serious eye irritation or damage.[3]Many chemical compounds, particularly those with reactive moieties, can cause severe damage to eye tissue.
Inhalation Respiratory tract irritation.Fine powders or aerosols of organic compounds can irritate the respiratory system.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Chlorinated organic compounds are often persistent and harmful to the environment.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 3-(2-Chlorophenoxy)azetidine in any form.

Hand Protection: Glove Selection

Standard nitrile gloves are not sufficient for prolonged contact with chlorinated aromatic compounds due to short breakthrough times.[4] The choice of glove material is critical and should be based on chemical compatibility.[5]

Glove MaterialRecommendationRationale
Viton® or Butyl Rubber Primary Recommendation. Offers excellent resistance to chlorinated and organic solvents, with long breakthrough times.[4][6]
Neoprene Acceptable for short-duration tasks. Provides good resistance to a broad range of chemicals, including some solvents and acids.[6][7]
Nitrile (Double-gloved) Minimum for splash protection only. Suitable for brief, incidental contact. Nitrile is susceptible to permeation by chlorinated hydrocarbons.[4][8] Gloves must be changed immediately upon contamination.

Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact with a contaminated glove surface.[1]

Eye and Face Protection
  • Chemical Splash Goggles: ANSI-rated or equivalent chemical splash goggles are required at all times.[5]

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or splattering, such as when handling larger quantities or during vigorous mixing.[5]

Skin and Body Protection
  • Laboratory Coat: A standard, buttoned laboratory coat should be worn to protect against minor splashes.[5]

  • Chemical-Resistant Apron/Coveralls: For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls worn over the lab coat is necessary.[5][7]

Respiratory Protection

All manipulations of 3-(2-Chlorophenoxy)azetidine, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9] If a fume hood is not available or if there is a potential for exposure above established limits, a properly fitted respirator approved by a qualified safety professional is required.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential for minimizing risk during the handling of this compound.

Step 1: Preparation and Pre-Handling Check
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Confirm that all necessary PPE is available and in good condition.[9]

  • Locate Emergency Equipment: Before starting, identify the locations of the nearest safety shower, eyewash station, and spill kit.[9]

  • Prepare Spill Materials: Have absorbent materials, such as vermiculite or chemical absorbent pads, readily accessible within the work area.[9]

Step 2: Weighing and Aliquoting
  • Work Within Fume Hood: Perform all transfers, weighing, and aliquoting of the solid compound exclusively inside a chemical fume hood.[9]

  • Use Appropriate Tools: Employ spatulas and weighing paper to handle the solid. Avoid creating dust.

  • Seal Container: Keep the primary container tightly sealed when not in use to prevent the release of dust or vapors.[9]

Step 3: Experimental Use
  • Controlled Dissolution: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Maintain Safe Distance: Utilize a splash shield if the reaction is prone to bubbling or requires heating.

  • Prohibit Consumption: Eating, drinking, and smoking are strictly forbidden in the laboratory area.[9]

Step 4: Post-Handling and Decontamination
  • Clean Work Area: Thoroughly decontaminate the work surface with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and removing gloves.[9]

  • Dispose of PPE: Remove and dispose of contaminated disposable PPE, such as gloves, according to the disposal plan.[9]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling Prep 1. Pre-Handling Check - Verify Fume Hood - Don Appropriate PPE - Locate Emergency Gear Weigh 2. Weighing & Aliquoting - Handle solid compound - Keep container sealed Prep->Weigh Experiment 3. Experimental Use - Controlled dissolution - Use splash shield if needed Weigh->Experiment Decon 4. Decontamination - Clean work surfaces - Wash hands thoroughly Experiment->Decon Waste 5. Waste Disposal - Segregate hazardous waste - Dispose of contaminated PPE Decon->Waste End End: Procedure Complete Waste->End Start Start: Handling Protocol Start->Prep

Caption: A step-by-step workflow for the safe handling of 3-(2-Chlorophenoxy)azetidine.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

  • Spill Cleanup: Evacuate the immediate area. While wearing appropriate PPE, cover the spill with an inert absorbent material.[10] Collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area thoroughly.

  • Skin Exposure: Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation or a rash develops.

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an eye specialist.[3]

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or has stopped, provide assistance and seek immediate medical help.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][11] Call a poison control center or seek immediate medical attention.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

  • Waste Chemical: Collect any unused or waste 3-(2-Chlorophenoxy)azetidine in a clearly labeled, sealed container designated for hazardous chemical waste.[5][9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.[5][9]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[12] For highly toxic compounds, the first three rinses should be collected.[12] After thorough rinsing, deface the label before disposing of the container.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[9] Do not pour this chemical down the drain.[9]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-(2-Chlorophenoxy)azetidine, protecting themselves, their colleagues, and the environment while advancing their scientific objectives.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Government of Saskatchewan. (n.d.). EMERGENCY RESPONSE.
  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • THOR. (2019). Safety data sheet ACTICIDE LT 2.
  • BIOFOUNT. (n.d.). 3-(2-chlorophenoxy)azetidine Hydrochloride.
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

  • Li, Z., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Benchchem. (n.d.). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). First Aid in Case of Pesticide Exposure.
  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5681-5684. [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 3-(2-chlorophenoxy)azetidine hydrochloride.
  • BLD Pharm. (n.d.). 3-(2-Chlorophenoxy)azetidine hydrochloride.
  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters. [Link]

  • Luisi, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Purdue University. (n.d.). Pesticides and Planning for Emergencies, PPP-44.
  • U.S. Environmental Protection Agency. (1985). Chemical Emergency Preparedness Program Interim Guidance.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenoxy)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.